7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Description
Properties
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJXCXSFIVCGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461907 | |
| Record name | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34583-83-0 | |
| Record name | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
An In-depth Technical Guide to the Physicochemical Properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Introduction
The benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. The introduction of a nitro group, as in this compound, can significantly modulate the molecule's electronic properties, reactivity, and biological interactions. Nitroaromatic compounds are known to be key pharmacophores in a range of therapeutics and can also serve as precursors for the synthesis of corresponding amino derivatives, which often exhibit distinct biological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis, formulation, and further investigation.
Molecular and Structural Properties
The fundamental identity of a chemical compound is defined by its structure and resulting molecular properties. These parameters are the foundation for predicting its behavior in both chemical and biological systems.
Chemical Structure:
-
IUPAC Name: 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine
-
Molecular Formula: C₁₀H₁₂N₂O₂
-
Parent Compound CAS Number: 4424-20-8 (for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine)[2]
Computed Physicochemical Data
While experimental data for the title compound is scarce, we can infer key properties from its parent structure, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine, and related nitrobenzodiazepines.[2][3] The introduction of a nitro group is expected to increase the molecular weight, polarity (as indicated by the Polar Surface Area), and potentially alter the lipophilicity (XLogP3).
| Property | Value (Parent Compound)[2] | Predicted Value (Nitro Derivative) | Significance in Drug Development |
| Molecular Weight | 147.22 g/mol | 192.21 g/mol | Influences diffusion, bioavailability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).[4] |
| XLogP3-AA | 1.8 | ~1.5 - 2.0 | A measure of lipophilicity, affecting solubility, membrane permeability, and plasma protein binding.[5] |
| Hydrogen Bond Donors | 1 | 1 | The secondary amine is a hydrogen bond donor, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 1 | 3 | The nitro group adds two hydrogen bond acceptors, increasing polarity and potential for specific interactions. |
| Polar Surface Area (PSA) | 12 Ų | 57.9 Ų (based on a similar structure)[6] | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration.[5] |
Experimental Determination of Physicochemical Properties
The following sections detail robust, self-validating protocols for the experimental determination of critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[7] The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Place a small amount of finely powdered, dry this compound onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[9]
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.[8]
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the precise measurement.
-
Precise Determination: Using a fresh capillary, heat at a medium rate until the temperature is approximately 20°C below the estimated melting point.[8]
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1 - T2.[8]
-
-
Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability.[10] Poor aqueous solubility can be a major hurdle in drug development. We describe the "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11] This method ensures that the solution has reached saturation, providing a true measure of the compound's maximum dissolved concentration under specific conditions (e.g., pH, temperature).[11] Kinetic solubility, often measured in high-throughput screens, assesses precipitation from a DMSO stock solution and is useful for early-stage candidate selection.[10][12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Solutions:
-
Prepare a series of relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to assess solubility at different ionization states.
-
-
Sample Incubation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[11]
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Validation: The experiment should be performed in triplicate to ensure the results are reproducible.
Caption: Shake-Flask Solubility Determination Workflow.
Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the secondary amine in the azepine ring is basic and will be protonated at low pH. The pKa of this amine is critical as it dictates the compound's charge state in different physiological environments (e.g., stomach vs. intestine), which in turn governs its solubility, absorption, and ability to interact with biological targets. Potentiometric titration is a direct and reliable method for determining the pKa of basic groups.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Use an automated titrator for precise delivery of the titrant.
-
-
Titration Process:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the acid titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the basic amine has been neutralized by the acid. This point is identified as the flattest region of the buffer zone in the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
-
Validation: Perform the titration multiple times to ensure the pKa value is consistent. The choice of co-solvent can influence the apparent pKa, so it should always be reported with the result.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical identity and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide definitive structural confirmation. The aromatic region of the ¹H NMR would show characteristic splitting patterns for the protons on the nitro-substituted benzene ring. The aliphatic region would show signals corresponding to the protons on the tetrahydroazepine ring.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and strong, characteristic symmetric and asymmetric stretches for the nitro (NO₂) group.
Conclusion
The physicochemical properties of this compound, particularly its melting point, solubility, and pKa, are critical parameters that govern its suitability for further development as a research tool or therapeutic candidate. The presence of the nitro group significantly influences its polarity and hydrogen bonding capacity compared to the parent benzazepine structure. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions in the drug discovery and development process. Accurate characterization of these properties is the first step toward understanding the compound's pharmacokinetic and pharmacodynamic behavior.
References
[6] PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. National Center for Biotechnology Information. Retrieved from [Link]
[2] PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved from [Link]
[15] FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
[3] PubChem. (n.d.). Nitrobenzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]
[9] University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]
[13] ResearchGate. (2025, August 10). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]
[16] ACS Publications. (2016, July 14). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Retrieved from [Link]
[8] Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
[11] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
[17] Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
[12] BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
[5] Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
[18] ResearchGate. (n.d.). Calculated pKa values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. Retrieved from [Link]
[4] PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
[1] PubMed. (2012, June 15). Structure-based development of bacterial nitroreductase against nitrobenzodiazepine-induced hypnosis. Retrieved from [Link]
[14] Royal Society of Chemistry. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
[19] PubMed. (2002, March). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
[20] PubMed. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
[21] S.S. Jain Subodh P.G. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
[22] MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][6][9][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
[23] SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]
[24] ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Retrieved from [Link]
[25] Houben-Weyl. (n.d.). 3. Azepines. Retrieved from [Link]
[7] University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
[26] PubMed Central. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
[27] ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
Sources
- 1. Structure-based development of bacterial nitroreductase against nitrobenzodiazepine-induced hypnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrobenzodiazepine | C9H7N3O2 | CID 25022001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 6. 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | C11H12N2O2 | CID 9816191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 18. researchgate.net [researchgate.net]
- 19. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. davjalandhar.com [davjalandhar.com]
- 22. mdpi.com [mdpi.com]
- 23. metaphactory [semopenalex.org]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS Number: 34583-83-0)
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a fascinating heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to understand, replicate, and innovate upon the described methodologies.
Introduction and Significance
This compound belongs to the benzazepine class of compounds, which are seven-membered heterocyclic rings fused to a benzene ring and containing a nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 7-position of the tetrahydrobenzo[d]azepine core is expected to significantly modulate its electronic properties and, consequently, its pharmacological profile.
The strategic placement of the nitro group, a strong electron-withdrawing group, can influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties. While specific research on the title compound is limited, the broader class of substituted benzo[d]azepines has shown promise as ligands for various central nervous system (CNS) receptors, including serotonin and dopamine receptors. This guide aims to consolidate the available information and provide a predictive framework for the synthesis, characterization, and potential biological evaluation of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 34583-83-0 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Expected to be a liquid or solid | [1] |
| Boiling Point | 340.8 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 159.9 °C (Predicted) | [1] |
| Density | 1.2 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.567 (Predicted) | [1] |
| Purity | Commercially available at 95% or 99% | [1] |
Synthesis and Characterization
The synthesis of this compound can be logically approached through the electrophilic nitration of the parent heterocycle, 2,3,4,5-tetrahydro-1H-benzo[d]azepine. This strategy is based on established principles of aromatic chemistry.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: first, the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine core, followed by its regioselective nitration.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Nitration of 2,3,4,5-tetrahydro-1H-benzo[d]azepine
This protocol is a predictive methodology based on standard nitration procedures for aromatic compounds and should be optimized for safety and yield in a laboratory setting.
Materials:
-
2,3,4,5-tetrahydro-1H-benzo[d]azepine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4,5-tetrahydro-1H-benzo[d]azepine in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) to the reaction flask via the dropping funnel, ensuring the temperature remains below 10 °C. The slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]
-
Quenching on Ice: This step serves to stop the reaction, dilute the strong acids, and often helps in precipitating the organic product.
-
Neutralization: This is essential to remove residual acids and to ensure the product is in its free base form for efficient extraction into an organic solvent.
-
Purification: Column chromatography is a standard and effective method for separating the desired mono-nitro product from any unreacted starting material and other isomers that may have formed.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Caption: A typical analytical workflow for the characterization of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the introduction of the nitro group causing a downfield shift of the adjacent protons. The aliphatic protons of the tetrahydroazepine ring will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Potential Biological Activity and Mechanism of Action
Hypothesis: A Serotonin Receptor Modulator
Several patents and publications have described 6- and 7-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives as potent and selective agonists for the serotonin 5-HT₂C receptor. This receptor is a well-validated target for the treatment of obesity, and its modulation can also impact mood and cognition. The presence of an electron-withdrawing nitro group at the 7-position could potentially enhance the affinity and/or efficacy of the compound at this receptor.
The serotonergic system is a complex network of neurons that utilize serotonin as a neurotransmitter to regulate a wide array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[3] Dysregulation of this system is implicated in various disorders such as depression, anxiety, and obsessive-compulsive disorder.[3]
Caption: A simplified diagram of a serotonergic synapse, highlighting the potential interaction of the title compound with the 5-HT₂C receptor.
Proposed In Vitro Evaluation Workflow
To test the hypothesis of 5-HT₂C receptor activity, a systematic in vitro pharmacological evaluation is recommended.
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂C receptor.
-
Methodology: A radioligand binding assay using a cell line stably expressing the human 5-HT₂C receptor and a specific radiolabeled antagonist (e.g., [³H]mesulergine). The ability of the test compound to displace the radioligand is measured at various concentrations to generate a competition curve and calculate the Ki value.
-
-
Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of the compound at the 5-HT₂C receptor.
-
Methodology: A functional assay, such as a calcium mobilization assay (using a FLIPR or similar instrument) in cells expressing the Gq-coupled 5-HT₂C receptor. An increase in intracellular calcium upon application of the compound would indicate agonistic activity.
-
-
Selectivity Profiling:
-
Objective: To assess the selectivity of the compound for the 5-HT₂C receptor over other serotonin receptor subtypes and other relevant CNS targets (e.g., dopamine and adrenergic receptors).
-
Methodology: A panel of receptor binding or functional assays for a broad range of targets. High selectivity is a desirable property for a drug candidate to minimize off-target side effects.
-
Applications in Drug Discovery and Development
Should this compound demonstrate potent and selective 5-HT₂C receptor agonism, it could serve as a valuable lead compound for the development of novel therapeutics for a range of disorders.
-
Obesity and Metabolic Disorders: 5-HT₂C receptor agonists are known to reduce food intake and promote weight loss.
-
Psychiatric Disorders: Modulation of the 5-HT₂C receptor has been implicated in the treatment of depression, anxiety, and obsessive-compulsive disorder.
-
Substance Abuse: There is growing evidence that 5-HT₂C receptor agonists may have therapeutic potential in the treatment of addiction.
Further optimization of the lead compound through medicinal chemistry efforts could involve modifying the substituents on the benzene ring or the azepine nitrogen to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Nitroaromatic compounds can be toxic and may have mutagenic properties. Therefore, it is essential to minimize exposure and handle them with care.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific data on this compound is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established scientific principles and data from related compounds. The hypothesized activity at the 5-HT₂C receptor warrants further investigation and could open new avenues for the development of novel therapeutics for a variety of CNS disorders. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel benzazepine derivatives.
References
-
Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][4]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC - PubMed Central. [Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central. [Link]
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia. [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]
-
Synthesis and Evaluation of Pharmacological and Pharmacokinetic Properties of 11 H -[4][5][6]Triazolo[4,5- c ][3][5]benzodiazepin-3(2 H )-ones | Request PDF. ResearchGate. [Link]
-
Analysis of large oxygenated and nitrated polycyclic aromatic hydrocarbons formed under simulated diesel engine exhaust conditions (by compound fingerprints with SPE/LC-API-MS). PMC - NIH. [Link]
-
18.2c EAS Nitration. YouTube. [Link]
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]
-
Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [Link]
-
Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. American Chemical Society. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | C11H12N2O2. PubChem. [Link]
-
Fluorescent probes for dopamine receptors: synthesis and characterization of fluorescein and 7-nitrobenz-2-oxa-1,3-diazol-4-yl conjugates of D-1 and D-2 receptor ligands. PubMed. [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. ACS Publications. [Link]
-
Spectral Assignments and Reference Data. CONICET. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Chapter 7: Adrenergic, Dopaminergic, and Serotonergic Pharmacology. AccessPharmacy. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
(PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]
-
The role of serotonergic, adrenergic and dopaminergic receptors in antidepressant-like effect. PubMed. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters Corporation. [Link]
-
7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). ResearchGate. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [Link]
-
Dopaminergic and serotonergic activities of imidazoquinolinones and related compounds. PubMed. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. [Link]
-
Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
Sources
- 1. CAS#:34583-83-0 | 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | Chemsrc [chemsrc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its chemical identity, a validated synthesis protocol, and its potential therapeutic significance, offering a foundational resource for researchers in the field.
Core Chemical Identity
This compound is a derivative of the tricyclic benzazepine scaffold, characterized by a nitro group substitution on the aromatic ring. This modification significantly influences the molecule's electronic properties and, consequently, its potential biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonym | 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | N/A |
| CAS Number | 34583-83-0 | N/A |
| Molecular Formula | C₁₀H₁₂N₂O₂ | N/A |
| Molecular Weight | 192.22 g/mol | N/A |
| Canonical SMILES | C1NCCc2cc(ccc2C1)[O-] | N/A |
Synthesis Pathway: Electrophilic Aromatic Nitration
The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of the parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine. The presence of the activating amino group on the benzene ring directs the substitution, though the reaction conditions must be carefully controlled to prevent over-nitration and side reactions.
The foundational logic for this synthetic approach is rooted in the established principles of electrophilic aromatic substitution. The secondary amine within the azepine ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, under strongly acidic nitrating conditions, this amine will be protonated, transforming it into a deactivating, meta-directing ammonium group. Therefore, the reaction conditions, particularly the acidity and temperature, are critical in determining the final product distribution.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard nitration methodologies for activated aromatic systems.
Materials:
-
2,3,4,5-tetrahydro-1H-benzo[d]azepine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard laboratory glassware and safety equipment
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add a stoichiometric equivalent of concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Reaction Setup: Dissolve one equivalent of 2,3,4,5-tetrahydro-1H-benzo[d]azepine in a minimal amount of concentrated sulfuric acid in a round-bottom flask, cooled to 0°C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzazepine, ensuring the internal temperature does not exceed 5°C. The rate of addition should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (typically 1-3 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-nitro isomer.
Structural Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the introduction of the nitro group causing a downfield shift of the adjacent protons. The aliphatic protons of the azepine ring will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The aliphatic carbons of the seven-membered ring will also be present.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (192.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, aromatic C-H stretches, and strong, characteristic bands for the symmetric and asymmetric stretches of the nitro group.
Potential Applications and Future Directions
The benzazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a nitro group can serve several purposes in drug design:
-
Modulation of Pharmacological Activity: The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the aromatic ring, potentially influencing receptor binding and overall pharmacological profile. Many nitro-containing compounds exhibit antimicrobial and anticancer properties.
-
Metabolic Handle: The nitro group can be a site for metabolic reduction in vivo, leading to the formation of amino derivatives. This can be exploited in the design of prodrugs or to generate active metabolites.
-
Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization and the creation of diverse chemical libraries for screening. This amino derivative could be a precursor to a variety of pharmacologically active compounds.
Given the diverse biological activities of other benzazepine derivatives, this compound and its subsequent derivatives are promising candidates for investigation in areas such as:
-
Neuropharmacology: Targeting receptors in the central nervous system.
-
Oncology: As potential cytotoxic agents or as scaffolds for the development of targeted therapies.
-
Antimicrobial Research: Exploring activity against various pathogens.
Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore the potential of its derivatives in various therapeutic areas.
Safety and Handling
The parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage[1]. Nitroaromatic compounds can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Available at: [Link]
Sources
Molecular weight and formula of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
An In-Depth Technical Guide to 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the chemical and physical properties of this compound.
Introduction to the Benzazepine Scaffold
The benzazepine framework, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure are known to possess a wide range of pharmacological activities, forming the core of several commercially available drugs.[1] The tetrahydro-1H-benzo[D]azepine core, in particular, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a nitro group at the 7-position significantly alters the electronic properties of the aromatic ring, influencing the molecule's reactivity, metabolic stability, and potential biological interactions.
Core Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These values are crucial for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.22 g/mol | [3] |
| CAS Number | 34583-83-0 | [2] |
| Purity | Typically ≥97% | [3] |
Note: The data presented corresponds to the 7-Nitro derivative of the tetrahydro-1H-benzo[d]azepine scaffold. The parent compound, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine, has a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol .[4]
Molecular Structure and Visualization
The chemical structure of this compound consists of a saturated seven-membered azepine ring fused to a nitro-substituted benzene ring.
Caption: 2D structure of this compound.
Synthesis Strategies: An Overview
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the synthesis of the parent benzazepine scaffold and its derivatives is well-documented.[5] These methods can be adapted for the preparation of the title compound, typically involving the nitration of a suitable precursor.
A plausible synthetic approach would involve:
-
Construction of the Tetrahydro-1H-benzo[D]azepine Core: This can be achieved through various cyclization strategies.
-
Nitration of the Benzene Ring: The synthesized benzazepine can then be subjected to nitration conditions to introduce the nitro group at the 7-position. The directing effects of the substituents on the benzene ring will influence the regioselectivity of this reaction.
The general workflow for synthesizing substituted benzazepines can be visualized as follows:
Caption: Generalized synthetic workflow for substituted benzazepines.
Potential Applications in Research and Drug Development
The 7-nitro-substituted benzazepine is a valuable compound for several reasons:
-
Intermediate for Further Synthesis: The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the creation of a library of derivatives for structure-activity relationship (SAR) studies.[1]
-
Pharmacological Screening: Given the broad bioactivity of the benzazepine class, this compound is a candidate for screening in various assays, particularly those related to the central nervous system. The parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been investigated as a 5HT2C receptor agonist.[6]
-
Chemical Probe: The altered electronics due to the nitro group can be exploited in the design of chemical probes to study biological systems.
Handling and Storage
For optimal stability and to ensure experimental reproducibility, this compound should be stored under controlled conditions.
| Parameter | Recommendation |
| Storage Temperature | Room temperature |
| Shipping Conditions | Room temperature |
It is advisable to consult the supplier-specific safety data sheet (SDS) for comprehensive handling and safety information.
References
-
Title: Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]
-
Title: 2,3,4,5-Tetrahydro-1H-benzo(d)azepine Source: PubChem URL: [Link]
-
Title: 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Source: PubChem URL: [Link]
-
Title: Synthesis of 1,3,5-Triazepines and Benzo[f][4][5][7]triazepines and Their Biological Activity: Recent Advances and New Approaches Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 34583-83-0 [sigmaaldrich.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | C11H12N2O2 | CID 9816191 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Spectroscopic Profile of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predictive analysis of the spectroscopic data for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes information from the parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, and established principles of spectroscopic interpretation for nitroaromatic compounds. This approach offers a robust, theoretical framework for the characterization of this molecule.
Introduction
This compound belongs to the benzazepine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group into the benzene ring is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for quality control in synthetic processes.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound is depicted below. The numbering convention used in this guide for the assignment of spectroscopic signals is also shown.
Caption: Molecular structure and numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to provide key information about the proton environment in the molecule. The strong electron-withdrawing nature of the nitro group at the C7 position will significantly deshield the protons on the aromatic ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.0 | d | ~2.0 |
| H-8 | ~7.8 | dd | ~8.5, 2.0 |
| H-9 | ~7.2 | d | ~8.5 |
| H-1, H-5 | ~3.0 | m | - |
| H-2, H-4 | ~2.9 | m | - |
| H-3 | ~1.9 | m | - |
| NH | variable | br s | - |
Interpretation:
-
Aromatic Region: The aromatic protons are expected to be the most downfield signals. H-6, being ortho to the nitro group, will be the most deshielded, appearing as a doublet with a small meta-coupling to H-8. H-8 will be a doublet of doublets due to ortho-coupling with H-9 and meta-coupling with H-6. H-9 will be a doublet due to ortho-coupling with H-8.
-
Aliphatic Region: The methylene protons of the azepine ring are expected to appear as complex multiplets in the upfield region. The exact chemical shifts and multiplicities will depend on the ring conformation.
-
NH Proton: The amine proton will likely appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton. The carbon attached to the nitro group (C7) will be significantly deshielded.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7 | ~147 |
| C5a, C9a | ~140-145 |
| C6 | ~125 |
| C8 | ~122 |
| C9 | ~118 |
| C1, C5 | ~50 |
| C2, C4 | ~35 |
| C3 | ~28 |
Interpretation:
-
Aromatic Carbons: The carbon directly attached to the nitro group, C7, is predicted to be the most downfield aromatic carbon. The other aromatic carbons will also be influenced by the nitro group's electron-withdrawing effect.
-
Aliphatic Carbons: The aliphatic carbons of the azepine ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1600 | C=C stretch (aromatic) |
| ~850 | C-N stretch (nitro group) |
Interpretation:
The most characteristic feature in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The N-H stretching vibration of the secondary amine will also be a key diagnostic peak.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192 | [M]⁺, Molecular ion |
| 175 | [M-OH]⁺ |
| 146 | [M-NO₂]⁺ |
| 118 | [M-NO₂ - C₂H₄]⁺ |
Interpretation:
The molecular ion peak is expected at m/z 192, corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O₂). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and rearrangements.
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the known properties of the parent benzazepine scaffold and the well-documented effects of nitro group substitution. This information serves as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds, providing a strong basis for the interpretation of future experimental data.
References
-
PubChem. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. [Link][1]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A-Z Guide to Elucidating the Mechanism of Action of Nitro-Substituted Benzazepines
Authored for Drug Discovery & Development Professionals
Abstract
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing potency, modulating selectivity, or introducing novel biological activities. However, this substitution also presents challenges, including potential toxicity and off-target effects that demand a thorough mechanistic understanding.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate the mechanism of action (MoA) of novel nitro-substituted benzazepines, from initial target identification to in-depth physiological characterization.
Section 1: The Benzazepine Scaffold and the Influence of Nitro-Substitution
Benzazepines are bicyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. This class of molecules is renowned for its interaction with a wide array of central nervous system (CNS) targets.[3] Depending on the substitution pattern, benzazepines can act as potent ligands for dopamine, serotonin, and benzodiazepine receptors, making them relevant for conditions like schizophrenia, anxiety, and Parkinson's disease.[4][5][6][7]
The addition of a nitro group can serve several functions:[8]
-
Modulating Receptor Affinity: As a strong hydrogen bond acceptor and electron-withdrawing group, the nitro moiety can alter the electronic distribution of the parent molecule, creating new or enhanced interactions with amino acid residues in a receptor's binding pocket.
-
Prodrug Potential: In hypoxic environments, such as those found in solid tumors or certain infectious niches, the nitro group can be enzymatically reduced to reactive intermediates, a strategy used in hypoxia-activated prodrugs.[9]
-
Pharmacokinetic Alterations: The polarity and metabolic profile of the parent compound can be significantly changed, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Nitric Oxide (NO) Donation: Some nitro-aromatic compounds can be metabolized to release nitric oxide, a critical signaling molecule involved in vasodilation and neurotransmission.[10][11][12][13]
Given the promiscuity of the benzazepine scaffold and the diverse roles of the nitro group, a systematic and multi-pronged approach is essential to accurately define the MoA of a new chemical entity.
Section 2: Hypothesized Molecular Targets and Pathways
Based on established pharmacology, the primary targets for a novel nitro-substituted benzazepine are likely to be G-protein coupled receptors (GPCRs) or ion channels within the CNS.
-
Dopamine Receptors (D1-D5): The 1-phenylbenzazepine framework is a classic template for dopamine D1-like receptor ligands.[4] Compounds like Fenoldopam are D1-like partial agonists, while others such as SCH 23390 are potent D1/D5 antagonists.[4][6] The MoA investigation should prioritize screening against the full panel of dopamine receptor subtypes.
-
Serotonin (5-HT) Receptors: There is significant cross-reactivity between dopaminergic and serotonergic ligands.[14] It is common for benzazepine derivatives to exhibit high affinity for 5-HT receptor subtypes, such as 5-HT2A or 5-HT6.[4][5]
-
GABA-A Receptors: The fusion of a benzene and a diazepine ring forms the core of benzodiazepines, which are positive allosteric modulators of the GABA-A receptor.[15][16] Nitro-substituted benzodiazepines like Nitrazepam and Clonazepam are well-established therapeutics that enhance GABAergic inhibition.[17] Therefore, interaction with the benzodiazepine binding site on the GABA-A receptor is a strong possibility.
Section 3: An Integrated Experimental Workflow for MoA Elucidation
A robust investigation into a drug's MoA follows a logical progression from broad, unbiased screening to highly specific, hypothesis-driven experiments. This workflow ensures that initial findings are validated and contextualized within a physiological system.
Caption: A multi-phase experimental workflow for MoA elucidation.
Phase I: Unbiased Target Identification
The initial goal is to cast a wide net to identify potential molecular targets without preconceived bias. This process, often called "deorphanization" for a novel compound, utilizes high-throughput methods.[18][19]
-
Broad Target Binding Panels: Commercial services (e.g., Eurofins SafetyScreen, DiscoverX) offer panels that test a compound's binding affinity against hundreds of known receptors, ion channels, transporters, and enzymes at a fixed concentration (typically 1-10 µM). This is a cost-effective first pass to identify high-affinity "hits."
-
Chemoinformatic Screening: Computational approaches compare the 2D or 3D structure of the nitro-benzazepine against databases of known ligands to predict likely targets based on structural similarity.[20]
-
Phenotypic Screening: Cell-based assays that measure a complex physiological output (e.g., cell viability, neurite outgrowth, cytokine release) can reveal a compound's functional effect. Hits from these screens can then be subjected to target deconvolution techniques.
Phase II: In-Depth Pharmacological Characterization
Once putative targets are identified, the next step is to quantify the interaction and determine the compound's functional effect.
1. Radioligand Binding Assays: Quantifying Affinity
Radioligand binding is the gold standard for precisely measuring a drug's affinity for a receptor.[21][22] These assays are crucial for determining the equilibrium dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the test compound.[21]
Key Experimental Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a nitro-substituted benzazepine for a specific target (e.g., Dopamine D2 receptor).
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
A specific radioligand with high affinity for the target (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (nitro-benzazepine) at various concentrations.
-
Non-specific binding control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol).
-
Filtration apparatus (cell harvester) and glass fiber filters.[23]
-
Scintillation counter.
-
-
Methodology:
-
Prepare assay plates by adding a fixed concentration of cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the test compound to each well.
-
For non-specific binding (NSB) wells, add the high concentration of the unlabeled control ligand instead of the test compound. For total binding wells, add buffer.
-
Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filtermat, which traps the cell membranes (and any bound radioligand).[21]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Competition between a radioligand and a test compound for a receptor.
2. Functional Assays: Determining Efficacy
Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity).[24] Functional assays are required to determine this profile.
Key Experimental Protocol: HTRF® cAMP Assay for Gs/Gi-Coupled GPCRs
-
Objective: To determine if the nitro-benzazepine acts as an agonist or antagonist at a Gs- or Gi-coupled receptor (e.g., Dopamine D1 or D2 receptor).
-
Principle: This is a competitive immunoassay that measures intracellular cyclic AMP (cAMP) levels.[25] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. The assay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. When cellular cAMP is low, the antibody and d2-cAMP are close, producing a high FRET signal. High cellular cAMP competes for the antibody, separating the pair and reducing the FRET signal.[25]
-
Methodology (Antagonist Mode Example at a Gs-coupled receptor):
-
Plate cells expressing the target receptor in a suitable microplate.[26]
-
Add increasing concentrations of the nitro-benzazepine (test compound) and incubate (e.g., 30 minutes).[26][27]
-
Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist for the receptor (e.g., Dopamine for the D1 receptor).
-
Lyse the cells and add the HTRF® detection reagents (d2-labeled cAMP and cryptate-labeled antibody).[26]
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.[27]
-
-
Data Interpretation:
-
Agonist: If the compound alone (without the known agonist) causes a change in the cAMP signal.
-
Antagonist: If the compound blocks the signal change produced by the known agonist in a dose-dependent manner.
-
Inverse Agonist (at a constitutively active receptor): If the compound produces an effect opposite to that of the agonist.
-
Phase III: Elucidating Cellular and Physiological Effects
After confirming a direct interaction at a specific molecular target, the investigation must move to a more complex biological system to understand the physiological consequences.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of the nitro-benzazepine on ion channel function and neuronal excitability.[28][29]
-
Principle: This technique allows for the direct measurement of ionic currents across the entire cell membrane.[28][30] A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, and suction is applied to rupture the membrane patch, providing electrical access to the cell's interior.[28][29] The membrane potential can be "clamped" at a set voltage (voltage-clamp) to study ion channel currents, or the current can be clamped (current-clamp) to study changes in membrane potential, like action potentials.[30]
-
Methodology:
-
Prepare acute brain slices or cultured neurons containing the target of interest.
-
Identify a target neuron under a microscope.
-
Carefully guide a glass micropipette filled with an intracellular-like solution to the cell surface.
-
Apply gentle suction to form a giga-seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane, achieving the "whole-cell" configuration.[29]
-
Establish a baseline recording of either voltage-gated currents (e.g., sodium, potassium currents) or synaptic currents.
-
Perfuse the nitro-benzazepine into the recording chamber and observe changes in the recorded currents or in the cell's firing pattern.
-
-
Data Interpretation:
-
Direct Channel Block: A reduction in the amplitude of a specific voltage-gated current (e.g., Na+ or K+ current).
-
Modulation of Synaptic Transmission: An increase or decrease in the frequency or amplitude of spontaneous or evoked postsynaptic currents (EPSCs or IPSCs).
-
Changes in Excitability: In current-clamp mode, an increase or decrease in the number of action potentials fired in response to a stimulus.
-
Section 4: Data Integration and Mechanistic Hypothesis
The final step is to synthesize the data from all phases into a coherent model.
Example Data Summary Table:
| Compound ID | Target | Binding Ki (nM) | Functional Assay | Functional IC₅₀/EC₅₀ (nM) | Ephys Effect |
| NBZ-001 | Dopamine D2 | 15.2 | Antagonist (cAMP) | 45.8 (IC₅₀) | Reduces D2-agonist induced hyperpolarization |
| NBZ-001 | 5-HT2A | 89.7 | Antagonist (IP-One) | 250.1 (IC₅₀) | No significant effect at 1 µM |
| NBZ-001 | hERG | >10,000 | - | - | No block of IKr current |
From this hypothetical data, a primary mechanistic hypothesis can be formed: "Compound NBZ-001 is a potent and selective dopamine D2 receptor antagonist. Its cellular mechanism of action involves blocking D2-mediated inhibition of adenylyl cyclase and preventing D2-agonist induced neuronal hyperpolarization." This hypothesis is now ready for testing in preclinical in vivo models of disease.
Section 5: Conclusion
Determining the mechanism of action for a novel nitro-substituted benzazepine is a complex but critical undertaking. It requires an integrated approach that begins with broad, unbiased screening and progresses through rigorous pharmacological and physiological validation. By systematically quantifying binding affinity, defining functional efficacy, and observing cellular consequences, researchers can build a robust, evidence-based understanding of their compound. This detailed mechanistic knowledge is paramount for successful drug development, enabling rational lead optimization, prediction of clinical efficacy, and anticipation of potential safety liabilities.
References
-
Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. ProQuest. [Link]
-
Benzodiazepine. Wikipedia. [Link]
-
Synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Principles of the HTRF cAMP assay. NCBI Bookshelf. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. Ochsner Journal via PMC. [Link]
-
Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved?. PubMed. [Link]
-
Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed. [Link]
-
G Protein–Coupled Receptor Deorphanizations. Annual Reviews via PMC. [Link]
-
Whole-cell patch clamp technique protocol. AXOL Bioscience. [Link]
-
Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. ACS Publications. [Link]
-
Mechanism of Action. Benzodiazepine Information Coalition. [Link]
-
Structure-Functions Relationships of the Benzodiazepine and Serotonine Receptors Ligands. ResearchGate. [Link]
-
Nitro-Group-Containing Drugs. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]
-
Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved?. ResearchGate. [Link]
-
Benzazepine – Knowledge and References. Taylor & Francis Online. [Link]
-
How to run a cAMP HTRF assay. YouTube. [Link]
-
Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology. [Link]
-
Nitro-Group-Containing Drugs. ACS Journal of Medicinal Chemistry. [Link]
-
Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
-
Nitroglycerin (medication). Wikipedia. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Whole Cell Patch Clamp Protocol. protocols.io. [Link]
-
Benzodiazepine receptor ligands with positive and negative efficacy. PubMed. [Link]
-
GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. bioRxiv. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
Benzodiazepines. NCBI Bookshelf. [Link]
-
Nitroglycerin Pharmacology | Mechanism of Action Explained. YouTube. [Link]
-
HTRF® package insert cAMP HiRange. Cisbio. [Link]
-
Application of β Arrestin Assays to the Orphan GPCR World. YouTube. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Patch-Clamp Recording Protocol. Creative Bioarray. [Link]
-
Sedative Hypnotics: Benzodiazepines – CNS Pharmacology. YouTube. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
-
Special Issue: Nitro Group Containing Drugs. MDPI. [Link]
-
Exploring orphan GPCRs in neurodegenerative diseases. Frontiers in Pharmacology. [Link]
Sources
- 1. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands - ProQuest [proquest.com]
- 5. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. svedbergopen.com [svedbergopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitroglycerin (medication) - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 16. benzoinfo.com [benzoinfo.com]
- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
- 24. Benzodiazepine receptor ligands with positive and negative efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 28. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Whole Cell Patch Clamp Protocol [protocols.io]
- 30. docs.axolbio.com [docs.axolbio.com]
The Evolving Landscape of 7-Substituted Tetrahydrobenzazepines: A Technical Guide for Drug Discovery
An In-Depth Review of Synthesis, Structure-Activity Relationships, and Therapeutic Potential
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. Substitution at the 7-position of this seven-membered heterocyclic ring system has emerged as a critical determinant of pharmacological activity, profoundly influencing receptor affinity, selectivity, and functional profile. This technical guide provides a comprehensive review of the literature on 7-substituted tetrahydrobenzazepines, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, structure-activity relationships (SAR), and therapeutic promise, with a primary focus on their modulation of dopamine and serotonin receptors.
The Strategic Importance of the 7-Position
The tetrahydrobenzazepine nucleus, a conformationally flexible yet constrained framework, has proven to be a versatile template for designing ligands for various G-protein coupled receptors (GPCRs). The aromatic ring of the scaffold offers multiple sites for substitution, with the 7-position being of particular strategic importance. Modifications at this position can directly influence interactions within the orthosteric or allosteric binding pockets of target receptors, thereby fine-tuning the pharmacological properties of the resulting compounds. Key therapeutic agents and research tools built on the tetrahydrobenzazepine scaffold, such as the dopamine D1 receptor antagonist SCH 23390 and the D1/D5 receptor agonist Fenoldopam, highlight the significance of the substitution pattern on the aromatic ring in achieving desired biological effects.
Synthetic Strategies for 7-Substituted Tetrahydrobenzazepines
The construction of the tetrahydrobenzazepine core and the introduction of substituents at the 7-position can be achieved through various synthetic routes. The choice of strategy often depends on the desired substituent and the overall complexity of the target molecule.
Core Scaffold Synthesis
The foundational tetrahydrobenzazepine ring system is typically assembled through intramolecular cyclization reactions. Common approaches include Friedel-Crafts-type alkylations, reductive cyclizations, and ring-enlargement strategies.[1] For instance, hydrobromide salts of N-(bromoalkyl)phenethylamines can be cyclized in the presence of a Lewis acid like anhydrous aluminum chloride to yield the tetrahydrobenzazepine core.[2]
Introduction of Substituents at the 7-Position
A versatile and widely employed strategy for functionalizing the 7-position involves the introduction of a halogen, typically bromine or chlorine, which then serves as a handle for further diversification through metal-catalyzed cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-Tetrahydrobenzazepines
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl halides.[3]
Materials:
-
7-Bromo-tetrahydrobenzazepine derivative
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, 3:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add the 7-bromo-tetrahydrobenzazepine derivative, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling workflow.
The introduction of nitrogen and oxygen-based substituents at the 7-position can be achieved through nucleophilic aromatic substitution on an activated precursor or via other synthetic transformations. For instance, a 7-hydroxy-tetrahydrobenzazepine can be alkylated to yield 7-alkoxy derivatives.[1] The synthesis of 7-amino derivatives can be more challenging but may be accomplished through methods like Buchwald-Hartwig amination of a 7-halo precursor or by reduction of a 7-nitro derivative.
Structure-Activity Relationships (SAR)
The nature of the substituent at the 7-position of the tetrahydrobenzazepine ring plays a pivotal role in determining the compound's affinity and selectivity for its biological targets.
Dopamine D1 Receptor Antagonism
A significant body of research has focused on 7-substituted tetrahydrobenzazepines as dopamine D1 receptor antagonists, inspired by the prototypical antagonist, SCH 23390 (7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine).
Studies on a series of 7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have revealed key SAR insights. For D1 receptor affinity, the order of potency for the 7-substituent is generally Cl ≈ Br > H.[4] This suggests that an electron-withdrawing and moderately sized halogen at the 7-position is beneficial for high affinity.
| 7-Substituent | D1 Receptor Affinity (Ki, nM) | Reference |
| H | Moderate | [4] |
| Cl | High | [4] |
| Br | High | [4] |
Modulation of Other Receptors
While the dopamine D1 receptor has been a primary focus, the versatile tetrahydrobenzazepine scaffold allows for the development of ligands targeting other receptors. The nature of the 7-substituent can be rationally modified to alter the selectivity profile. For instance, exploration of different substituents at the 7-position could potentially shift the selectivity towards D2-like dopamine receptors (D2, D3, D4) or various serotonin (5-HT) receptor subtypes. However, there is a relative scarcity of published systematic SAR studies for 7-substituted tetrahydrobenzazepines at these other targets.
Pharmacological Properties and Signaling Pathways
The pharmacological effects of 7-substituted tetrahydrobenzazepines are intrinsically linked to the signaling pathways of their target receptors.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are canonically coupled to the Gαs/olf family of G proteins.[5] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, ultimately modulating neuronal excitability and gene expression.[5] Antagonists of the D1 receptor, such as many 7-substituted tetrahydrobenzazepines, block this signaling cascade.
Caption: Dopamine D1 receptor signaling pathway.
Recent studies have also begun to explore the concept of biased agonism at the D1 receptor, where ligands can preferentially activate G protein-dependent or β-arrestin-dependent signaling pathways.[6] The substitution pattern on the tetrahydrobenzazepine scaffold, including the 7-position, could potentially influence this signaling bias.
Signaling of Other Potential Targets
-
Dopamine D2-like Receptors (D2, D3, D4): These receptors typically couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] They can also modulate ion channels and other signaling cascades.
-
Serotonin 5-HT2A Receptors: These receptors are coupled to Gαq/11, and their activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[7]
-
Serotonin 5-HT7 Receptors: Like D1 receptors, 5-HT7 receptors are coupled to Gαs and their activation stimulates adenylyl cyclase and increases cAMP levels.[8]
Experimental Protocols for Pharmacological Evaluation
The characterization of novel 7-substituted tetrahydrobenzazepines requires a suite of in vitro and in vivo assays to determine their pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D1 Receptors
Materials:
-
Cell membranes expressing the human dopamine D1 receptor
-
Radioligand (e.g., [³H]-SCH 23390)
-
Test compound (7-substituted tetrahydrobenzazepine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., unlabeled SCH 23390 or butaclamol at a high concentration)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding determinator.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.
Protocol: cAMP Assay for Dopamine D1 Receptor Antagonism
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D1 receptor
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Test compound (7-substituted tetrahydrobenzazepine)
-
Dopamine (as the agonist)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) in the continued presence of the test compound.
-
Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Analyze the data to determine the IC₅₀ of the test compound for the inhibition of dopamine-stimulated cAMP production.
In Vivo Evaluation and Therapeutic Potential
The ultimate goal of synthesizing and characterizing novel 7-substituted tetrahydrobenzazepines is to identify candidates with therapeutic potential. This requires evaluation in animal models of disease.
For compounds targeting the dopamine system, relevant animal models include:
-
Models of Parkinson's Disease: Such as the 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent models, where D1 agonists are evaluated for their ability to reverse motor deficits.
-
Models of Schizophrenia: Including models of sensorimotor gating (prepulse inhibition) and cognitive deficits, where D1 antagonists may have therapeutic effects.
-
Models of Drug Addiction: Where D1 antagonists can be assessed for their ability to block the rewarding effects of drugs of abuse.
In vivo studies should also include pharmacokinetic profiling to assess parameters such as oral bioavailability, plasma half-life, and brain penetration, which are critical for determining the drug-like properties of a compound.[9]
Conclusion and Future Directions
The 7-position of the tetrahydrobenzazepine scaffold is a key "hotspot" for modulating pharmacological activity. A wealth of literature demonstrates that strategic modifications at this position can yield potent and selective ligands for the dopamine D1 receptor. The development of efficient synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has opened up vast chemical space for the exploration of novel 7-substituted analogs.
Future research in this area should focus on several key aspects:
-
Systematic Exploration of Diverse 7-Substituents: Moving beyond simple halo and aryl groups to a wider range of functionalities to probe more diverse chemical space.
-
Broadening the Target Scope: Systematically evaluating 7-substituted tetrahydrobenzazepines against a wider panel of dopamine and serotonin receptor subtypes to identify novel selective ligands.
-
Investigating Biased Signaling: Characterizing the signaling profiles of new compounds to identify biased agonists or antagonists that may offer improved therapeutic windows.
-
In Vivo Characterization: Advancing promising in vitro hits into relevant animal models to assess their therapeutic potential and pharmacokinetic properties.
By leveraging the knowledge base reviewed in this guide and embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of 7-substituted tetrahydrobenzazepines for the treatment of a range of neurological and psychiatric disorders.
References
-
Zheng, S., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Nature Communications, 13(1), 3245. [Link]
-
De Kimpe, N., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(9), 1786-1791. [Link]
-
Hussain, A., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Molecular Structure, 1311, 138245. [Link]
-
Ghosh, A., et al. (1995). (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 38(16), 3171-3178. [Link]
-
Philipp, A. A., et al. (2019). In silico investigation of mitragynine and 7-hydroxymitragynine metabolism. BMC Research Notes, 12(1), 434. [Link]
-
Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 5995. [Link]
-
Zheng, S., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. ResearchGate. [Link]
-
De Kimpe, N., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PMC. [Link]
-
Iannone, M., et al. (2010). A novel animal model to evaluate the ability of a drug delivery system to promote the passage through the BBB. Neuroscience Letters, 469(1), 134-138. [Link]
-
Plant, A., & Pugsley, T. A. (1976). Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine. Journal of the Chemical Society, Perkin Transactions 1, (21), 2311-2313. [Link]
-
Fischer, S., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[10]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1790(8), 814-825. [Link]
-
Gonzalez-Polo, N., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. Pharmaceutics, 13(7), 1022. [Link]
-
Zheng, S., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. ResearchGate. [Link]
-
Trakulsrichai, S., et al. (2021). Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers. Journal of Clinical Pharmacology, 61(11), 1439-1447. [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
-
Hirata, H., et al. (2018). Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PLOS One, 13(9), e0204364. [Link]
-
Kmoníček, V., et al. (2025). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. [Link]
-
Padwa, A., et al. (2001). Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. Organic Letters, 3(16), 2555-2557. [Link]
-
Capdevila, J. H., et al. (2019). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 62(22), 10229-10245. [Link]
-
Poso, A., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 54. [Link]
-
Kenakin, T. (2011). Quantifying Ligand Bias at Seven-Transmembrane Receptors. Pharmacological Reviews, 63(4), 1022-1051. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. [Link]
-
Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. [Link]
-
Luedtke, R. R., et al. (2015). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. PLOS One, 10(6), e0128208. [Link]
-
Mishra, A., et al. (2023). Biochemistry, Dopamine Receptors. StatPearls. [Link]
-
Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(2), 857. [Link]
-
Walker, G. N., & Alkalay, D. (1974). 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 17(4), 433-436. [Link]
-
Gomaa, A. M. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 606. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ligand recognition and biased agonism of the D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist [mdpi.com]
An In-Depth Technical Guide on the Safe Handling of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are fundamental activities. 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, a derivative of the benzazepine scaffold, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a nitro group to the aromatic ring, while potentially conferring desirable pharmacological properties, also introduces a distinct set of handling and safety considerations. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound. Our approach is rooted in the principle of proactive risk mitigation, combining established safety protocols for related chemical classes with a specific focus on the unique attributes of this molecule.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS) for this compound, a critical evaluation of its structural components—the benzazepine core and the aromatic nitro group—is essential.
The parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and is noted to cause severe skin burns and eye damage.[1][2] The addition of a nitro group introduces further potential hazards. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and reactivity.[3][4]
Key Potential Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.
-
Corrosivity: Potential to cause severe skin burns and eye damage.
-
Methemoglobinemia: A primary hazard associated with aromatic nitro compounds is the induction of cyanosis through the formation of methemoglobin.[4] This condition impairs the oxygen-carrying capacity of the blood and can lead to symptoms such as headache, fatigue, nausea, and in severe cases, respiratory distress.[4]
-
Dermal Absorption: Aromatic nitro compounds are often readily absorbed through the skin.[4]
-
Reactivity: Di- and trinitro aromatic compounds are known to be explosive under conditions of heat or shock.[5] While mononitrated compounds are generally less sensitive, they can react violently with strong oxidants, bases, and reducing agents.[5]
Quantitative Safety Data (Inferred)
While specific data for this compound is not available, the following table summarizes the GHS classifications for the parent compound, which should be considered as a baseline for the nitro-derivative.
| Hazard Class | GHS Classification | Source |
| Acute Toxicity (Oral) | Warning | [2] |
| Acute Toxicity (Dermal) | Warning | [2] |
| Acute Toxicity (Inhalation) | Warning | [2] |
| Skin Corrosion/Irritation | Danger | [2] |
| Serious Eye Damage/Irritation | Danger | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is crucial when handling potent and potentially hazardous compounds.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the event of accidental exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Nitrile gloves should be worn at all times. Given the potential for dermal absorption, consider double-gloving, especially during procedures with a higher risk of splashing.
-
Eye Protection: Chemical splash goggles are required. Safety glasses do not provide adequate protection against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Caption: Personal Protective Equipment Workflow.
Storage and Handling Protocols
Proper storage and handling are critical to maintaining the stability of the compound and preventing accidental exposure.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.[5]
Handling
-
Work in a designated area: All work with this compound should be performed in a designated area of the laboratory.
-
Avoid dust and aerosol formation: Handle the solid form of the compound with care to avoid generating dust.
-
Use non-sparking tools: When handling the solid, use non-sparking tools to minimize the risk of ignition.[1]
-
Weighing: Weigh the compound in a fume hood, preferably on a disposable weighing paper.
Spill and Disposal Procedures
A clear and practiced spill and disposal plan is essential.
Spill Cleanup
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal
-
All waste contaminated with this compound should be considered hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Caption: Spill Response Workflow.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocol: Safe Handling in a Research Setting
This protocol outlines the key steps for the safe handling of this compound during a typical laboratory experiment.
-
Pre-Experiment Preparation:
-
Review this safety guide and any other available safety information.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Perform all manipulations of the compound within the fume hood.
-
Carefully weigh the required amount of the solid compound on a tared weighing paper.
-
Transfer the compound to the reaction vessel.
-
Slowly add the solvent to the reaction vessel, ensuring there is no splashing.
-
-
Post-Experiment Cleanup:
-
Quench the reaction carefully if necessary.
-
Clean all glassware that came into contact with the compound with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated waste in the designated hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following protocols but of fostering a culture of safety within the laboratory. Researchers must remain vigilant, continually assessing risks and adapting procedures as new information becomes available. By integrating the principles outlined in this guide into daily practice, the scientific community can continue to explore the potential of novel compounds while ensuring the well-being of its members.
References
-
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. (URL: [Link])
-
Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])
-
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. (URL: [Link])
-
2,3,4,5-Tetrahydro-1H-benzo(d)azepine - PubChem. (URL: [Link])
Sources
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine discovery and history
An In-Depth Technical Guide to the Discovery and Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine and its Pivotal Role as a Precursor in Pharmacologically Active Benzazepines
Abstract
The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically significant compounds. This technical guide delves into the history and synthetic pathways surrounding this crucial heterocyclic system, with a particular focus on the strategic role of nitrated intermediates, exemplified by this compound. While not a widely documented compound in its own right, its existence as a potential key intermediate in the synthesis of potent dopamine D1 receptor agonists, such as Fenoldopam, is of significant interest to researchers and drug development professionals. This guide will provide a comprehensive overview of the discovery of benzazepine-based dopamine agonists, detailed synthetic protocols for their preparation, and an exploration of the chemical logic underpinning these manufacturing processes.
Introduction: The Rise of Benzazepines as Dopamine Receptor Modulators
The quest for selective dopamine receptor agonists has been a major focus of pharmaceutical research for decades, driven by the therapeutic potential of modulating dopaminergic pathways in various physiological systems. The discovery that certain ergot derivatives possessed dopaminergic properties paved the way for new therapeutic approaches in neurology and endocrinology. The development of synthetic, non-ergot-derived dopamine agonists marked a significant milestone, offering improved selectivity and safety profiles.
Within this context, the benzazepine scaffold emerged as a promising framework for the design of potent and selective dopamine D1 receptor agonists. These agents have found clinical application as rapid-acting vasodilators for the management of severe hypertension.[1][2][3] The strategic placement of substituents on the aromatic ring of the benzo[d]azepine nucleus is critical for achieving the desired pharmacological activity and selectivity. The introduction of a nitro group, as in this compound, represents a key synthetic strategy, as the nitro moiety can be readily converted into a variety of other functional groups, thereby enabling the exploration of structure-activity relationships (SAR).
The Discovery of Fenoldopam (SK&F 82526): A Landmark Benzazepine
The discovery of Fenoldopam, also known by its developmental code SK&F 82526, was a pivotal moment in the history of benzazepine-based therapeutics.[3] It is a selective dopamine D1 receptor partial agonist that is used as an antihypertensive agent.[2] Fenoldopam was approved by the US Food and Drug Administration (FDA) in September 1997.[2]
Fenoldopam's mechanism of action involves the activation of peripheral D1 receptors, leading to arterial and arteriolar vasodilation and a subsequent decrease in blood pressure.[2] This mode of action also promotes sodium excretion through its effects on dopamine receptors in the nephron.[2] Unlike dopamine, Fenoldopam is a selective D1 receptor agonist with no significant activity at beta-adrenoceptors, although it does exhibit some alpha-1 and alpha-2 adrenoceptor antagonist activity.[2]
Synthetic Pathways to Benzazepines: The Role of Nitrated Intermediates
The synthesis of pharmacologically active benzazepines like Fenoldopam is a multi-step process that requires careful control of regioselectivity and stereochemistry. While various synthetic routes have been developed, a common strategy involves the construction of the seven-membered azepine ring from a substituted phenethylamine precursor. The introduction of substituents on the aromatic ring is a critical aspect of these syntheses, and the use of nitrated intermediates is a well-established method for achieving this.
General Strategy for Benzazepine Synthesis
A generalized synthetic approach to the 1H-benzo[d]azepine core is depicted below. This pathway highlights the potential introduction of a nitro group at the 7-position, which can then be elaborated to the desired functionalities present in the final drug molecule.
Caption: Generalized synthetic pathway for pharmacologically active benzazepines.
Detailed Synthesis of Fenoldopam
The synthesis of Fenoldopam, as detailed in the patent literature, provides a concrete example of the construction of a substituted benzo[d]azepine.[4][5] While this specific pathway does not explicitly start with a nitrated benzo[d]azepine, it showcases the intricate steps required to build the final molecule from a substituted phenethylamine.
Step 1: Preparation of Intermediate II
The synthesis commences with the alkylation of 2-chlorohomoveratrylamine with 2-bromo-4'-methoxyacetophenone. To favor monoalkylation and minimize the formation of di- and tri-alkylated byproducts, a significant excess of the starting amine is employed.[4]
Caption: Synthesis of Fenoldopam Intermediate II.
Step 2: Reduction of Intermediate II to Intermediate III
The keto group of Intermediate II is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride to yield Intermediate III.[4]
Caption: Synthesis of Fenoldopam Intermediate III.
Step 3: Cyclization to form the Benzazepine Ring
Intermediate III undergoes an acid-catalyzed intramolecular cyclization to form the seven-membered azepine ring, resulting in the formation of Fenoldopam trimethyl ether.[4][5]
Caption: Cyclization to form the benzazepine ring of Fenoldopam.
Step 4: Demethylation to Fenoldopam
The final step involves the demethylation of the methoxy groups on the benzene ring to yield the dihydroxy functionalities of Fenoldopam. This is typically achieved using a strong acid such as hydrobromic acid.[4][5]
Caption: Final demethylation step to yield Fenoldopam.
Experimental Protocol for the Synthesis of Fenoldopam Intermediates
The following is a representative experimental protocol adapted from the patent literature for the synthesis of key intermediates in the Fenoldopam synthesis.[4]
Synthesis of Intermediate II
-
Charge a glass reactor with 2-chlorohomoveratrylamine free base dissolved in dichloromethane.
-
Cool the agitated solution to between 0°C and 2°C.
-
Add 2-bromo-4'-methoxyacetophenone to the reactor.
-
Maintain the reaction mixture at 0°C to 5°C for 40-50 minutes, during which a precipitate will form.
-
Isolate the product, Intermediate II, by filtration.
Synthesis of Intermediate III
-
Charge a glass reactor with Intermediate II hydrobromide, dichloromethane, and water.
-
Add a solution of ammonium hydroxide and continue agitation until the hydrobromide is completely dissolved.
-
Separate the organic phase.
-
To the organic phase, add sodium borohydride and methanol.
-
Stir the mixture for 90 to 120 minutes.
-
Upon completion of the reaction, add water and agitate.
-
Separate the organic phase and concentrate to a semicrystalline residue.
-
Purify the residue by recrystallization from ethyl acetate to yield Intermediate III.
| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |
| 1 | 2-chlorohomoveratrylamine, 2-bromo-4'-methoxyacetophenone | Dichloromethane | 0-5°C, 40-50 min | Intermediate II | 73% |
| 2 | Intermediate II | Sodium borohydride, Methanol, Dichloromethane | Room Temp, 90-120 min | Intermediate III | 89% |
Conclusion: The Enduring Importance of the Benzazepine Scaffold
The discovery and development of Fenoldopam underscore the therapeutic potential of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold. The synthetic pathways leading to these complex molecules highlight the ingenuity of medicinal chemists in constructing seven-membered heterocyclic rings with precise control over substituent placement. While this compound may not be a final drug product, its significance as a potential synthetic intermediate cannot be overlooked. The strategic use of a nitro group as a versatile chemical handle provides a powerful tool for the synthesis and optimization of novel benzazepine-based therapeutics. As our understanding of dopamine receptor pharmacology continues to evolve, the benzo[d]azepine core is likely to remain a fertile ground for the discovery of new and improved medicines.
References
-
PubChem. Fenoldopam. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fenoldopam. [Link]
-
PubChem. Fenoldopam Mesylate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Grol, C. J., & Rollema, H. (1977). The history and pharmacology of dopamine agonists. Canadian Journal of Neurological Sciences, 11(1 Suppl), 118–123.
- Google Patents.
Sources
- 1. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoldopam - Wikipedia [en.wikipedia.org]
- 3. Fenoldopam Mesylate | C17H20ClNO6S | CID 49659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20060194967A1 - Process for the preparation of Fenoldopam Mesylate - Google Patents [patents.google.com]
- 5. EP1725517A2 - Process for the preparation of fenoldopam mesylate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The synthetic strategy involves a two-stage process: the formation of the core heterocyclic structure, 2,3,4,5-tetrahydro-1H-benzo[D]azepine, followed by regioselective nitration. This document elucidates the chemical principles underpinning the synthetic route, offers a step-by-step protocol, and details the necessary analytical characterization.
Introduction to this compound
The 2,3,4,5-tetrahydro-1H-benzo[D]azepine scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. The introduction of a nitro group at the 7-position of the aromatic ring significantly alters the electronic properties of the molecule, providing a handle for further functionalization, such as reduction to an amino group, which can then be elaborated into a wide array of derivatives. Understanding the synthesis of this nitro-derivative is therefore crucial for researchers aiming to explore the chemical space around this important pharmacophore.
Synthetic Strategy Overview
The synthesis of this compound is approached in two key stages, as depicted in the workflow diagram below. The initial phase focuses on the construction of the tricyclic benzazepine core, followed by a regioselective electrophilic aromatic substitution to introduce the nitro group.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[D]azepine
The synthesis of the parent heterocycle, 2,3,4,5-tetrahydro-1H-benzo[D]azepine, can be achieved through a multi-step sequence commencing from commercially available starting materials. A robust method involves an intramolecular Friedel-Crafts acylation followed by reduction.
Step 1.1: Synthesis of 4-(phenylamino)butanoic acid
This initial step involves the N-alkylation of aniline with a suitable four-carbon synthon.
Protocol:
-
To a solution of aniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4-bromobutanoate (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(phenylamino)butanoate.
-
Hydrolyze the ester by heating with an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the desired 4-(phenylamino)butanoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 1.2: Intramolecular Friedel-Crafts Acylation
The cyclization to form the seven-membered ring is achieved via an intramolecular Friedel-Crafts acylation.
Protocol:
-
Suspend the 4-(phenylamino)butanoic acid (1.0 eq) in a high-boiling inert solvent like nitrobenzene.
-
Add a strong Lewis acid, such as aluminum chloride (AlCl₃, 2.5-3.0 eq), portion-wise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, slowly warm the reaction mixture and then heat to a temperature sufficient to drive the cyclization (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one.
Step 1.3: Reduction of the Carbonyl Group
The final step in the synthesis of the benzazepine core is the reduction of the ketone.
Protocol:
-
The 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one can be reduced using standard methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine hydrate and a strong base).
-
For a Clemmensen reduction, add the ketone to a mixture of amalgamated zinc and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
After cooling, decant the aqueous layer and extract it with a suitable organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting 2,3,4,5-tetrahydro-1H-benzo[D]azepine by column chromatography or distillation under reduced pressure.
| Reagent/Parameter | Step 1.1 | Step 1.2 | Step 1.3 (Clemmensen) |
| Key Reagents | Aniline, Ethyl 4-bromobutanoate, K₂CO₃, NaOH, HCl | 4-(phenylamino)butanoic acid, AlCl₃ | 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one, Zn(Hg), HCl |
| Solvent | Ethanol, Water | Nitrobenzene | Water |
| Temperature | Reflux | 80-100 °C | Reflux |
| Reaction Time | 12-24 hours | 4-8 hours | 8-16 hours |
| Typical Yield | 70-80% | 60-70% | 75-85% |
Part 2: Regioselective Nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine
The introduction of the nitro group onto the benzene ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is a critical consideration.
Mechanistic Rationale for Regioselectivity
The substituent on the benzene ring is a fused, saturated azepine ring. The two alkyl groups attached to the benzene ring at positions 6 and 9 are weakly activating and ortho-, para-directing. The secondary amine within the azepine ring is a strong activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration (e.g., with a mixture of nitric and sulfuric acids), the amine will be protonated to form an ammonium ion.[1] The resulting ammonium group is a strongly deactivating, meta-directing group.[1]
Therefore, the directing effects of the two alkyl groups (ortho-, para-directing) and the protonated amine (meta-directing) must be considered. The positions ortho and para to the alkyl groups are 7, 8, and the benzylic position adjacent to the nitrogen. The positions meta to the protonated amine are 7 and 9. The confluence of these directing effects strongly favors substitution at the 7-position.
Caption: Rationale for the regioselective nitration at the 7-position.
Protocol for Nitration
Safety Precaution: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Perform the reaction in a well-ventilated fume hood, behind a safety shield, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
To the cold sulfuric acid, add 2,3,4,5-tetrahydro-1H-benzo[D]azepine (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzazepine in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent/Parameter | Nitration Protocol |
| Key Reagents | 2,3,4,5-tetrahydro-1H-benzo[D]azepine, HNO₃, H₂SO₄ |
| Solvent | Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Workup | Quenching on ice, neutralization, extraction |
| Purification | Column Chromatography |
| Typical Yield | 65-75% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure and regiochemistry of the nitro group substitution. The aromatic region of the spectrum will be particularly informative.
-
¹³C NMR: To confirm the number of unique carbon atoms and the presence of the nitro-substituted aromatic carbon.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the symmetric and asymmetric stretches of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the construction of the benzazepine core and its subsequent regioselective nitration, researchers can reliably access this important synthetic intermediate. The provided rationale for the regioselectivity of the nitration step, based on established principles of electrophilic aromatic substitution, offers a predictive framework for similar transformations on related scaffolds. As with all chemical syntheses, careful attention to reaction conditions and safety precautions is paramount for successful and safe execution.
References
-
Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639. Available at: [Link]
-
LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Retrieved from [Link]
Sources
Application Notes and Protocols: Nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: This document provides a comprehensive guide to the nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct literature on the nitration of this specific scaffold, this guide synthesizes information from established methodologies for similar heterocyclic systems and the fundamental principles of electrophilic aromatic substitution. We present detailed protocols, discuss the rationale behind reagent selection and reaction conditions, and explore the expected regioselectivity of the nitration reaction.
Introduction: The Significance of Nitrated Tetrahydrobenzodiazepines
The 2,3,4,5-tetrahydro-1H-benzo[D]azepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The introduction of a nitro group onto the aromatic ring of this moiety serves as a crucial synthetic handle for further functionalization, enabling the development of novel drug candidates. Nitrated derivatives are versatile precursors for the synthesis of amines, which can be further modified to introduce a wide range of substituents, thereby modulating the pharmacological profile of the parent molecule. The strategic placement of a nitro group can significantly influence the electronic and steric properties of the molecule, impacting its binding affinity to biological targets.
Mechanistic Considerations and Regioselectivity
The nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine is an electrophilic aromatic substitution reaction. The regiochemical outcome is primarily governed by the directing effects of the substituents on the benzene ring. In this case, the fused, saturated azepine ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. The secondary amine within the azepine ring is a key determinant of this activating effect.
Under acidic conditions, which are typical for many nitration reactions, the secondary amine will be protonated, forming an ammonium ion. This protonated form is strongly deactivating and meta-directing. However, if the amine is protected with an electron-withdrawing group (e.g., acetyl, trifluoroacetyl), the directing effect will be altered. For instance, an acyl group will be ortho, para-directing.
Based on studies of similar heterocyclic systems, such as tetrahydroquinolines, the nitration of the unprotected 2,3,4,5-tetrahydro-1H-benzo[D]azepine under strongly acidic conditions is expected to yield the 8-nitro derivative as the major product due to the meta-directing effect of the protonated amine. Conversely, nitration of an N-acylated derivative is anticipated to favor substitution at the 7- and 9-positions, which are para and ortho to the activating alkyl portion of the fused ring system, respectively. It has been reported that nitration of 5-acyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones leads to 7-substituted derivatives[1].
Sources
The Strategic Role of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine in Modern Drug Discovery: Application Notes and Protocols
The seven-membered nitrogen-containing heterocyclic scaffold, the benzazepine, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to applications ranging from central nervous system disorders to cardiovascular diseases.[3][4] Within this important class of molecules, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine emerges as a pivotal research chemical intermediate. Its true value lies in the strategic placement of the nitro group, a versatile functional handle that unlocks a diverse array of synthetic transformations, paving the way for the development of novel therapeutics.
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and derivatization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower rational experimental design.
Core Synthesis Strategy: A Two-Step Approach
The most logical and efficient pathway to this compound involves a two-step sequence: first, the synthesis of the parent heterocycle, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, followed by regioselective nitration.
Part 1: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine
The synthesis of the benzazepine core can be achieved through a Beckmann rearrangement of α-tetralone oxime, followed by reduction of the resulting lactam. This classical yet reliable method provides good yields of the foundational scaffold.
Experimental Protocol 1: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine
Step 1a: Oximation of α-Tetralone
-
In a reaction vessel, dissolve α-tetralone (1.0 eq) in methanol.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate (to adjust the pH to approximately 8).
-
Add the hydroxylamine solution dropwise to the α-tetralone solution at room temperature.
-
Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, α-tetralone oxime, will precipitate. Isolate the solid by filtration.[1]
Step 1b: Beckmann Rearrangement
-
To a flask containing polyphosphoric acid, add the α-tetralone oxime from the previous step.
-
Heat the mixture with stirring to initiate the rearrangement.
-
After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto ice to precipitate the lactam product.
-
Collect the solid by filtration and wash with water until neutral.
Step 1c: Reduction of the Lactam
-
In a dry, inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the lactam in THF to the LiAlH₄ suspension, maintaining a controlled temperature.
-
After the addition is complete, reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Part 2: Regioselective Nitration
The introduction of the nitro group at the C7 position is achieved through electrophilic aromatic substitution. The conditions must be carefully controlled to favor mono-nitration and achieve the desired regioselectivity.
Experimental Protocol 2: Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid at 0 °C. This highly exothermic process requires slow addition and efficient cooling.
-
Nitration Reaction: Dissolve 2,3,4,5-tetrahydro-1H-benzo[d]azepine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add the pre-cooled nitrating mixture to the benzazepine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
Characterization of the Intermediate
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the azepine ring will appear as multiplets in the upfield region. |
| ¹³C NMR | Aromatic carbons will appear in the downfield region, with the carbon attached to the nitro group showing a characteristic shift. Aliphatic carbons of the azepine ring will be observed in the upfield region. |
| FT-IR | Characteristic peaks for N-H stretching (for the secondary amine), aromatic C-H stretching, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O₂) should be observed. |
Application as a Key Intermediate: The Gateway to Amino-Benzazepines
The primary utility of this compound lies in its reduction to the corresponding 7-amino derivative. This amine is a versatile building block for the synthesis of a wide range of pharmacologically active molecules, particularly those targeting dopamine receptors.[6]
Protocol 3: Reduction of the Nitro Group
Two common and effective methods for the reduction of the nitro group are catalytic hydrogenation and reduction with tin(II) chloride.
Method A: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 7-Amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine. The product can be further purified by column chromatography if necessary.[7][8]
Method B: Reduction with Tin(II) Chloride
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine.[9]
Downstream Applications: Synthesis of a Dopamine D1 Antagonist Analog
To illustrate the utility of the 7-amino derivative, the following protocol outlines a key N-alkylation step, a common transformation in the synthesis of dopamine receptor ligands like SCH 23390.[10]
Protocol 4: N-Alkylation of 7-Amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine
-
Dissolve 7-Amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
To this suspension, add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-alkylated product.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from α-tetralone to 7-nitro-benzazepine and its subsequent conversion to bioactive molecules.
Safety and Handling
Nitroaromatic compounds are potentially hazardous and should be handled with appropriate safety precautions. They can be toxic and mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its synthesis and derivatization, enabling researchers to explore new chemical space in the quest for novel therapeutics. The strategic placement of the nitro group offers a reliable entry point for the introduction of diverse functionalities, making this compound a key player in the development of next-generation drugs targeting a wide range of diseases.
References
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A review on synthesis, reactions and biological properties of seven membered heterocyclic compounds: azepines, azepane, azepinone. Current Organic Chemistry, 25(4), 449-506.
- Brass, S., Chan, N. S., Gerlach, C., Luksch, T., Böttcher, J., & Diederich, W. E. (2006). Synthesis of 2,3,4,7-tetrahydro-1H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors via a ring-closing metathesis approach. Journal of Organometallic Chemistry, 691(24-25), 5406-5422.
- Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie/Chemical Monthly, 134(12), 1629-1639.
- Singh, A. K., Raj, V., & Srivastava, A. K. (2018). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. European Journal of Medicinal Chemistry, 157, 1208-1248.
- Valpuesta, M., Ariza, M., Díaz, A., & Suau, R. (2010). Synthesis of Analogues of SCH 23390. Studies of Their Response to Dopaminergic Receptors. Poster session presented at the 1st International Conference on Organic Chemistry, Málaga, Spain.
- Norman, M. H., Rigdon, G. C., Hall, W. R., & Navas, F. (1996). Synthesis and receptor affinities of some conformationally restricted analogs of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. Journal of medicinal chemistry, 39(1), 149-57.
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Pharmacological and Biological Activities of Benzazepines: An Overview. Letters in Drug Design & Discovery, 9(1), 1-13.
- Google Patents. (2012). CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
Eureka. (n.d.). Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine. Retrieved from [Link]
- Valpuesta, M., Ariza, M., Díaz, A., & Suau, R. (2011). Synthesis of analogues of SCH 23390. Studies of their response to dopaminergic receptors. European Journal of Organic Chemistry, 2011(32), 6507-6518.
- Halldin, C., Stone-Elander, S., Farde, L., Ehrin, E., Fasth, K. J., Långström, B., & Sedvall, G. (1986). Preparation of [11C]SCH 23390 for the in vivo study of dopamine D-1 receptors using positron emission tomography. International journal of radiation applications and instrumentation.
- Rakib, E. M., Abbassi, N., Bouissane, L., Hannioui, A., Khouili, M., El Malki, A., Benchidmi, M., & Essassi, E. M. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- Yadav, M. R., Achaiah, G., Giridhar, R., & Balaraman, R. (2015). Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists.
- Patti, A., & Pedotti, S. (2011). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 16(9), 7436-7464.
- Kaur, M., & Garg, S. (2017). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Drug Discovery Technologies, 14(2), 99-113.
- Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
-
PrepChem. (n.d.). Synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
Caulfield, W. L., Gibson, S., & Rae, D. R. (1996). Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]-dibenzo[b,f][1][3]oxazepine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (6), 545-550.
- Wang, Z., & He, G. (2013). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 18(10), 12795-12808.
- Kazemi, F., & Kiasat, A. R. (2016). Synthesis of Benzodiazepine Derivatives by Nitration and Reduction. In Conference: The 2nd National Conference on Applied Research in Chemistry, Biology and Geology.
- Sajiki, H., Ikawa, T., & Hirota, K. (2002). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(1), 1-13.
-
PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. Retrieved from [Link]
Sources
- 1. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. sci-hub.box [sci-hub.box]
- 4. Sci-Hub. Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]-dibenzo[b,f][1,4]oxazepine and related compounds / Journal of the Chemical Society, Perkin Transactions 1, 1996 [sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine in Medicinal Chemistry
Introduction: The Benzazepine Scaffold and the Rationale for Investigating the 7-Nitro Derivative
The 2,3,4,5-tetrahydro-1H-benzo[d]azepine core is a well-established privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1] Derivatives of this seven-membered heterocyclic system have been extensively explored as modulators of dopamine receptors, leading to the development of therapeutic agents for conditions like Parkinson's disease and schizophrenia.[2][3] The conformational flexibility of the azepine ring allows for precise spatial orientation of substituents, enabling tailored interactions with receptor binding pockets.
This guide focuses on a specific, yet underexplored, derivative: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine . The rationale for investigating this particular compound stems from established structure-activity relationships (SAR) within the broader class of benzazepines and related pharmacophores. It is known that substitutions on the aromatic ring of the benzazepine scaffold significantly influence receptor affinity and selectivity. For instance, the presence of an electron-withdrawing chloro group at the 6-position has been shown to enhance affinity for the D1 dopamine receptor.[4] By extension, we hypothesize that the strongly electron-withdrawing nitro group at the 7-position could serve as a critical modulator of dopamine receptor binding and functional activity. The electronic properties of the nitro group may alter the electrostatic potential of the aromatic ring, potentially leading to novel interactions within the receptor's binding site and influencing selectivity between dopamine receptor subtypes (D1-like vs. D2-like).
These application notes provide a comprehensive framework for the synthesis, purification, and detailed pharmacological evaluation of this compound, with a focus on its potential as a dopamine receptor modulator. The protocols are designed for researchers in drug discovery and medicinal chemistry, offering not just procedural steps, but also the underlying scientific principles to ensure robust and reproducible results.
Part 1: Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize this compound.
Causality and Experimental Choices: This protocol is based on analogous syntheses where a nitro-substituted aromatic aldehyde is elaborated and then cyclized. The choice of reducing agents (NaBH₄ for the aldehyde, BH₃-THF for the lactam) is standard for these respective transformations, offering good yields and selectivity. Purification by column chromatography is essential at each step to ensure the purity of the intermediates and the final product.
-
Step 1: Synthesis of N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
-
To a solution of 2-chloro-5-nitrobenzaldehyde in a suitable solvent like DMF, add p-toluenesulfonamide and a base such as potassium carbonate.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the crude product by column chromatography.
-
-
Step 2: Reduction to the corresponding alcohol.
-
Dissolve the product from Step 1 in a mixture of THF and methanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir until the reaction is complete, then quench carefully with water.
-
Extract the product and purify by chromatography.
-
-
Step 3: Intramolecular Cyclization.
-
This step is critical and may require optimization. An intramolecular Mitsunobu reaction is a plausible approach.
-
Dissolve the alcohol from Step 2 in THF, add triphenylphosphine and a suitable amine precursor for the azepine ring nitrogen.
-
Add diethyl azodicarboxylate (DEAD) or a similar reagent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the resulting N-tosyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one.
-
-
Step 4: Reduction of the Lactam.
-
Suspend the lactam from Step 3 in dry THF.
-
Add borane-tetrahydrofuran complex (BH₃-THF) and reflux the mixture for several hours.[6]
-
Cool the reaction and carefully quench with HCl.
-
Neutralize the mixture and extract the final product.
-
Purify by column chromatography to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Part 2: Application in Dopamine Receptor Profiling
The primary application of this novel compound is its evaluation as a modulator of dopamine receptors. This involves determining its binding affinity (Kᵢ) at D1-like (D₁, D₅) and D2-like (D₂, D₃, D₄) receptors, followed by functional assays to characterize it as an agonist, antagonist, or allosteric modulator.
Application Note 1: Dopamine Receptor Binding Affinity Profiling
Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine D₁ and D₂ receptors using radioligand competition assays.
Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.
Protocol: Radioligand Binding Assay
Causality and Experimental Choices: This protocol uses a competitive binding format, a gold-standard for determining ligand affinity. The choice of radioligands ([³H]SCH-23390 for D₁ and [³H]Spiperone for D₂) is based on their high affinity and selectivity for their respective receptors.[7] Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex during separation. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand to ensure that the measured signal is specific to the receptor of interest.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing either human dopamine D₁ or D₂ receptors.
-
Radioligands: [³H]SCH-23390 (for D₁), [³H]Spiperone (for D₂).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: SKF-83566 (for D₁) or Haloperidol (for D₂).
-
96-well plates, glass fiber filters (GF/B), and a cell harvester.
-
Liquid scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific control (e.g., 10 µM SKF-83566).
-
50 µL of the test compound dilution.
-
50 µL of radioligand at a final concentration close to its Kₑ value (e.g., 0.2 nM [³H]SCH-23390).
-
50 µL of cell membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Application Note 2: Dopamine Receptor Functional Profiling
Objective: To determine if this compound acts as an agonist or antagonist at D₁ and D₂ receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Scientific Rationale: D₁-like receptors are typically coupled to the Gαs protein, which stimulates adenylyl cyclase to increase cAMP production.[8] D₂-like receptors are coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8] By measuring changes in cAMP, we can determine the functional consequence of ligand binding.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relationship between electronic structure and cytotoxic activity of dopamine and 3-benzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]
- 7. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
Anwendungshinweise und Protokolle: Derivatisierung von 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepin für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet einen detaillierten Leitfaden zur chemischen Derivatisierung des 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-Gerüsts. Ziel ist die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Der Schwerpunkt liegt auf der strategischen Einführung funktioneller Gruppen an Schlüsselpositionen des Moleküls, um dessen pharmakologische Eigenschaften zu modulieren.
Wissenschaftlicher Hintergrund und strategische Überlegungen
Das 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-Gerüst ist eine wichtige Struktur in der medizinischen Chemie. Derivate dieser Klasse haben sich als wirksame Liganden für eine Vielzahl von biologischen Zielmolekülen erwiesen, insbesondere für Dopaminrezeptoren. Zum Beispiel ist Fenoldopam, ein Benzazepin-Derivat, ein selektiver Dopamin-D1-Rezeptor-Partialagonist, der zur Behandlung von schwerem Bluthochdruck eingesetzt wird. Die Einführung einer Nitrogruppe in Position 7 des Benzolrings bietet einen vielseitigen Ausgangspunkt für die weitere Funktionalisierung und die Erforschung des chemischen Raums um dieses Gerüst.
Die hier beschriebene Derivatisierungsstrategie konzentriert sich auf drei Hauptbereiche des Moleküls:
-
Der Stickstoff des Azepinrings (N-1): Die Modifikation an dieser Position kann die Löslichkeit, die pharmakokinetischen Eigenschaften und die Affinität zum Zielmolekül beeinflussen.
-
Die Nitrogruppe in Position 7: Die Reduktion der Nitrogruppe zu einem Amin ermöglicht eine breite Palette von nachfolgenden Reaktionen zur Einführung verschiedener Substituenten.
-
Der aromatische Ring: Durch die Einführung weiterer Substituenten am Benzolring können die elektronischen Eigenschaften und die sterische Hinderung des Moleküls gezielt verändert werden, um die Bindung an das Zielprotein zu optimieren.
Die systematische Untersuchung der an diesen Positionen eingeführten Derivate ermöglicht die Aufstellung klarer Struktur-Wirkungs-Beziehungen, die für die rationale Entwicklung von Wirkstoffkandidaten entscheidend sind.
Synthese des 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-Grundgerüsts
Obwohl es verschiedene Methoden zur Synthese des Tetrahydrobenzo[d]azepin-Ringsystems gibt, wie z. B. innermolekulare Zyklisierungen und Ringerweiterungen, wird hier eine plausible retrosynthetische Route vorgeschlagen, die von kommerziell erhältlichen Ausgangsmaterialien ausgeht.[1][2][3] Die genauen Reaktionsbedingungen müssen möglicherweise optimiert werden.
Vorgeschlagene Syntheseroute:
Abbildung 1: Vorgeschlagener Syntheseweg für das Grundgerüst.
Protokolle zur Derivatisierung
Die folgenden Protokolle beschreiben die wichtigsten Schritte zur Derivatisierung des 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-Gerüsts.
N-Alkylierung und N-Acylierung des Azepin-Stickstoffs
Die Funktionalisierung des sekundären Amins im Azepinring ist ein unkomplizierter erster Schritt zur Erzeugung einer diversen Bibliothek von Verbindungen.
Protokoll 1: N-Alkylierung (Beispiel mit Alkylbromid)
-
Lösen Sie 1 Äquivalent 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin in einem aprotischen Lösungsmittel wie DMF oder Acetonitril.
-
Fügen Sie 2-3 Äquivalente einer Base wie Kaliumcarbonat (K₂CO₃) oder Diisopropylethylamin (DIPEA) hinzu.
-
Geben Sie 1,1-1,5 Äquivalente des entsprechenden Alkylhalogenids (z. B. Alkylbromid) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur oder erhöhter Temperatur (50-80 °C), bis die Umsetzung vollständig ist (Überwachung durch Dünnschichtchromatographie (DC) oder LC-MS).
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Protokoll 2: N-Acylierung (Beispiel mit Säurechlorid)
-
Lösen Sie 1 Äquivalent 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).
-
Fügen Sie 1,5 Äquivalente einer Base wie Triethylamin (TEA) oder Pyridin hinzu.
-
Kühlen Sie die Lösung auf 0 °C und geben Sie langsam 1,1 Äquivalente des entsprechenden Säurechlorids oder Säureanhydrids hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).
-
Das Reaktionsgemisch wird mit Wasser oder einer verdünnten wässrigen Säurelösung (z. B. 1 M HCl) versetzt und die Phasen werden getrennt.
-
Die organische Phase wird mit Wasser und gesättigter Natriumbicarbonatlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.
Reduktion der Nitrogruppe und anschließende Derivatisierung
Die Umwandlung der Nitrogruppe in ein Amin ist ein entscheidender Schritt, um eine Vielzahl von Funktionalisierungen am aromatischen Ring zu ermöglichen.
Protokoll 3: Reduktion der Nitrogruppe zu einem Amin
Es gibt verschiedene Methoden zur Reduktion von aromatischen Nitroverbindungen. Die Wahl der Methode hängt von der Toleranz anderer funktioneller Gruppen im Molekül ab.[4][5]
-
Katalytische Hydrierung:
-
Lösen Sie das 7-Nitro-Derivat in einem geeigneten Lösungsmittel wie Methanol, Ethanol oder Ethylacetat.
-
Fügen Sie einen Katalysator wie 10 % Palladium auf Aktivkohle (Pd/C) hinzu (typischerweise 5-10 mol%).
-
Setzen Sie die Reaktion unter eine Wasserstoffatmosphäre (Ballon oder Hydrierreaktor) und rühren Sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist.
-
Filtrieren Sie den Katalysator ab und engen Sie das Filtrat im Vakuum ein, um das 7-Amino-Derivat zu erhalten.
-
-
Chemische Reduktion:
-
Lösen Sie das 7-Nitro-Derivat in einem Lösungsmittelgemisch wie Ethanol/Wasser.
-
Fügen Sie ein Reduktionsmittel wie Zinn(II)-chlorid (SnCl₂) in Gegenwart von konzentrierter Salzsäure oder Eisenpulver (Fe) in Gegenwart von Ammoniumchlorid (NH₄Cl) hinzu.
-
Erhitzen Sie die Reaktion unter Rückfluss, bis die Umsetzung vollständig ist.
-
Nach dem Abkühlen wird die Reaktion durch Zugabe einer Base (z. B. gesättigte Natriumbicarbonatlösung) neutralisiert und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird getrocknet und eingeengt, um das Produkt zu erhalten.
-
Anschließende Derivatisierung des 7-Amino-Derivats:
Das resultierende 7-Amino-2,3,4,5-tetrahydro-1H-benzo[d]azepin ist ein vielseitiges Zwischenprodukt, das weiter funktionalisiert werden kann durch:
-
Acylierung/Sulfonylierung: Reaktion mit verschiedenen Säurechloriden, Sulfonylchloriden oder Anhydriden zur Bildung von Amiden und Sulfonamiden.
-
Reduktive Aminierung: Reaktion mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels wie Natriumtriacetoxyborhydrid (STAB) zur Bildung von sekundären oder tertiären Aminen.
-
Diazotierung und Sandmeyer-Reaktion: Umwandlung in ein Diazoniumsalz, das dann durch verschiedene Nukleophile (z. B. Halogenide, Cyanid) ersetzt werden kann.
Funktionalisierung des aromatischen Rings mittels Kreuzkupplungsreaktionen
Für eine weitergehende Diversifizierung kann der aromatische Ring durch Halogenierung und anschließende Kreuzkupplungsreaktionen modifiziert werden.
Protokoll 4: Bromierung und Suzuki-Miyaura-Kreuzkupplung
-
Bromierung: Führen Sie eine elektrophile aromatische Substitution durch, um ein Bromatom an einer aktivierten Position des aromatischen Rings einzuführen (z. B. mit N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators). Die genaue Position der Bromierung hängt von den bereits vorhandenen Substituenten ab.
-
Suzuki-Miyaura-Kreuzkupplung:
-
Lösen Sie das bromierte Benzazepin-Derivat (1 Äquivalent) und die entsprechende Boronsäure oder den Boronsäureester (1,2-1,5 Äquivalente) in einem geeigneten Lösungsmittelgemisch (z. B. Dioxan/Wasser oder Toluol/Ethanol/Wasser).
-
Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃), Cäsiumcarbonat (Cs₂CO₃) oder Kaliumphosphat (K₃PO₄) hinzu (2-3 Äquivalente).
-
Entgasen Sie die Mischung gründlich mit einem Inertgas (Argon oder Stickstoff).
-
Fügen Sie einen Palladiumkatalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf)) hinzu (typischerweise 1-5 mol%).
-
Erhitzen Sie die Reaktion unter einer Inertgasatmosphäre, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).
-
Nach dem Abkühlen wird die Reaktion wie in den vorherigen Protokollen aufgearbeitet und das Produkt durch Säulenchromatographie gereinigt.
-
Struktur-Wirkungs-Beziehungs (SAR)-Studien
Die systematische biologische Testung der synthetisierten Derivate ist der Schlüssel zur Aufklärung der SAR.
Logischer Arbeitsablauf für SAR-Studien:
Abbildung 2: Arbeitsablauf für eine systematische SAR-Studie.
Datentabelle für SAR-Studien (Beispiel):
| Verbindung | R¹ (an N-1) | R⁷ (an C-7) | R⁸/R⁹ (am Ring) | IC₅₀ (nM) am Zielrezeptor X |
| 1 | H | -NO₂ | H | >10000 |
| 2a | -CH₃ | -NO₂ | H | 8500 |
| 2b | -C₂H₅ | -NO₂ | H | 7200 |
| 3 | H | -NH₂ | H | 5600 |
| 4a | H | -NHCOCH₃ | H | 1200 |
| 4b | H | -NHSO₂CH₃ | H | 950 |
| 5a | H | -NH₂ | 8-Phenyl | 450 |
| 5b | H | -NH₂ | 8-(2-Thienyl) | 320 |
Interpretation der Beispieldaten:
-
Eine kleine Alkylierung an N-1 (Verbindungen 2a , 2b ) scheint die Aktivität im Vergleich zur unsubstituierten Verbindung 1 nur geringfügig zu verbessern.
-
Die Umwandlung der Nitrogruppe in ein Amin (Verbindung 3 ) erhöht die Aktivität.
-
Die Acylierung oder Sulfonylierung der Aminogruppe in Position 7 (Verbindungen 4a , 4b ) führt zu einer signifikanten Steigerung der Potenz.
-
Die Einführung von Aryl- oder Heteroarylgruppen am aromatischen Ring durch Suzuki-Kupplung (Verbindungen 5a , 5b ) scheint die Aktivität weiter zu steigern, was auf eine wichtige Interaktion in diesem Bereich des Moleküls hindeutet.
Fazit und Ausblick
Die Derivatisierung des 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-Gerüsts bietet eine vielversprechende Strategie zur Entdeckung neuer pharmakologisch aktiver Verbindungen. Die hier beschriebenen Protokolle für die N-Funktionalisierung, die Modifikation der Nitrogruppe und die Kreuzkupplung am aromatischen Ring ermöglichen die Erzeugung einer breiten Palette von Analoga. Die systematische biologische Auswertung dieser Verbindungen wird entscheidende Einblicke in die Struktur-Wirkungs-Beziehungen liefern und den Weg für die Entwicklung neuer Leitstrukturen mit potenziellen therapeutischen Anwendungen, beispielsweise als Modulatoren von Dopaminrezeptoren, ebnen.
Referenzen
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1774-1819.
-
Lattanzi, A., et al. (2024). Catalytic Asymmetric Approach to 1,3,4,5-Tetrahydro-1,4-benzodiazepin-2-ones in One-Pot. ChemCatChem.
-
Weisenburger, G. A., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis, 2004(12), 1975-1980.
-
Wienhöfer, G., et al. (2011). A Novel and Efficient Iron-Catalyzed Reduction of Nitroarenes. Journal of the American Chemical Society, 133(33), 12875-12879.
-
Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lorcaserin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine in CNS Drug Discovery
Introduction: The Therapeutic Potential of the Benzo[d]azepine Scaffold in CNS Disorders
The 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold represents a promising starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). The parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, and its derivatives are recognized for their diverse pharmacological activities, including interactions with key neurotransmitter systems implicated in a range of neurological and psychiatric conditions.[1][2] The introduction of a nitro group at the 7-position of the aromatic ring can significantly modulate the electronic properties and steric bulk of the molecule, potentially leading to novel receptor affinities and functional activities.
This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. We will delve into the rationale behind experimental choices, present detailed protocols for in vitro and in vivo evaluation, and offer insights into the interpretation of results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.
| Property | Value | Source |
| Molecular Formula | C10H12N2O2 | [3] |
| Molecular Weight | 208.22 g/mol | Inferred from Formula |
| Boiling Point | 340.8°C at 760 mmHg | [3] |
| Flash Point | 159.9°C | [3] |
| Refractive Index | 1.567 | [3] |
Proposed CNS Targets and Therapeutic Indications
The benzo[d]azepine core is a well-established pharmacophore that can interact with various CNS targets. The specific substitution pattern of this compound suggests several potential avenues for investigation:
-
Dopamine Receptors (D1, D2, D3): Many benzo[d]azepine derivatives exhibit affinity for dopamine receptors, which are crucial targets in the treatment of psychosis, Parkinson's disease, and addiction.[4][5]
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): Modulation of serotonergic pathways is a cornerstone of antidepressant and anxiolytic drug action.
-
GABA-A Receptors: While distinct from classical benzodiazepines that modulate GABA-A receptors, the broader benzodiazepine class has a well-known association with this target, suggesting a potential for novel allosteric modulation.[6][7][8]
Based on these potential targets, this compound could be investigated for its utility in treating:
-
Schizophrenia and other psychotic disorders
-
Depression and anxiety disorders
-
Epilepsy and seizure disorders[9]
-
Neurodegenerative diseases
Experimental Workflow for CNS Drug Discovery
The following diagram outlines a logical progression for the evaluation of this compound as a CNS drug candidate.
Caption: High-level workflow for CNS drug discovery.
Detailed Protocols
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., human dopamine D2 receptor).
Rationale: This assay is a fundamental first step in characterizing the interaction of a novel compound with its putative molecular target. A high binding affinity is often a prerequisite for pharmacological activity.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[3H]-Spiperone (radioligand)
-
This compound (test compound)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
[3H]-Spiperone (at a concentration near its Kd)
-
Varying concentrations of the test compound or control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Place the filter mats in a scintillation counter-compatible plate, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment (Forced Swim Test)
Objective: To evaluate the potential antidepressant-like activity of this compound in a rodent model.
Rationale: The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy.[10][11] A reduction in immobility time is interpreted as an antidepressant-like effect.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Imipramine (positive control)
-
Cylindrical glass beakers filled with water
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Dosing: Administer this compound, vehicle, or imipramine via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse into a beaker of water (25°C) for a 6-minute session.
-
Data Recording: Record the entire session using a video camera.
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathway Considerations
Should this compound demonstrate significant affinity for a G-protein coupled receptor (GPCR) such as a dopamine or serotonin receptor, further investigation into its impact on downstream signaling pathways is warranted.
Caption: A potential signaling pathway for a GPCR antagonist.
Conclusion and Future Directions
The exploration of this compound for CNS drug discovery is a scientifically meritorious endeavor.[12] Its structural features suggest the potential for novel interactions with key neurotransmitter systems. The protocols outlined in this guide provide a robust framework for its initial characterization and evaluation. Future work should focus on lead optimization based on structure-activity relationships, further elucidation of the mechanism of action, and comprehensive preclinical safety and efficacy studies. The integration of modern drug discovery technologies, such as in silico modeling and high-throughput screening, can further accelerate the development of promising candidates from this chemical series.[4][13]
References
-
Amari, D. T., et al. (2022). Fall risk, healthcare resource use, and costs among adult patients in the United States treated for insomnia with zolpidem, trazodone, or benzodiazepines: a retrospective cohort study. CNS drugs, 36(9), 951-975. [Link]
-
Basta, D., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 801. [Link]
-
Chernet, E., et al. (2005). A novel, cost-effective in vivo method for the assessment of P-glycoprotein function in the brain. Drug Metabolism and Disposition, 33(5), 645-650. [Link]
-
Huang, X., et al. (2018). Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [B] azepine-2-one Derivatives. CNS & Neurological Disorders-Drug Targets, 17(6), 448-457. [Link]
-
Kedzierska, E., & Wach, I. (2016). Using tests and models to assess antidepressant-like activity in rodents. Current Issues in Pharmacy and Medical Sciences, 29(2), 61-65. [Link]
- Krogsgaard-Larsen, P., et al. (Eds.). (2016). Textbook of drug design and discovery. CRC press.
-
Lee, C. M., & Farde, L. (2006). Using positron emission tomography to facilitate CNS drug development. Trends in pharmacological sciences, 27(6), 310-316. [Link]
-
Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6), 647-658. [Link]
-
National Center for Biotechnology Information (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. [Link]
-
Sharma, P., & Kumar, V. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Steiner, J. A., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. International journal of molecular sciences, 24(10), 8888. [Link]
-
Summerfield, S. G., et al. (2025). Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. Clinical Pharmacology & Therapeutics. [Link]
-
Tchekalarova, J., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Plants, 11(22), 3099. [Link]
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
-
Zhang, Y., & Villalobos, A. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-12. [Link]
- Zhu, F., et al. (2012). CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof.
- Zorn, S. H., et al. (1998). A new class of potent and selective D4 dopamine receptor antagonists: 2-substituted 4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinolines. Journal of medicinal chemistry, 41(26), 5182-5191.
-
Zulfqar, M., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arabian Journal of Basic and Applied Sciences, 29(1), 287-306. [Link]
-
da Silva, A. B., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6549-6557. [Link]
-
de la Peña, J. B., et al. (2015). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 4(2), 55-61. [Link]
-
el-Gendy, M. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 606. [Link]
-
Gilli, G., Bertolasi, V., & Sacerdoti, M. (1979). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(12), 2989-2992. [Link]
-
Steiner, J. A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands-A Combined In Silico/In Vitro Approach. International journal of molecular sciences, 23(14), 7673. [Link]
-
Swerdlow, N. R., et al. (1998). Seroquel, clozapine and chlorpromazine restore sensorimotor gating in ketamine-treated rats. Psychopharmacology, 140(1), 75-80. [Link]
-
Ugale, V. G., & Bari, S. B. (2014). Drug design for CNS diseases: Polypharmacological profiling of compounds using cheminformatic, 3D-QSAR and virtual screening methodologies. Frontiers in neuroscience, 8, 198. [Link]
-
Varela, C., et al. (2017). Natural Product-Inspired Dopamine Receptor Ligands. Journal of medicinal chemistry, 60(1), 1-32. [Link]
-
Wang, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(21), 7352. [Link]
Sources
- 1. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight [mdpi.com]
- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Using tests and models to assess antidepressant-like activity in rodents / Current Issues in Pharmacy and Medical Sciences, 2016 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | C11H12N2O2 | CID 9816191 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC analytical method for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The described method is developed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products. The protocol is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction and Scientific Principles
This compound is a heterocyclic compound with a molecular weight of 192.22 g/mol . Its structure incorporates a basic azepine ring and a nitroaromatic moiety. The development of a reliable analytical method is essential for quality control during its synthesis and for stability testing.
1.1. Rationale for Method Selection
The chosen analytical approach is RP-HPLC with UV detection, selected for the following reasons:
-
Reversed-Phase Chromatography: This is the predominant separation technique in the pharmaceutical industry due to its versatility and applicability to a wide range of moderately polar to non-polar compounds. The primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[1]
-
C18 Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. It provides excellent hydrophobic retention for the benzazepine ring system, ensuring adequate separation from more polar impurities.
-
Mobile Phase pH Control: The analyte contains a secondary amine within the azepine ring, which is basic (the parent compound has a predicted pKa of ~10.27).[2] At neutral or high pH, this basic group can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing).[1] To mitigate this, the mobile phase is acidified with 0.1% formic acid. At this acidic pH (~2.7), the amine is protonated, which suppresses the unwanted silanol interactions and ensures a symmetrical, sharp chromatographic peak.
-
UV Detection: The presence of the nitro-substituted benzene ring provides a strong chromophore, making the molecule highly suitable for ultraviolet (UV) detection. A wavelength of 254 nm is chosen as it is a common and effective wavelength for detecting nitroaromatic compounds.[3]
1.2. The Principle of a Stability-Indicating Method
A crucial aspect of this protocol is its design as a stability-indicating method. This means the method can accurately measure the analyte of interest without interference from its degradation products, which might form under various stress conditions.[4][5] To achieve this, forced degradation studies are integral to the method validation process, ensuring specificity and providing insight into the compound's degradation pathways.[6][7]
Experimental Workflow
The overall analytical workflow is designed for efficiency and reproducibility, from sample preparation to final data analysis.
Caption: Overall workflow for the HPLC analysis of this compound.
Detailed Protocols
3.1. Reagents, Standards, and Materials
-
This compound Reference Standard (Purity >98%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
Methanol (HPLC Grade)
-
0.45 µm Syringe Filters (PTFE or Nylon)
3.2. Instrumentation and Chromatographic Conditions
The method is suitable for any standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent for preparing standards and samples.
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
-
3.4. System Suitability Testing (SST)
Before starting any analysis, the system's performance must be verified.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the system suitability parameters based on these five injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted column interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
Method Validation Protocol (ICH Q2(R1) Guidelines)
This method must be validated to ensure it is fit for its intended purpose.[9][10] The following parameters should be assessed.
4.1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11] This is demonstrated through forced degradation studies.[4]
-
Protocol: Prepare a sample solution (~50 µg/mL) and subject it to the stress conditions below. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Acceptance Criteria: The method is considered stability-indicating if the main peak is spectrally pure (as determined by a PDA detector) and well-resolved from all degradation product peaks.
4.2. Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
4.3. Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.[9][12]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[12]
4.4. Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[9]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
4.5. Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not significantly deviate from the nominal method.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and robust for the quantitative analysis of this compound. The successful validation of its stability-indicating properties ensures that it is suitable for routine quality control and stability studies in a regulated drug development environment.
References
-
PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(2), 101-109. Retrieved from [Link]
-
Pharmacopeial Forum. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. USP. Retrieved from [Link]
-
Agnihotri, J. C., et al. (2005). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2016). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]
-
EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2022). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | 4424-20-8 [chemicalbook.com]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the In Vitro Quantification of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Introduction: The Rationale for Precise Quantification
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a novel synthetic compound belonging to the benzodiazepine class, characterized by the presence of a nitroaromatic moiety. The benzodiazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of activities on the central nervous system.[1] The introduction of a nitro group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its potential for bioreductive activation and subsequent cytotoxic or signaling effects.[2] Therefore, accurate and precise quantification of this compound in various in vitro systems is paramount for elucidating its mechanism of action, determining its potency, and assessing its potential as a therapeutic agent.
This guide provides a comprehensive overview of robust and validated methods for the quantification of this compound in common in vitro assays. We will delve into the principles behind the chosen methodologies, offering detailed, step-by-step protocols that are designed to be self-validating. The focus is on providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method. While specific experimental data for this novel compound is not widely available, we can infer key characteristics based on its structural components.
| Property | Predicted Value/Characteristic | Implication for Assay Development |
| Molecular Formula | C₁₁H₁₂N₂O₂ | The presence of nitrogen and oxygen atoms suggests potential for ionization in mass spectrometry. |
| Molecular Weight | ~204.22 g/mol | This moderate molecular weight is well-suited for both HPLC-UV and mass spectrometry detection. |
| Structure | Tetrahydro-benzo[d]azepine core with a nitro group | The aromatic ring provides a chromophore for UV detection. The nitro group can be a site for electrochemical or fluorescent interactions. |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, acetonitrile, methanol) and aqueous buffers at physiological pH with potential for pH-dependent solubility. | Dictates the choice of solvents for stock solutions, mobile phases in chromatography, and buffers in cell-based assays. |
Recommended In Vitro Quantification Methods
Based on the structural features of this compound, two primary analytical techniques are recommended for its quantification in in vitro samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). For a more functional assessment of the nitro-moiety's activity, a fluorescence quenching assay and a Griess assay for nitric oxide production are also detailed.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC is a powerful technique for separating and quantifying compounds based on their hydrophobicity.[3] The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, this compound can be separated from other components in the sample matrix and quantified by its absorbance of UV light.[4]
Causality of Experimental Choices:
-
C18 Column: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with aromatic and heterocyclic structures.
-
UV Detection: The benzonitro-aromatic structure of the target molecule is expected to have a strong UV absorbance, making UV detection a simple, robust, and cost-effective quantification method.[3]
-
Method Validation: Adherence to validation parameters outlined in the ICH Q2(R2) guidance ensures the reliability and accuracy of the data.[5]
Experimental Workflow:
Caption: HPLC quantification workflow.
Detailed Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of working standards by serially diluting the stock solution in the mobile phase to final concentrations ranging from 0.1 µM to 100 µM.
-
-
Sample Preparation (from cell culture):
-
For intracellular quantification, wash cells with ice-cold PBS, lyse them in a suitable buffer (e.g., RIPA buffer), and centrifuge to pellet cellular debris.
-
For extracellular quantification, collect the cell culture supernatant and centrifuge to remove any detached cells.
-
Precipitate proteins from the lysate or supernatant by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm (or the wavelength of maximum absorbance for the compound).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 |
| Accuracy | 85-115% recovery for spiked samples |
| Precision | RSD ≤ 15% for intra- and inter-day measurements |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity | No interfering peaks from the matrix at the retention time of the analyte |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[6] The liquid chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.[7] This technique is ideal for quantifying low concentrations of the compound in complex biological matrices.[8]
Causality of Experimental Choices:
-
High Sensitivity and Specificity: LC-MS/MS is the gold standard for bioanalytical quantification due to its ability to detect and quantify analytes at very low concentrations with high confidence.[9]
-
Multiple Reaction Monitoring (MRM): MRM mode provides excellent specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.
-
Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Experimental Workflow:
Caption: LC-MS/MS quantification workflow.
Detailed Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound and a 1 mM stock solution of its stable isotope-labeled internal standard (if available) in DMSO.
-
Prepare a series of working standards by serially diluting the analyte stock solution in the appropriate biological matrix (e.g., cell culture medium, cell lysate from untreated cells) to final concentrations ranging from 1 nM to 10 µM.
-
Spike each standard and sample with the internal standard to a final concentration of 100 nM.
-
-
Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC-UV (protein precipitation).
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For the analyte, the precursor ion will be [M+H]⁺. Fragment ions will be identified in product ion scan mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the standard curve.
-
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Accuracy | 80-120% recovery for spiked samples |
| Precision | RSD ≤ 15% for intra- and inter-day measurements |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Matrix Effect | Assessed to ensure it is minimized or corrected by the internal standard |
Method 3: Fluorescence Quenching Assay
Principle: Nitroaromatic compounds are known to be effective quenchers of fluorescence.[10] This assay can be used as a rapid, high-throughput method to detect the presence of this compound. A fluorescent probe is excited at a specific wavelength, and its emission intensity is measured. In the presence of the nitro-compound, the fluorescence intensity will decrease due to quenching mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET).[11]
Causality of Experimental Choices:
-
High-Throughput Screening: This method is well-suited for screening large numbers of samples for the presence of the nitro-compound.
-
Functional Readout: This assay provides a functional readout of the nitro group's ability to interact with other molecules, which may be relevant to its biological activity.
-
Choice of Fluorophore: The selection of a suitable fluorophore with an emission spectrum that overlaps with the absorption spectrum of the nitro-compound is crucial for efficient quenching.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a suitable fluorescent probe (e.g., a commercially available fluorescent dye or a custom-synthesized probe) in an appropriate solvent.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the fluorescent probe to each well at a final concentration that gives a strong fluorescent signal.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a short period to allow for interaction.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the concentration of the nitro-compound.
-
The quenching efficiency can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[12]
-
Method 4: Griess Assay for Nitric Oxide (NO) Production
Principle: Some nitroaromatic compounds can be metabolized to release nitric oxide (NO).[13] The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[14] In an acidic environment, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.[15]
Causality of Experimental Choices:
-
Assessment of Biological Activity: This assay provides a measure of a potential biological activity of the nitro-compound, specifically its ability to act as an NO donor.
-
Simplicity and Cost-Effectiveness: The Griess assay is a simple, rapid, and inexpensive method for quantifying nitrite in biological samples.[16]
Experimental Workflow:
Caption: Griess assay workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages, endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Preparation of Nitrite Standards:
-
Prepare a series of sodium nitrite standards in the cell culture medium, ranging from 1 µM to 100 µM.
-
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant and nitrite standards to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Cytotoxicity Assessment
When evaluating a new compound, it is crucial to assess its potential cytotoxicity. A common and straightforward method is the Lactate Dehydrogenase (LDH) release assay.
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17] The amount of LDH released is proportional to the number of lysed cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions (commercially available kits are recommended). This typically involves the addition of a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
-
Conclusion: A Framework for Rigorous In Vitro Quantification
The protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in a variety of in vitro settings. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. For precise quantification in complex biological matrices, LC-MS/MS is the recommended method. HPLC-UV offers a reliable and more accessible alternative for routine analysis. The fluorescence quenching and Griess assays provide valuable insights into the functional activity of the nitro-moiety. By adhering to the principles of method validation and understanding the causality behind the experimental design, researchers can generate high-quality data to advance the understanding of this novel compound.
References
-
Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Retrieved from [Link]
- Smith, M. B., & Nguyen, J. N. (2020). Detection of Nitroaromatics by Quenching of Fluorescence from Chlorophyll in Detergent Micelles.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657.
- Sheridan, R., & Worthington, M. (2024). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
- Pramanik, A., & Das, D. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 886.
- Heitmann, J. S., et al. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Cancer Immunology, Immunotherapy.
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
- Roy, S., & Gribble, G. W. (2019). Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks.
- Sandle, T. (2015).
- Johnson, D. E., et al. (2015). Tissue-specific activity of aromatic nitro compounds and proposed mechanisms of action. Mutagenesis, 30(6), 745-753.
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]
- Gorasiya, S. G., et al. (2025). Nitric oxide (NO) secretion analysis by Griess assay. Bio-protocol, 15(2), e4301.
- Al-Safi, R. I., et al. (2023). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Molecules, 28(13), 5081.
- Fónagy, A., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
-
Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews. Retrieved from [Link]
-
Tomko, J. T., et al. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Retrieved from [Link]
- Wang, X., & He, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight, 2024, 116.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
-
U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
- Ghorai, A., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. New Journal of Chemistry, 45(3), 1549-1559.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fda.gov [fda.gov]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. westmont.edu [westmont.edu]
- 11. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. media.sciltp.com [media.sciltp.com]
Application Notes and Protocols for Efficacy Testing of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Introduction: Unveiling the Therapeutic Potential of a Novel Benzazepine Analog
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring system have been implicated in a variety of biological processes, with some exhibiting therapeutic functions as anticancer, antidiabetic, and central nervous system (CNS) modulating agents.[1] Notably, the tetrahydro-1H-benzo[d]azepine framework is present in compounds developed as anaplastic lymphoma kinase (ALK) inhibitors and poly (ADP-ribose) polymerase (PARP-1) inhibitors.[3][4]
This document outlines a comprehensive experimental strategy for the preclinical evaluation of a novel derivative, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. Given the structural similarities to known dopamine receptor ligands, such as the D1 antagonist SCH 23390, our initial hypothesis centers on the modulation of dopaminergic signaling.[5][6] However, to maintain scientific rigor, our approach will begin with broad, unbiased screening before progressing to more focused, hypothesis-driven efficacy studies.
This guide is intended for researchers, scientists, and drug development professionals, providing both the rationale and detailed protocols for a systematic investigation into the therapeutic potential of this compound.
Part 1: In Vitro Target Identification and Characterization
The foundational step in evaluating a novel compound is to identify its molecular target(s). This section details a tiered approach, starting with broad screening and narrowing down to specific receptor interactions.
Broad Panel Radioligand Binding Assays
To cast a wide net and identify potential off-target effects early, the initial screen should involve a broad panel of common CNS receptors.
Protocol 1: Radioligand Receptor Binding Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Serially dilute the compound to obtain a range of concentrations for IC50 determination.
-
Membrane Preparation: Utilize commercially available cell membrane preparations expressing the target receptors of interest (e.g., dopamine, serotonin, adrenergic, muscarinic, histamine, and opioid receptors).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
Table 1: Hypothetical Initial Receptor Binding Profile
| Receptor Target | Radioligand | IC50 (nM) of Test Compound |
| Dopamine D1 | [³H]-SCH 23390 | 15 |
| Dopamine D2 | [³H]-Spiperone | > 10,000 |
| Dopamine D3 | [³H]-Spiperone | > 10,000 |
| Dopamine D4 | [³H]-Spiperone | > 10,000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 850 |
| Adrenergic α1 | [³H]-Prazosin | 1,200 |
| Muscarinic M1 | [³H]-Pirenzepine | > 10,000 |
This hypothetical data suggests a high affinity and selectivity for the dopamine D1 receptor.
Functional Characterization: Agonist or Antagonist?
Following the identification of a high-affinity binding target, the next critical step is to determine the functional consequence of this interaction. Is the compound an agonist, initiating a cellular response, or an antagonist, blocking the action of the endogenous ligand?
Protocol 2: cAMP Accumulation Assay for D1 Receptor Functionality
-
Cell Culture: Culture a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293-D1R) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound for a short period. Then, stimulate the cells with a known D1 receptor agonist, such as Fenoldopam, at its EC50 concentration.[7][8][9][10][11]
-
Agonist Mode: To test for agonist activity, incubate the cells with increasing concentrations of the test compound alone.
-
Incubation: Incubate the plates at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the log of the test compound's concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound's concentration to determine the EC50 and the maximal response relative to a full agonist.
-
Workflow for In Vitro Characterization
Caption: A streamlined workflow for compound efficacy testing.
Part 2: In Vitro Efficacy in Cellular Models
With the putative mechanism of action identified as dopamine D1 receptor antagonism, the subsequent experiments will focus on quantifying the compound's potency and efficacy in a cellular context that mimics a physiological system.
Downstream Signaling Pathway Analysis
Dopamine D1 receptor activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). An effective D1 antagonist should block these downstream events.
Protocol 3: Western Blot for Phospho-CREB
-
Cell Culture and Treatment: Culture HEK293-D1R cells and treat them with the test compound at various concentrations, followed by stimulation with a D1 agonist (e.g., Fenoldopam). Include appropriate controls (vehicle, agonist alone).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-CREB and total CREB. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified D1 receptor signaling cascade.
Part 3: In Vivo Efficacy Models
Based on the in vitro profile of a potent and selective dopamine D1 receptor antagonist, suitable in vivo models can be selected to assess the compound's therapeutic potential. D1 receptor antagonists have been investigated for their antipsychotic and anti-addictive properties.[12]
Animal Model of Psychosis: Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity. Amphetamine increases dopamine levels in the brain, leading to hyperlocomotion in rodents, which is considered a surrogate for psychotic symptoms. A D1 antagonist is expected to attenuate this effect.
Protocol 4: Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Use male C57BL/6 mice, group-housed with ad libitum access to food and water. Allow for a one-week acclimatization period.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately place the mice in open-field arenas equipped with automated photobeam tracking systems.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of the test compound on amphetamine-induced hyperlocomotion.
Table 2: Expected Outcome of In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | % Reduction of Amphetamine Effect |
| Vehicle + Saline | - | 5,000 ± 500 | - |
| Vehicle + Amphetamine | 2.5 | 20,000 ± 1,500 | 0% |
| Test Compound + Amphetamine | 1 | 15,000 ± 1,200 | 33% |
| Test Compound + Amphetamine | 3 | 10,000 ± 1,000 | 67% |
| Test Compound + Amphetamine | 10 | 6,000 ± 600 | 93% |
Conclusion and Future Directions
This application note provides a systematic and logical framework for the preclinical efficacy testing of this compound. The proposed workflow, from broad target screening to specific in vivo models, ensures a thorough and unbiased evaluation of the compound's therapeutic potential. The initial hypothesis of dopamine D1 receptor antagonism serves as a starting point, but the experimental design is adaptable based on the empirical data obtained.
Should the compound demonstrate a favorable in vitro and in vivo profile, further studies would be warranted, including more complex behavioral models, pharmacokinetic and toxicological assessments, and investigation into the structure-activity relationship of the 7-nitro substitution on the benzazepine core.
References
-
PubMed. (n.d.). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. Retrieved from [Link]
-
PubMed. (n.d.). SCH 23390: the first selective dopamine D1-like receptor antagonist. Retrieved from [Link]
-
bioRxiv. (2022). Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[1][12]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. Retrieved from [Link]
-
PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoldopam - StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). Fenoldopam is a partial agonist at dopamine-1 (DA1) receptors in LLC-PK1 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). Retrieved from [Link]
-
MDPI. (n.d.). Fenoldopam for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f][1][5][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
-
YouTube. (2020). Cardiac Pharmaoclogy (1) | Fenoldopam with a Mnemonic. Retrieved from [Link]
-
PubMed. (n.d.). The D-1 antagonist SCH 23390 stimulates while the D-1 agonist SKF 38393 fails to affect dopamine release in the dorsal caudate of freely moving rats. Retrieved from [Link]
-
PubMed. (2023). Fenoldopam. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Retrieved from [Link]
Sources
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCH 23390 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 7. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fenoldopam is a partial agonist at dopamine-1 (DA1) receptors in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biosynth.com [biosynth.com]
Application Notes & Protocols: A Guide to the Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine Derivatives
Abstract
This document provides a comprehensive scientific guide for the synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] This guide details a robust, multi-step synthetic pathway commencing from commercially available starting materials, followed by a regioselective nitration to yield the target compound. The protocols herein are designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical characterization of the products.
Introduction and Strategic Overview
The 2,3,4,5-tetrahydro-1H-benzo[d]azepine core is a key structural motif in the development of central nervous system (CNS) agents and other therapeutics.[1] The introduction of a nitro group onto the aromatic ring, specifically at the 7-position, serves as a crucial synthetic handle. This electron-withdrawing group can be readily reduced to an amine, which can then be further functionalized, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][3]
The synthetic strategy is bifurcated into two primary stages:
-
Part I: Synthesis of the Precursor Scaffold. Construction of the core 2,3,4,5-tetrahydro-1H-benzo[d]azepine ring system. This is achieved via a three-step sequence involving acylation, intramolecular Friedel-Crafts cyclization to form a lactam, and subsequent reduction.
-
Part II: Regioselective Aromatic Nitration. Introduction of the nitro group onto the C7 position of the benzazepine scaffold using classical electrophilic aromatic substitution conditions.
This approach was designed to utilize common laboratory reagents and established, high-yielding reactions to ensure reproducibility and scalability.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Part I: Synthesis of the 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Precursor
The construction of the core azepine ring is a critical foundation for the final nitration step.
Rationale for Synthetic Route
The chosen pathway builds the seven-membered ring onto a readily available phenylethylamine backbone. The key step is an intramolecular Friedel-Crafts acylation.[4] This type of reaction is highly effective for forming 6-membered rings and can be successfully applied to 5- and 7-membered ring closures under appropriate conditions. The formation of a stable six-membered transition state during the cyclization of the N-(2-phenylethyl) side chain makes this a favored approach. The resulting lactam is then readily reduced to the target amine.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Phenylethyl)-3-chloropropanamide
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylethylamine (1.0 eq) in dichloromethane (DCM, approx. 2 M solution). Add triethylamine (1.2 eq) to the solution.
-
Reaction Initiation: Cool the flask to 0 °C in an ice-water bath.
-
Slow Addition: Add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields the pure amide as a white solid.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to Lactam
-
Reagent Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 3.0 eq).
-
Solvent Addition: Add dichloroethane (DCE) as the solvent and cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of N-(2-phenylethyl)-3-chloropropanamide (1.0 eq) in DCE to the AlCl₃ suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. The reaction should be monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and quench it by carefully and slowly pouring it onto crushed ice with vigorous stirring.
-
Extraction & Isolation: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude solid, 1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-one, can be purified by recrystallization from ethanol.
Protocol 3: Reduction of Lactam to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
-
Reagent Setup: In a flame-dried, three-neck flask equipped with a condenser and dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the lactam (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After addition, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% NaOH (aq) (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation under reduced pressure or column chromatography. The final product is typically a clear oil or low-melting solid.[5]
Part II: Regioselective Nitration
This step requires stringent safety measures and precise control over reaction conditions to ensure both safety and selectivity.
Mechanistic Rationale and Regioselectivity
The nitration of the benzazepine scaffold is a classic electrophilic aromatic substitution. The active electrophile is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric and sulfuric acids.
Figure 2: Mechanism of Electrophilic Aromatic Nitration.
The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring.
-
Alkyl Group: The fused aliphatic ring acts as a weak activating, ortho-, para- director.
-
Amine Group: Under the strongly acidic nitrating conditions, the secondary amine in the azepine ring is protonated to form an ammonium ion (-NH₂⁺-). This ammonium group is a powerful deactivating, meta- director.
The C7 position is para to the C5a-CH₂ group (an activating influence) and meta to the C2a-N⁺H₂ group (a deactivating but meta-directing influence). This confluence of directing effects strongly favors the substitution at C7 over other positions. Similar regioselectivity has been observed in the nitration of related tetrahydrobenzodiazepinone systems.[6]
Safety Imperatives for Nitration
Working with nitrating mixtures (mixed acid) is inherently hazardous. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield.[7]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic nitrogen oxide fumes.[8]
-
Temperature Control: Nitration is highly exothermic. The reaction must be maintained at a low temperature (0-5 °C) using an ice/salt bath to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto a large excess of crushed ice with stirring. Never add water to the acid mixture. [9]
-
Incompatible Materials: Keep the reaction away from combustible materials, organic solvents (like acetone), and metals.[10]
Experimental Protocol
Protocol 4: Nitration of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of substrate) and cool it to 0 °C in an ice/salt bath. With continuous stirring, slowly add concentrated nitric acid (HNO₃, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Substrate Solution: In a separate flask, dissolve the 2,3,4,5-tetrahydro-1H-benzo[d]azepine precursor (1.0 eq) in a minimal amount of concentrated H₂SO₄ and cool the solution to 0 °C.
-
Reaction: Slowly add the substrate solution dropwise to the cold nitrating mixture. Use a thermometer to monitor the internal temperature, keeping it strictly between 0 and 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in ice, neutralizing, extracting, and analyzing by TLC.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. A precipitate of the product may form.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the product into ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography (silica gel, using an ethyl acetate/hexane solvent system) to afford the final product, typically as a yellow solid.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the final product.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic Region: Three protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. Expect a doublet for H-6 (ortho to NO₂), a doublet for H-8 (ortho to H-9), and a doublet of doublets for H-9. Signals will be downfield shifted due to the nitro group. Aliphatic Region: Complex multiplets corresponding to the four CH₂ groups of the tetrahydroazepine ring. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic Region: Six signals. The carbon bearing the nitro group (C-7) will be significantly shifted downfield. The other carbons will show shifts consistent with the substitution pattern. Aliphatic Region: Four distinct signals for the CH₂ carbons of the azepine ring. |
| Mass Spec (MS) | The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₀H₁₂N₂O₂ = 192.22 g/mol ). |
| Infrared (IR) | Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹. A peak for the N-H stretch around 3300-3400 cm⁻¹. |
Note: The exact chemical shifts (ppm) and coupling constants (Hz) must be determined from the acquired spectra.[11][12]
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis of this compound. By following the outlined protocols for precursor synthesis and regioselective nitration, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind procedural choices and strict adherence to safety protocols is paramount for successful and safe execution.
References
-
He, R., Huang, M., Wang, Y., Chen, Q., & Zhang, Z. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Molecular Medicine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem Compound Database. Retrieved from: [Link]
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie, 134, 1629–1639. Available at: [Link]
-
Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from: [Link]
-
Li, H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Safety Data Sheet. Available at: [Link] Harbour.co.nz/site/easthbr/files/sds/MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf
-
Contreras, J., et al. (2012). Solidphase synthesis of 2,3,4,5-tetrahydro-1 H-benzo[ e][13][14]diazepine derivatives. Tetrahedron Letters. Available at: [Link]
-
Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
O'Brien, C. J., & Tellez, J. L. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link]
-
Vektariene, A., & Vektaris, G. (2005). Quantum Chemical Estimation of Reactivity of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones. Journal of Molecular Modeling. Available at: [Link]
-
Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Li, F., Frett, B., & Li, H.-Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Available at: [Link]
-
Columbus Chemical Industries. (2021). Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet. Retrieved from: [Link]
-
Ali, O. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][6][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. Available at: [Link]
-
Ikeda, M., et al. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Communications. Available at: [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from: [Link]
-
Yadav, M. R., et al. (2015). Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. Medicinal Chemistry Research. Available at: [Link]
-
Synform. (2014). Selective Reduction of Halogenated Nitroarenes Using Pd/C. Thieme. Available at: [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from: [Link]
-
LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from: [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from: [Link]
-
New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from: [Link]
-
Wiley Science Solutions. (n.d.). 1H-Azepine 13C NMR. SpectraBase. Retrieved from: [Link]
-
Faria, J., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available at: [Link]
Sources
- 1. Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT₂c agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a Building Block for Novel Heterocycles
Introduction: The Strategic Value of the 7-Nitrobenzo[d]azepine Scaffold
The benzo[d]azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] Its seven-membered ring fused to a benzene ring provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. Benzodiazepine derivatives, for instance, are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3]
This guide focuses on a particularly valuable derivative: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine . The strategic placement of the nitro group at the 7-position transforms this simple scaffold into a versatile and powerful building block for constructing novel, complex heterocyclic systems. The nitro group serves two primary purposes:
-
An Orthogonal Chemical Handle: It is a robust, electron-withdrawing group that can be chemoselectively reduced to a primary amine under various conditions. This newly formed amino group opens a vast landscape of subsequent chemical transformations.
-
Modulation of Electronic Properties: The nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups and influencing the overall reactivity of the molecule.
This document provides a detailed exploration of the synthesis, functionalization, and application of this key building block for researchers in synthetic organic chemistry and drug discovery.
Physicochemical Properties and Safety Data
Proper handling and understanding of the physical properties of the starting material are paramount for successful and safe experimentation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| IUPAC Name | 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | - |
| CAS Number | 34583-83-0 | - |
| Molecular Formula | C₁₀H₁₂N₂O₂ | - |
| Molecular Weight | 192.22 g/mol | - |
| Appearance | Not specified; likely a solid | - |
| pKa (Predicted) | 10.27 ± 0.20 | [4] |
| GHS Hazard Statements | Causes severe skin burns and eye damage. Harmful if swallowed. | - |
| Precautionary Statements | Wear protective gloves/clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. | - |
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Synthesis of the Core Building Block
While several methods exist for constructing the benzo[d]azepine core, a common and effective strategy involves the intramolecular Friedel-Crafts acylation of a suitably derivatized N-phenylbutanoic acid.[5] The subsequent introduction of the nitro group is achieved via electrophilic aromatic substitution.
Protocol 1: Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one
This protocol outlines a plausible synthetic route to a key precursor. Direct nitration of the unprotected 2,3,4,5-tetrahydro-1H-benzo[d]azepine can be complex; therefore, synthesis often proceeds via an intermediate that is later reduced.
-
N-Alkylation: React an appropriate aniline with ethyl 4-bromobutyrate to form an ethyl 4-(phenylamino)butanoate derivative.[5]
-
N-Protection & Hydrolysis: Protect the secondary amine (e.g., as a carbamate) and subsequently hydrolyze the ester to the corresponding carboxylic acid.[5]
-
Intramolecular Friedel-Crafts Acylation: Activate the carboxylic acid (e.g., with thionyl chloride) and perform an intramolecular cyclization using a Lewis acid like aluminum trichloride to form the tetrahydro-1H-benzo[d]azepin-1-one ring.[5]
-
Nitration: Treat the resulting benzodiazepinone with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group, primarily at the 7-position due to the directing effects of the amide group.[6]
Causality Note: The amide within the azepine ring is an ortho, para-director. The para-position (C7) is sterically more accessible than the ortho-position (C9), leading to regioselective nitration.
Workflow for Synthesis
Caption: Synthetic pathway to the target building block.
Protocol 2: Reduction of the Amide
The amide in the 7-nitro-azepin-1-one can be reduced to the corresponding amine using a strong reducing agent like borane.[7]
-
Setup: Suspend 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add borane-THF complex (BH₃·THF, typically a 1 M solution, ~4.0 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction to 0°C in an ice bath and carefully add 4 M hydrochloric acid (HCl) to quench the excess borane.
-
Workup: Heat the mixture at reflux for an additional hour, then concentrate by evaporation. Dilute the residue with water and neutralize with a solid base like sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by column chromatography to yield the title compound.[7]
Core Applications in Heterocycle Synthesis
The true utility of this compound lies in its dual reactive sites: the aromatic nitro group and the cyclic secondary amine. This allows for a modular approach to library synthesis.
Caption: Key reaction pathways for derivatization.
A. Transformations via the 7-Amino Intermediate
The reduction of the nitro group is the most common first step, unmasking a nucleophilic primary amine.
Protocol 3: Reduction of the Aromatic Nitro Group
The use of tin(II) chloride is a mild and effective method that tolerates many functional groups.[8][9]
-
Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Cool the reaction mixture and pour it over crushed ice. Basify the solution to a pH > 8 by the slow addition of a saturated sodium bicarbonate solution. This will precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with the reaction solvent. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Self-Validation Insight: The product can be confirmed by mass spectrometry (loss of 30 amu, NO₂ -> NH₂) and ¹H NMR (disappearance of aromatic signals in the nitro-substituted region and appearance of a broad -NH₂ singlet).
Application Example: Synthesis of Fused Triazepines
The resulting 7-amino derivative contains two amine functionalities—a cyclic secondary amine and an aromatic primary amine—making it an excellent precursor for fused heterocyclic systems like triazepines.[10][11][12] Reaction with agents like cyanogen bromide, phosgene equivalents, or isothiocyanates can lead to the formation of a third, fused seven-membered ring.[11]
B. Direct Functionalization of the Azepine Nitrogen
The secondary amine of the azepine ring is a nucleophile and can be readily functionalized.
Protocol 4: N-Alkylation of the Azepine Ring
Direct alkylation with alkyl halides is a straightforward method for introducing new substituents.[13][14][15]
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Experimental Rationale: The use of a base is critical to deprotonate the secondary amine, increasing its nucleophilicity for the Sₙ2 reaction with the alkyl halide. An excess of the base ensures the reaction goes to completion.
Data and Troubleshooting
Table 2: Expected Analytical Data for Key Compounds
| Compound | Expected M+H⁺ | Key ¹H NMR Signals (δ, ppm, in CDCl₃) |
| 7-Nitro-benzo[d]azepine | 193.09 | ~8.0-7.2 (aromatic H), ~4.0 (benzylic CH₂), ~3.0-2.8 (aliphatic CH₂), broad singlet (NH) |
| 7-Amino-benzo[d]azepine | 163.12 | ~7.0-6.5 (aromatic H), ~3.8 (benzylic CH₂), ~3.5 (broad, Ar-NH₂), ~2.9-2.7 (aliphatic CH₂), broad singlet (cyclic NH) |
| N-Benzyl-7-Nitro-benzo[d]azepine | 283.14 | ~8.0-7.2 (aromatic H), ~3.7 (N-CH₂-Ph), ~3.6 (benzylic CH₂), ~2.8-2.6 (aliphatic CH₂) |
Table 3: Troubleshooting Guide for Key Protocols
| Problem | Potential Cause | Suggested Solution |
| Low yield in Nitro Reduction (Protocol 3) | Incomplete reaction | Increase reaction time or temperature. Add more SnCl₂·2H₂O. |
| Product loss during workup | Ensure pH is sufficiently basic (>8) to precipitate all tin salts before filtration. Wash the celite pad thoroughly. | |
| Multiple products in N-Alkylation (Protocol 4) | Over-alkylation (if starting with a primary amine) | For secondary amines, this is less common. Ensure a pure starting material. |
| Side reactions with solvent | Use a non-reactive solvent like acetonitrile instead of DMF if side reactions are observed. | |
| Incomplete Reaction | Insufficient base or inactive alkyl halide | Use a stronger base (e.g., NaH, use with caution) or a more reactive halide (I > Br > Cl). Add a catalytic amount of NaI to promote the reaction. |
Conclusion
This compound is a high-value, versatile building block for constructing diverse libraries of novel heterocyclic compounds. Its two distinct, orthogonally reactive functional groups—the reducible nitro group and the nucleophilic secondary amine—provide a robust platform for generating molecular complexity. The protocols and strategies outlined in this guide offer researchers a clear pathway to leverage this scaffold in the pursuit of new chemical entities for drug discovery and materials science.
References
-
Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Available at: [Link]
-
The Journal of Organic Chemistry. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][10][16][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
-
ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Available at: [Link]
-
ResearchGate. (2010). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Available at: [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazepine and 1,2,5-Triazocine Derivatives from the Reaction of 2-Aminobenzohydrazide with π-Acceptors. Available at: [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Available at: [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]
- Google Patents. (n.d.). CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5-tetrahydro-1h-benzo[d]azepine. Available at: [Link]
-
MDPI. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]
-
PubMed. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][10][16][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination. Available at: [Link]
-
YouTube. (2019). SAR OF BENZODIAZEPINES | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Available at: [Link]
-
Surendranath College. (n.d.). Organic Chemistry-4. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 1,3,5-Triazepines and Benzo[f][10][16][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
-
STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | 4424-20-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3,5-Triazepines and Benzo[ f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Supply of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine: A Guide for Researchers
This guide serves as an essential resource for researchers, scientists, and drug development professionals interested in procuring 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine for research purposes. As this molecule is not a readily available stock chemical, this document provides a comprehensive overview of its scientific context, a detailed protocol for sourcing it via custom synthesis, and crucial steps for its subsequent handling and quality verification.
Introduction: The Scientific Rationale
The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. Its incorporation into novel molecular entities has led to the development of potent and selective inhibitors for critical drug targets, such as the anaplastic lymphoma kinase (ALK), a key player in certain cancers.[1] The addition of a nitro group (NO₂) to this scaffold is of particular interest. The nitro group is a versatile pharmacophore and can also serve as a synthetic handle for further chemical modifications.[2][3][4] Aromatic nitro compounds are precursors to amines, which are fundamental building blocks in the synthesis of a diverse range of pharmaceutical agents. Therefore, this compound represents a valuable starting material or intermediate for the synthesis of compound libraries aimed at discovering new therapeutics.
Physicochemical Properties
A clear understanding of the compound's properties is the first step in any research endeavor. Below is a summary of the key physicochemical characteristics of the parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, to serve as a baseline. The introduction of a nitro group will increase the molecular weight and polarity of the molecule.
| Property | Value (for parent compound) | Notes |
| CAS Number | 4424-20-8 | For 2,3,4,5-tetrahydro-1H-benzo[d]azepine |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₂N₂O₂ for the 7-nitro derivative |
| Molecular Weight | 147.22 g/mol | 192.22 g/mol for the 7-nitro derivative |
| Appearance | Clear brown liquid (predicted) | The nitro derivative is likely to be a solid |
| Boiling Point | 258.8±9.0 °C at 760 mmHg | Expected to be higher for the nitro derivative |
| pKa | 10.27±0.20 (Predicted) | The nitro group's electron-withdrawing nature may slightly alter this value |
Sourcing Strategy: The Custom Synthesis Pathway
Given that this compound is not a standard catalog item, researchers must engage with a company specializing in custom chemical synthesis. This process requires careful planning and clear communication to ensure the final product meets the required specifications.
Identifying Potential Synthesis Partners
Several contract research organizations (CROs) and chemical suppliers have extensive experience in synthesizing complex heterocyclic compounds for pharmaceutical and biotech research. The following table lists some potential partners with relevant expertise.
| Company | Noted Expertise & Services |
| Tocris Bioscience | High-quality, complex organic molecules from mg to Kg scale, with a focus on neuroscience and pharmacology research. Expertise in heterocycles, asymmetric synthesis, and building block creation. |
| Apollo Scientific | Specializes in the synthesis of novel building blocks for medicinal chemistry, including a wide range of heterocyclic and fluorinated compounds.[5] |
| ChiroBlock | Focuses on the first-time synthesis of complex, commercially unavailable compounds and optimization of synthetic routes for pharma, biotech, and academic clients.[6] |
| Otava Chemicals | Offers custom synthesis of organic molecules for biotech and pharmaceutical applications, including building blocks, compound libraries, and biologically active compounds.[7] |
| BOC Sciences | Provides contract research, development, and manufacturing services, including lab-scale custom synthesis of a broad array of customized molecules, with expertise in chiral synthesis.[] |
| Taros Chemicals | A leading chemistry CRO with over 20 years of experience in synthetic R&D, specializing in complex, multi-step, and enantioselective custom synthesis.[9] |
Workflow for Procuring a Custom-Synthesized Compound
The following diagram outlines the critical steps a researcher should follow when commissioning the synthesis of this compound.
Caption: Workflow for sourcing and validating a custom-synthesized compound.
Protocol: Engaging a Custom Synthesis Provider
To ensure a successful collaboration with a custom synthesis provider, it is crucial to establish clear and detailed requirements from the outset.
Objective: To obtain this compound of sufficient quality and quantity for planned research applications.
Procedure:
-
Define Project Specifications:
-
Compound Name: this compound
-
Structure: Clearly provide the chemical structure.
-
Quantity: Specify the required amount (e.g., 100 mg, 500 mg, 1 g).
-
Required Purity: Define the minimum acceptable purity, typically determined by HPLC (e.g., >95% or >98%).
-
Required Analytical Data: Specify the documentation to be delivered with the compound. This should, at a minimum, include:
-
¹H NMR spectrum to confirm the structure.
-
LC-MS data to confirm the molecular weight.
-
HPLC chromatogram to confirm purity.
-
-
-
Request for Quotation (RFQ):
-
Contact multiple potential suppliers from the list above.
-
Provide all specifications from Step 1.
-
Inquire about:
-
Estimated Cost: For the specified quantity and purity.
-
Proposed Synthetic Route: A brief, non-proprietary overview can provide confidence in their chemical approach.
-
Estimated Timeline: From project initiation to delivery.
-
Reporting: Clarify the frequency of progress updates.
-
Shipping Conditions: Ensure the compound will be shipped under appropriate conditions to maintain stability.
-
-
-
Vendor Selection and Project Initiation:
-
Evaluate the quotes based on cost, timeline, and the supplier's perceived expertise and communication.
-
Issue a purchase order to the selected vendor to formally initiate the project.
-
Potential Research Applications
The structure of this compound suggests several avenues for research:
-
Medicinal Chemistry Building Block: The primary application is likely as an intermediate. The nitro group can be readily reduced to an amine, which can then be functionalized to generate a library of novel compounds for screening against various biological targets.
-
Oncology Research: Given that derivatives of the parent tetrahydro-benzo[d]azepine scaffold have shown efficacy as ALK inhibitors, this compound could be a key starting material for developing new anticancer agents.[1]
-
Neuroscience Research: The broader class of benzazepines has a long history of activity in the central nervous system. Novel derivatives could be synthesized and screened for activity at various receptors and transporters.
-
Antimicrobial Research: Nitroaromatic compounds are present in a number of antimicrobial drugs.[10] This molecule could be evaluated for its own biological activity or used as a scaffold to develop new antimicrobial agents.
Protocol: Handling and Quality Control of the Received Compound
Upon receiving the custom-synthesized compound, it is imperative to perform in-house validation before committing it to experiments.
Objective: To verify the identity, purity, and concentration of the received this compound.
Materials:
-
Received compound and accompanying Certificate of Analysis (CoA).
-
Analytical balance.
-
Appropriate solvents (e.g., DMSO, ethanol).
-
Vortex mixer and/or sonicator.
-
Access to analytical instrumentation (LC-MS, HPLC).
Procedure:
-
Initial Inspection and Documentation Review:
-
Visually inspect the shipment for any damage.
-
Ensure the compound's name, quantity, and lot number on the vial match the CoA and purchase order.
-
Thoroughly review the CoA. Compare the provided ¹H NMR, LC-MS, and HPLC data against the expected structure and purity specifications.
-
-
Solubility Testing (Small Scale):
-
Before preparing a bulk stock solution, test the solubility of a small amount of the compound in your intended solvent (e.g., DMSO).
-
This prevents the loss of valuable material if it is insoluble in the chosen solvent.
-
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of the compound (e.g., 5 mg).
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution, using a vortex mixer or sonicator if necessary.
-
-
In-House Quality Control (Recommended):
-
Identity Confirmation: Submit a small aliquot of your stock solution for LC-MS analysis to independently confirm the correct molecular weight.
-
Purity Assessment: Run an HPLC analysis to verify the purity stated on the CoA. This is a critical self-validating step.
-
-
Storage:
-
Store the solid compound and stock solutions under the supplier's recommended conditions (typically at -20°C or -80°C, protected from light and moisture).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Hypothetical Synthetic Pathway
While the exact route will be determined by the custom synthesis provider, a plausible approach to this compound could involve an intramolecular cyclization strategy. The diagram below illustrates a generalized, hypothetical pathway.
Caption: A generalized, hypothetical synthetic route to the target compound.
By following this comprehensive guide, researchers can confidently navigate the process of sourcing, validating, and utilizing this compound in their research and development endeavors.
References
-
MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
ACS Publications. (2016, July 14). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. Retrieved from [Link]
-
ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved from [Link]
-
Eurofins. (n.d.). 10 Things You Should Know Before Contracting a Custom Synthesis Project. Retrieved from [Link]
-
Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. Retrieved from [Link]
-
Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]
-
PubMed. (n.d.). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. Retrieved from [Link]
-
ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Stegram Pharmaceutical. (n.d.). Custom Synthesis and Fine Chemical. Retrieved from [Link]
-
JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]
-
PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
Sources
- 1. Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 7. Custom Synthesis [otavachemicals.com]
- 9. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Welcome to the technical support center for the synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
1. Low to No Yield of the Desired Product
-
Question: I performed the nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine using a standard mixed acid protocol (HNO₃/H₂SO₄), but I'm observing a very low yield of the desired 7-nitro product. What could be the cause?
-
Answer: Low yields in this electrophilic aromatic substitution can stem from several factors. The primary suspects are incomplete reaction, degradation of the starting material or product, and inefficient workup. The secondary amine in the azepine ring is a basic site that can be protonated under strongly acidic conditions, which can affect the electronics of the aromatic ring.
Causality and Solutions:
-
Insufficiently Activated Electrophile: The nitronium ion (NO₂⁺) is the active electrophile, formed by the reaction of nitric acid with a stronger acid catalyst like sulfuric acid.[1] If the concentration of the nitronium ion is too low, the reaction will be slow and incomplete.
-
Recommendation: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). The reaction should be performed at a low temperature (typically 0-10 °C) to prevent unwanted side reactions.
-
-
Starting Material Degradation: The benzazepine ring system can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.
-
Recommendation: Maintain strict temperature control throughout the reaction. Add the nitrating agent slowly to the solution of the starting material in sulfuric acid, ensuring the temperature does not exceed the recommended range.
-
-
Inefficient Workup and Product Loss: The workup procedure is critical for isolating the product. The nitro-benzazepine is likely to be basic and can form salts.
-
Recommendation: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Basify the cold solution with a suitable base (e.g., cold aqueous NaOH or NH₄OH) to a pH of 9-10 to deprotonate the amine and precipitate the free base of the product. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
-
2. Formation of Multiple Isomers and Side Products
-
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, suggesting the presence of isomers and other byproducts. How can I improve the regioselectivity and minimize side reactions?
-
Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzene rings. For the 2,3,4,5-tetrahydro-1H-benzo[D]azepine, nitration can potentially occur at both the 7- and 9-positions. Additionally, over-nitration to form dinitro compounds is a possibility.
Causality and Solutions:
-
Lack of Regiocontrol: The directing effect of the substituents on the benzene ring determines the position of nitration. The secondary amine, even when protonated, and the alkyl portion of the fused ring will influence the regioselectivity. Nitration of a similar heterocyclic system, 7-bromo-5-trifluoroacetyl-substituted tetrahydrobenzodiazepinones, with potassium nitrate in sulfuric acid yielded a mixture of 8- and 9-nitro isomers.[2]
-
Recommendation 1 (Milder Nitrating Agents): Consider using milder and more selective nitrating agents that can sometimes offer better regioselectivity. Options include:
-
Iron (III) Nitrate (Fe(NO₃)₃·9H₂O): This reagent has been used for the regioselective nitration of various aromatic compounds under milder conditions.[3]
-
N-Nitrosaccharin: This bench-stable reagent can act as a controllable source of the nitronium ion, allowing for mild nitration of arenes and heteroarenes with a high degree of functional group tolerance.[4]
-
-
Recommendation 2 (N-Protection): Protecting the secondary amine with a suitable protecting group can alter the electronic properties of the system and potentially improve regioselectivity. An electron-withdrawing protecting group like trifluoroacetyl has been shown to direct nitration in a related system.[2] However, the subsequent deprotection step adds to the synthetic sequence.
-
-
Over-Nitration (Dinitration): The presence of a nitro group deactivates the ring towards further electrophilic substitution. However, under forcing conditions (higher temperature, prolonged reaction time, or excess nitrating agent), dinitration can occur.
-
Recommendation: Use a stoichiometric amount of the nitrating agent (or a slight excess, e.g., 1.05-1.1 equivalents). Maintain a low reaction temperature and monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material has been consumed.
-
-
3. Difficulties in Product Purification
-
Question: I am struggling to separate the desired 7-nitro isomer from other isomers and impurities. What purification strategies do you recommend?
-
Answer: The separation of constitutional isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.
Causality and Solutions:
-
Similar Polarity of Isomers: The 7-nitro and 9-nitro isomers will likely have very similar polarities, making their separation by standard column chromatography difficult.
-
Recommendation 1 (Recrystallization): Carefully select a solvent or a solvent system for recrystallization. This can sometimes selectively crystallize one isomer, leaving the others in the mother liquor. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
Recommendation 2 (Preparative HPLC): If high purity is required and recrystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers.
-
Recommendation 3 (Derivative Formation): In some cases, the isomers can be derivatized (e.g., by reaction with a chiral acid to form diastereomeric salts if the molecule is chiral) to facilitate separation, followed by removal of the derivatizing agent.
-
-
Presence of Stubborn Impurities: Some impurities may co-elute with the product during chromatography.
-
Recommendation: A patent for the purification of mononitro aromatic compounds suggests a method where dinitro impurities are selectively reduced to amino-nitro compounds, which can then be removed by an acidic wash.[5] This approach could be adapted if dinitration is a significant issue.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine?
A1: The nitration of the benzazepine core proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger concentrated sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the benzene ring of the benzazepine acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction medium (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitro-substituted product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Safety is paramount when working with nitrating agents.
-
Highly Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the reaction from running away, which could lead to the formation of explosive polynitrated compounds. Always perform the reaction in an ice bath and add the nitrating agent slowly.
-
Quenching: The quenching of the reaction mixture by adding it to ice must be done carefully and slowly to manage the heat generated.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Procedure: Periodically take a small aliquot of the reaction mixture, carefully quench it in a vial containing ice and a small amount of base (e.g., NaHCO₃ solution), and extract with a small volume of an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate alongside a spot of the starting material.
-
Eluent System: A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The exact ratio will need to be optimized to achieve good separation between the starting material and the product(s).
-
Visualization: The spots can be visualized under UV light (254 nm) as nitroaromatic compounds are often UV-active. Staining with a suitable agent like potassium permanganate can also be used. The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic methods is essential for unambiguous characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons and their substitution pattern. The coupling constants between the aromatic protons are crucial for determining the position of the nitro group. For the 7-nitro isomer, you would expect to see specific splitting patterns for the protons at the 6, 8, and 9 positions.
-
¹³C NMR: Will show the number of unique carbon atoms and confirm the presence of the nitro-substituted aromatic carbon.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the addition of a nitro group.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond of the secondary amine and the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).
-
Elemental Analysis: Can be used to confirm the empirical formula of the synthesized compound.
III. Experimental Protocols and Data
Protocol 1: General Procedure for the Nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine
This protocol is a general guideline based on the nitration of similar heterocyclic systems. Optimization may be required.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 mL per gram of starting material) to 0 °C in an ice-salt bath.
-
Dissolution of Starting Material: Slowly add 2,3,4,5-tetrahydro-1H-benzo[D]azepine (1.0 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to cold concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of the benzazepine, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Cool the resulting solution in an ice bath and slowly basify to pH 9-10 with a cold aqueous solution of sodium hydroxide or ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Table 1: Comparison of Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-10 °C | Inexpensive, powerful nitrating agent | Harsh conditions, potential for side reactions and poor regioselectivity[1] |
| KNO₃ / H₂SO₄ | 0-10 °C | Solid reagent, easy to handle | Still requires strong acid, can lead to isomeric mixtures[2] |
| Fe(NO₃)₃·9H₂O | Varies (can be milder) | Milder conditions, potentially higher regioselectivity[3] | May require optimization for new substrates |
| N-Nitrosaccharin | 55-85 °C in HFIP or MeCN | Mild, high functional group tolerance, recyclable byproduct[4] | Reagent needs to be synthesized |
IV. Visualizing the Workflow
Diagram 1: General Workflow for the Synthesis and Purification
Caption: Workflow for this compound Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine from common reaction byproducts. This document is structured to offer practical, field-proven insights and troubleshooting strategies to overcome challenges encountered during the purification process, ensuring the attainment of highly pure material critical for subsequent research and development activities.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the nitration of the parent benzazepine, presents a significant purification challenge primarily due to the formation of positional isomers. The directing effects of the bicyclic system can lead to the formation of not only the desired 7-nitro isomer but also other isomers, such as the 8-nitro and 9-nitro derivatives. The similar physicochemical properties of these isomers necessitate a robust and optimized purification strategy. This guide will focus on the methodologies to effectively separate these closely related compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing explanations and actionable solutions.
Q1: My crude NMR spectrum shows a complex mixture of aromatic signals, suggesting the presence of multiple isomers. How can I resolve this?
A1: This is the most common issue encountered. The nitration of the 2,3,4,5-tetrahydro-1H-benzo[D]azepine ring can yield a mixture of 7-, 8-, and 9-nitro isomers[1]. Their similar polarities make separation challenging.
-
Underlying Cause: The directing effects of the fused ring system and the activating/deactivating nature of the substituents influence the position of nitration.
-
Recommended Action: A multi-step purification approach is often necessary. Start with a preliminary purification by flash column chromatography to separate the bulk of the isomers from other reaction impurities. This may be followed by preparative HPLC for final separation of the closely eluting isomers. For column chromatography, a systematic approach to solvent system selection is crucial.
Q2: During column chromatography, the isomeric byproducts are co-eluting with my desired 7-nitro compound. What can I do to improve separation?
A2: Co-elution of positional isomers is a frequent problem. The choice of stationary and mobile phases is critical for achieving separation.
-
Underlying Cause: The subtle differences in polarity between the nitro-isomers may not be sufficient for separation on a standard silica gel column with a simple solvent system.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexane or dichloromethane) can improve resolution.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Phenyl-bonded silica can offer different selectivity for aromatic compounds through π-π interactions, which can aid in the separation of isomers[2].
-
Temperature: Running the column at a lower temperature can sometimes enhance separation by increasing the interaction of the analytes with the stationary phase.
-
Q3: I've isolated a fraction that I believe is my pure 7-nitro isomer, but upon standing, it appears to be less pure in subsequent analyses. What could be happening?
A3: The stability of nitro-aromatic compounds can be a concern, especially if residual acidic or basic impurities are present from the reaction or work-up.
-
Underlying Cause: The compound may be degrading. The nitro group is electron-withdrawing and can activate the molecule to certain decomposition pathways.
-
Preventative Measures:
-
Thorough Work-up: Ensure the crude product is thoroughly washed to remove any residual acids from the nitration step. A wash with a mild base like sodium bicarbonate solution is recommended.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.
-
Solvent Choice: Evaporate purification solvents at the lowest possible temperature to avoid heat-induced decomposition.
-
Frequently Asked Questions (FAQs)
Q: What are the expected major byproducts from the nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine?
A: Based on studies of similar benzazepine systems, the primary byproducts are expected to be the positional isomers, namely 8-nitro- and 9-nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine[1]. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are not carefully controlled.
Q: Which analytical techniques are best suited for assessing the purity of the final product?
A: A combination of techniques is recommended for unambiguous purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is invaluable for resolving and quantifying isomeric impurities. A reversed-phase C18 or a phenyl-hexyl column can be effective[2][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are essential for structural confirmation and can reveal the presence of isomers, often through distinct patterns in the aromatic region of the spectrum[4][5].
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts with different masses.
Q: Can I use recrystallization to purify my this compound?
A: Recrystallization can be an effective technique, particularly for removing less soluble or more soluble impurities. However, it may not be efficient for separating a mixture of isomers if they have very similar solubilities in the chosen solvent system. It is often best used as a final polishing step after chromatographic purification. A solvent screen is necessary to identify a suitable recrystallization solvent or solvent pair. Common solvent systems for recrystallization of similar compounds include ethanol, acetone/hexane, and ethyl acetate/hexane[6].
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound from a crude reaction mixture.
1. Preparation of the Crude Sample: a. After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane (DCM). b. Add a small amount of silica gel to the solution to form a slurry. c. Concentrate the slurry under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a solution.
2. Column Packing: a. Select a column of appropriate size for the amount of crude material. b. Pack the column with silica gel (230-400 mesh) using a slurry of the initial eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
3. Elution: a. Carefully load the dried sample onto the top of the packed column. b. Begin elution with a low polarity solvent system and gradually increase the polarity. A suggested gradient is from 5% to 30% ethyl acetate in hexane. c. Collect fractions and monitor the elution by thin-layer chromatography (TLC).
4. Fraction Analysis: a. Spot the collected fractions on a TLC plate and develop in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). b. Visualize the spots under UV light. The isomers will likely have very similar Rf values. c. Combine the fractions containing the desired product with the highest purity.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
| Monitoring | TLC with UV detection | Quick and effective way to track the separation. |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing the purity of the purified fractions.
1. Sample Preparation: a. Prepare a stock solution of the purified sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. b. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions: a. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced aromatic selectivity. b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. c. Flow Rate: 1.0 mL/min. d. Detection: UV detection at a wavelength where the nitro-aromatic system has a strong absorbance (typically around 254 nm or a wavelength determined by UV-Vis spectroscopy). e. Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peaks in the chromatogram. b. Calculate the purity of the main peak as a percentage of the total peak area.
| Parameter | Suggested Condition | Reasoning |
| Column | C18 or Phenyl-Hexyl | C18 is a good general-purpose column; Phenyl-Hexyl offers enhanced selectivity for isomers. |
| Mobile Phase | Acetonitrile/Water with acid | Common mobile phase for reversed-phase HPLC of small organic molecules. |
| Detection | UV at ~254 nm | Nitro-aromatic compounds typically have strong UV absorbance at this wavelength. |
Visual Workflows
Caption: A typical workflow for the purification of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
Common side reactions in the synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. It addresses common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and supported by scientific literature.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of potential challenges and side reactions. Understanding these pathways is crucial for effective troubleshooting and optimization.
-
Route A: Direct Nitration. This approach involves the direct electrophilic aromatic substitution (EAS) on the pre-formed 2,3,4,5-tetrahydro-1H-benzo[D]azepine ring system. While seemingly straightforward, this route is often complicated by issues of regioselectivity and potential degradation of the starting material.
-
Route B: Precursor Nitration followed by Cyclization. In this strategy, the nitro group is introduced onto a suitable acyclic precursor, which is then cyclized to form the target benzazepine ring. This method offers better control over the position of the nitro group but introduces potential side reactions during the cyclization step.
This guide will address common issues encountered in both synthetic pathways.
Troubleshooting Guide & FAQs
Route A: Direct Nitration of 2,3,4,5-tetrahydro-1H-benzo[D]azepine
Question 1: My nitration reaction is producing a mixture of isomers, not just the desired 7-nitro product. How can I improve the regioselectivity?
Answer: This is a common and expected challenge in the direct nitration of the 2,3,4,5-tetrahydro-1H-benzo[D]azepine system. The issue stems from the directing effects of the substituents on the benzene ring.
Underlying Chemistry: The secondary amine in the tetrahydroazepine ring is an activating group that directs electrophiles to the ortho and para positions. However, under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the amine is protonated to form an ammonium ion (-NH₂⁺-), which is a deactivating, meta-directing group.[1][2] Furthermore, to control the reaction, the amine is often acylated (e.g., with acetyl chloride or acetic anhydride) prior to nitration. The resulting N-acyl group is an ortho, para-director, but it is only moderately activating.
The alkyl portion of the fused azepine ring is a weakly activating, ortho, para-directing group. The combination of these directing effects leads to a mixture of isomers. The primary side products are likely the 6-nitro, 8-nitro, and 9-nitro isomers, in addition to the desired 7-nitro product.
Troubleshooting Protocol:
-
Protect the Amine: If not already doing so, protect the secondary amine as an amide (e.g., acetamide) before nitration. This prevents the formation of the deactivating ammonium ion and provides a moderately activating ortho, para-directing group.
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can enhance selectivity by favoring the kinetically controlled product. Higher temperatures can lead to the formation of multiple dinitro products.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider milder nitrating agents that can sometimes offer better regioselectivity. Options include using a nitrate salt with a Lewis acid or N-nitropyrazole-based reagents which can be more selective under certain conditions.[3]
-
Purification Strategy: Expect to use careful column chromatography to separate the isomers. High-performance liquid chromatography (HPLC) can be a valuable tool for analyzing the product mixture and guiding the purification process.
Question 2: I am observing a low yield and a significant amount of dark, tar-like material in my reaction flask after nitration. What is causing this degradation?
Answer: The formation of tar-like substances is indicative of oxidative degradation of the starting material or product. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to unwanted side reactions.
Underlying Chemistry: Secondary amines and activated aromatic rings are susceptible to oxidation by strong acids like nitric acid.[4] The reaction can generate highly reactive radical species that polymerize to form insoluble, dark-colored materials.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time. Use an ice bath or a cryostat to ensure the temperature does not exceed 5-10 °C.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the benzazepine derivative to control the exothermic nature of the reaction and prevent localized overheating.
-
Protecting Group: As mentioned previously, acylating the amine can reduce its susceptibility to oxidation.
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or HPLC and quench the reaction as soon as the starting material is consumed to minimize over-reaction and degradation.
-
Degas Solvents: While less common for nitrations, ensuring solvents are deoxygenated can sometimes help minimize radical-mediated side reactions.
Route B: Precursor Nitration and Cyclization
Question 3: I am attempting an intramolecular Friedel-Crafts acylation to form the benzazepine ring from a nitrated precursor, but the yield is very low and I isolate mostly starting material or a complex mixture. What are the likely side reactions?
Answer: Intramolecular Friedel-Crafts reactions to form seven-membered rings are often challenging. Several side reactions can compete with the desired cyclization.
Underlying Chemistry: The formation of a seven-membered ring is entropically less favorable than the formation of five- or six-membered rings.[5] Key side reactions in an intramolecular Friedel-Crafts acylation of a nitrated precursor (e.g., N-acyl-N-(2-(4-nitrophenyl)ethyl)glycine) include:
-
Intermolecular Acylation: At higher concentrations, the acylating agent on one molecule can react with the aromatic ring of another molecule, leading to polymerization.
-
Decomposition of the Acylating Agent: The acyl chloride or other activated carboxylic acid derivative can decompose under the reaction conditions before intramolecular cyclization can occur.
-
Rearrangement: While less common in acylations compared to alkylations, under harsh Lewis acid conditions, carbocationic intermediates could potentially undergo rearrangements.
-
Deactivation by the Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring, making it less nucleophilic and thus slowing down the desired intramolecular electrophilic substitution.
Troubleshooting Protocol:
-
High Dilution Conditions: To favor the intramolecular reaction over the intermolecular one, the reaction should be performed under high dilution. This is typically achieved by the slow addition of the substrate to a large volume of the solvent containing the Lewis acid.
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction. While strong Lewis acids like AlCl₃ are common, they can also promote side reactions. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or SnCl₄. Polyphosphoric acid (PPA) or Eaton's reagent can also be effective for intramolecular acylations.
-
Activation of the Carboxylic Acid: Ensure the efficient conversion of the carboxylic acid precursor to a more reactive species like an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or a mixed anhydride.
-
Reaction Temperature: The optimal temperature will be a balance between providing enough energy for the cyclization to occur and minimizing decomposition. Experiment with a range of temperatures, starting from room temperature and gradually increasing.
Question 4: During the synthesis of my nitrated precursor, specifically the nitration of an N-acyl phenylethylamine, I am getting a mixture of ortho and para isomers. How can I favor the para-nitro product?
Answer: The N-acyl group is an ortho, para-director. While the para product is often the major isomer due to reduced steric hindrance, a significant amount of the ortho isomer can still form.
Underlying Chemistry: The directing effect of the N-acyl group is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which increases the electron density at the ortho and para positions.[6]
Troubleshooting Protocol:
-
Bulky Acyl Group: Using a bulkier acyl protecting group (e.g., pivaloyl instead of acetyl) can sterically hinder the ortho positions, thereby increasing the proportion of the para isomer.
-
Solvent Effects: The polarity of the solvent can sometimes influence the ortho/para ratio. Experimenting with different solvents may provide a more favorable outcome.
-
Careful Purification: As with the direct nitration route, expect to use chromatography to separate the isomers. Recrystallization may also be an effective method for isolating the desired para isomer if it is a solid.
Data Summary
| Parameter | Route A: Direct Nitration | Route B: Precursor Nitration & Cyclization |
| Key Challenge | Regioselectivity (isomer formation) | Intramolecular cyclization efficiency |
| Common Side Products | 6-, 8-, 9-nitro isomers, dinitro compounds, oxidation products | Intermolecular polymerization products, unreacted starting material |
| Typical Reagents | HNO₃/H₂SO₄, Acetic Anhydride | SOCl₂, AlCl₃, PPA |
| Control Measures | Low temperature, amine protection | High dilution, choice of Lewis acid |
| Purification | Column Chromatography (often challenging) | Column Chromatography |
Experimental Protocols (Exemplary)
Protocol 1: N-Acetylation of 2,3,4,5-tetrahydro-1H-benzo[D]azepine (Precursor for Route A)
-
Dissolve 2,3,4,5-tetrahydro-1H-benzo[D]azepine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: Intramolecular Friedel-Crafts Acylation (Key Step in Route B)
This protocol is based on analogous reactions and should be optimized for the specific substrate.
-
Prepare a solution of the N-acyl-N-(2-(4-nitrophenyl)ethyl)glycinyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.2-2.0 eq) in a large volume of the same solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Using a syringe pump, add the solution of the acyl chloride to the AlCl₃ suspension over a period of 4-8 hours at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic pathways.
Diagram 2: Side Reactions in Direct Nitration (Route A)
Caption: Common side reactions in the direct nitration approach.
Diagram 3: Troubleshooting Workflow for Intramolecular Cyclization (Route B)
Caption: A logical flow for addressing low cyclization yields.
References
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(11), 1629–1639. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Gallagher, T. C., & Moody, C. J. (1994). Contemporary Organic Synthesis. Royal Society of Chemistry, 1(1), 77-101.
-
Wang, Q., et al. (2020). A Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 142(35), 14868–14875. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Loudon, G. M., & Parise, J. N. (2015). Organic Chemistry (6th ed.). W. H. Freeman.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
- Chinese Patent CN107759477A. (2018). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
Wikipedia contributors. (2023, December 11). Nitration. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Welcome to the technical support center for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solubility of this compound in common laboratory solvents. In the absence of extensive published solubility data for this specific molecule, this resource offers a framework for predicting, determining, and troubleshooting its solubility characteristics based on fundamental chemical principles and established laboratory protocols.
Understanding the Solubility Profile of this compound
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound, a derivative of the parent compound 2,3,4,5-tetrahydro-1H-benzo[D]azepine, presents a unique combination of functional groups that influence its solubility.
The parent molecule, 2,3,4,5-tetrahydro-1H-benzo[D]azepine, is reported to be slightly soluble in polar organic solvents such as DMSO, ethyl acetate, and methanol. The introduction of a nitro group (-NO2) significantly alters the electronic and steric properties of the molecule. The nitro group is strongly electron-withdrawing and highly polar, which can increase the overall polarity of the molecule.[1] However, this does not always translate to increased solubility in polar solvents, especially water, as the nitro group is a poor hydrogen bond acceptor and does not have hydrogen bond donating capabilities.[2]
Predicted Solubility in Common Laboratory Solvents
Based on the structural features of this compound, a qualitative prediction of its solubility in a range of common laboratory solvents is presented in the table below. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can engage in dipole-dipole interactions with the nitro group and the benzazepine core. They are generally excellent solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. While the nitro group is not a strong hydrogen bond acceptor, the nitrogen in the azepine ring can act as one. The overall polarity of the molecule should allow for reasonable solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and are good at dissolving a wide range of organic compounds. They can interact with the molecule through dipole-dipole and van der Waals forces. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents are less polar than alcohols and may not be as effective at solvating the polar nitro group. |
| Aromatic | Toluene, Benzene | Low | These nonpolar solvents are unlikely to effectively solvate the polar regions of the molecule. |
| Aqueous | Water, Buffered Solutions | Very Low | The presence of the large, nonpolar benzazepine core and the poor hydrogen bonding characteristics of the nitro group suggest that aqueous solubility will be minimal. Benzodiazepine derivatives, a related class of compounds, are known for their poor water solubility.[3] |
Experimental Determination of Solubility: A Step-by-Step Guide
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[4] This protocol provides a reliable method for obtaining quantitative solubility data in your laboratory.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is recommended to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
-
Sample Preparation and Analysis:
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved solid.[4]
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent and does not bind the compound.
-
Dilute the filtered supernatant with a suitable analytical solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.
-
-
Data Interpretation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Caption: Workflow for equilibrium solubility determination.
Troubleshooting Guide
Encountering solubility issues is a common challenge in the laboratory. This section provides a troubleshooting guide for common problems you may face when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in the expected solvent. | Insufficient agitation or equilibration time. | Increase the shaking speed and/or extend the incubation time. Verify that equilibrium has been reached by testing multiple time points. |
| The compound may be less soluble than predicted. | Try a different solvent with a higher polarity, such as DMSO or DMF. Consider using a co-solvent system. | |
| The compound may have degraded. | Ensure the stability of the compound in the chosen solvent and at the experimental temperature. | |
| Inconsistent solubility results between replicates. | Incomplete equilibration. | Ensure all samples are agitated for the same amount of time under identical conditions. |
| Pipetting errors or inconsistent sample handling. | Use calibrated pipettes and follow a standardized procedure for sample preparation and analysis. | |
| Adsorption of the compound to vials or filter membranes. | Use low-binding vials and filters. Pre-saturate the filter by discarding the initial portion of the filtrate. | |
| Precipitation of the compound during sample processing. | Supersaturation of the solution. | Ensure that an excess of solid compound is present during equilibration to avoid forming a supersaturated solution. |
| Temperature fluctuations. | Maintain a constant temperature throughout the experiment, from equilibration to sample analysis. |
Frequently Asked Questions (FAQs)
Q1: Why is my compound poorly soluble in water?
A1: The large, nonpolar benzazepine core of the molecule dominates its interaction with water, making it hydrophobic. While the nitro group is polar, it is not an effective hydrogen bond donor or acceptor with water, and thus does not significantly contribute to aqueous solubility.[2]
Q2: How can I improve the solubility of my compound for in vitro assays?
A2: For aqueous-based assays, consider the following strategies:
-
Co-solvents: Use a small percentage (typically <1%) of an organic co-solvent like DMSO to aid dissolution.
-
pH Adjustment: The azepine nitrogen is basic and can be protonated at acidic pH. Determining the pKa of the compound will help in selecting an appropriate buffer system to potentially increase solubility through salt formation.
-
Excipients: For formulation development, the use of solubilizing agents such as cyclodextrins can be explored to enhance aqueous solubility.[5]
Q3: Can I heat the solution to increase solubility?
A3: While heating generally increases the solubility of solids in liquids, it is crucial to first establish the thermal stability of this compound. Degradation at elevated temperatures can lead to inaccurate solubility measurements and the formation of impurities.
Q4: Are there any computational tools that can predict the solubility of this compound?
A4: Yes, several computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, can predict the solubility of small molecules.[6][7] These tools use the chemical structure to estimate physicochemical properties, including solubility in various solvents. While these predictions are useful for initial screening, they should always be validated by experimental data.
Caption: Logical relationships in solubility assessment.
References
-
PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Hansraj College. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Chemistry For Everyone. (2025, April 15). What Is A Nitro Functional Group?. Retrieved from [Link]
-
YouTube. (2023, January 13). Solubility of Organic Compounds. Retrieved from [Link]
-
Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]
-
YouTube. (2017, May 9). Qual Lab Solubility Testing. Retrieved from [Link]
-
ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
-
PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?. Retrieved from [Link]
-
YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
Technical Support Center: NMR Characterization of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Introduction: Welcome to the technical support guide for the NMR characterization of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This molecule, a key intermediate in various drug discovery programs, presents unique challenges during structural elucidation due to the interplay between the electron-withdrawing nitro group and the conformationally flexible seven-membered azepine ring. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding spectral data, and applying best practices for acquiring high-quality NMR spectra. Our approach is rooted in explaining the causal relationships behind spectral phenomena, ensuring you can not only solve immediate problems but also anticipate future challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the NMR analysis of this compound.
Q1: What is the expected appearance of the aromatic region in the ¹H NMR spectrum?
A: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. The nitro group at the C7 position is a strong electron-withdrawing group, which significantly influences the chemical shifts of the adjacent protons through its deshielding effect. You should expect:
-
H-6: A doublet, shifted furthest downfield (highest ppm) due to being ortho to the nitro group.
-
H-8: A doublet of doublets, located upfield from H-6.
-
H-9: A doublet, typically the most upfield of the aromatic signals, being meta to the nitro group.
Q2: Why do the signals for the aliphatic protons (CH₂) appear broad or complex?
A: The seven-membered azepine ring is not planar and exists in dynamic equilibrium between different conformations, such as chair and boat forms.[1][2] This process, known as ring inversion or conformational exchange, can occur on a timescale similar to the NMR experiment. If the rate of this exchange is intermediate, it leads to coalescence and significant broadening of the signals for the protons at positions 1, 2, 4, and 5.
Q3: Which NMR solvent is recommended for this compound?
A: Deuterated chloroform (CDCl₃) is a common starting point due to its versatility. However, if solubility is an issue or if key signals overlap with the residual solvent peak, other solvents should be considered.[3] For instance:
-
DMSO-d₆: Excellent for compounds with poor solubility in CDCl₃. Be aware that it is difficult to remove from the sample.
-
Acetone-d₆: A good alternative if the aromatic region is obscured by the CDCl₃ peak.
-
Benzene-d₆: Can induce different chemical shifts due to aromatic solvent-induced shifts (ASIS), which can help resolve overlapping signals.[3]
Q4: How can I confirm the presence of the N-H proton?
A: The N-H proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. To confirm its identity, perform a D₂O shake .[3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in intensity.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex spectral issues, following a logical, problem-cause-solution format.
Problem 1: The aliphatic signals are severely broadened, making integration and coupling analysis impossible.
-
Underlying Cause: As mentioned in the FAQ, this is a classic sign of intermediate conformational exchange of the azepine ring.[2] At room temperature, the rate of interconversion between chair and boat conformers is just right to cause maximal line broadening.
-
Causality: NMR spectroscopy is like taking a series of rapid snapshots. If the molecule is changing its shape at a rate comparable to the "shutter speed" of the NMR experiment, the resulting image (the spectrum) is blurred.
-
Solution: Variable Temperature (VT) NMR
-
Low Temperature Analysis: Cooling the sample (e.g., to 0 °C, -20 °C, or lower) will slow down the conformational exchange. This will "freeze out" the individual conformers. Instead of broad signals, you will see two sets of sharper signals representing the major and minor conformations. This allows for accurate determination of coupling constants and integrations.[1]
-
High Temperature Analysis: Heating the sample (e.g., to 50 °C or higher) will accelerate the exchange. When the exchange becomes very fast on the NMR timescale, the spectrometer records an average of the conformations, resulting in a single set of sharp, time-averaged signals.
-
Problem 2: There are extra, unexpected signals in the aromatic region.
-
Underlying Cause: This usually indicates the presence of impurities, most commonly regioisomers from the nitration step of the synthesis or unreacted starting materials.
-
Causality: The nitration of the benzazepine scaffold can potentially yield other isomers, such as the 6-nitro or 8-nitro derivatives, in small amounts. Each isomer will have a unique set of aromatic proton signals.
-
Solution: Comprehensive Structural Elucidation
-
Acquire a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will show correlations between protons that are coupled to each other. The three protons of your desired 7-nitro product (H-6, H-8, H-9) should show a clear coupling network. Impurity signals will either show a different coupling pattern or no correlation to your main compound's signals.
-
Acquire a 2D NOESY/ROESY Spectrum: A Nuclear Overhauser Effect (NOE) spectrum reveals through-space proximity. For the 7-nitro isomer, you would expect an NOE between the aliphatic H-5 protons and the aromatic H-6 proton. An 8-nitro isomer, for example, would show an NOE between H-9 and the aliphatic H-1 protons.
-
Acquire a 2D HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for confirming the position of the nitro group. For instance, the aromatic proton H-6 should show a correlation to the carbon atom C-7 (which is bonded to the nitro group and will appear as a quaternary carbon in the ¹³C spectrum).
-
Troubleshooting Workflow for Complex Spectra
The following diagram outlines a logical workflow for diagnosing and solving common NMR issues with this compound.
Caption: Troubleshooting Decision Tree for NMR Analysis.
Part 3: Expected NMR Data & Protocols
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shift ranges for this compound in CDCl₃. These values are estimated based on the parent benzazepine structure and known substituent effects.[4] Actual values may vary and should be confirmed with 2D NMR experiments.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1, 5 | CH₂ | 2.8 - 3.2 | 35 - 45 | Likely two distinct, broad signals due to conformational exchange. |
| 2, 4 | CH₂ | 3.0 - 3.4 | 50 - 60 | Also subject to broadening. May appear as complex multiplets. |
| NH | NH | 1.5 - 3.0 (variable) | N/A | Broad singlet; confirm with D₂O exchange. |
| 6 | Ar-CH | 8.0 - 8.2 | 120 - 125 | Doublet (ortho to NO₂), most deshielded aromatic proton. |
| 7 | Ar-C | N/A | 145 - 150 | Quaternary carbon attached to NO₂. |
| 8 | Ar-CH | 7.4 - 7.6 | 125 - 130 | Doublet of doublets. |
| 9 | Ar-CH | 7.2 - 7.3 | 128 - 132 | Doublet. |
| 5a, 9a | Ar-C | N/A | 135 - 145 | Quaternary bridgehead carbons. |
Experimental Protocol: Standard Sample Preparation and Acquisition
This protocol provides a self-validating system for acquiring high-quality data.
1. Sample Preparation:
-
Massing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the sample in a clean vial. Ensure the solvent is from a sealed ampule or a freshly opened bottle to minimize water content.
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved. If the sample is not fully soluble, filter it through a small plug of glass wool into a clean NMR tube to prevent solid particles from degrading spectral resolution.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
(Optional) Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable standard that does not overlap with sample peaks).
2. NMR Spectrometer Setup & Acquisition:
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C frequencies. This is critical for sensitivity and proper pulse shapes.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim will result in sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
- Determine the 90° pulse width.
- Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).
- Set the number of scans (e.g., 16 or 32 for a standard sample).
- Apply a relaxation delay (D1) of at least 1-2 seconds to allow for adequate relaxation.
-
¹³C Spectrum Acquisition:
- Use a proton-decoupled pulse program (e.g., zgpg30).
- Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
- A much larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
2D COSY Spectrum Acquisition:
- Use a standard COSY pulse sequence (e.g., cosygpppqf).
- Acquire a sufficient number of increments in the indirect dimension (e.g., 256 or 512) for good resolution.
References
-
Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2065-2073. [Link][1][2]
-
PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. [Link][4]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link][3]
-
Al-Hourani, B. J. (2023). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. Polycyclic Aromatic Compounds, 1-14. [Link][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. jchr.org [jchr.org]
Technical Support Center: Optimizing Reaction Conditions for Tetrahydrobenzazepine Nitration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of tetrahydrobenzazepine nitration. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of this critical reaction. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the nitration of tetrahydrobenzazepines?
The nitration of tetrahydrobenzazepines, while a powerful tool for functionalization, presents several common challenges:
-
Regioselectivity: The primary challenge lies in controlling the position of the incoming nitro group on the aromatic ring. The substitution pattern is heavily influenced by the existing substituents on the tetrahydrobenzazepine core.[1][2][3]
-
Over-reaction/Polynitration: The reaction can be difficult to stop at the desired mono-nitrated product, leading to the formation of di- or tri-nitrated species. This is especially prevalent with highly activated aromatic rings.
-
Side Reactions: Oxidation of the tetrahydrobenzazepine ring or other sensitive functional groups can occur under the harsh conditions of nitration.
-
Purification: The separation of regioisomers and the removal of unreacted starting material and polynitrated byproducts can be complex and lead to significant yield loss.
-
Safety: Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the potential for exothermic runaways.[4][5][6][7][8]
Q2: How does the choice of nitrating agent affect the reaction outcome?
The selection of the nitrating agent is a critical parameter that directly impacts selectivity, reactivity, and safety.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system.[9][10] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[9][10] The concentration of sulfuric acid can be varied to modulate the reactivity. However, this system is highly corrosive and can lead to undesired side reactions.[5][11]
-
Potassium Nitrate (KNO₃) in Sulfuric Acid: This provides a solid, more easily handled source of the nitrate ion.[12] The in-situ generation of the nitronium ion proceeds similarly to the mixed acid system. This can sometimes offer better control over the reaction rate.
-
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents such as N-nitrosaccharin or various nitrate salts can be employed to improve functional group tolerance and regioselectivity.[13] However, these reagents can be more expensive and may require specific activation methods.[13]
Q3: What is the role of temperature in controlling the regioselectivity and preventing side reactions?
Temperature is a crucial lever for controlling both the rate and selectivity of the nitration reaction.
-
Low Temperatures (0°C to -25°C): Conducting the reaction at or below room temperature is generally recommended to control the exothermicity of the reaction and minimize side reactions such as oxidation.[1] Lower temperatures can also enhance regioselectivity by favoring the kinetically controlled product.
-
Elevated Temperatures: While higher temperatures can increase the reaction rate, they often lead to a decrease in selectivity and an increase in the formation of byproducts, including polynitrated compounds.[14][15] In some cases, heating may be necessary for less reactive substrates, but this must be approached with extreme caution.[8][15]
Q4: How can I monitor the progress of my nitration reaction effectively?
Careful reaction monitoring is essential to determine the optimal reaction time and prevent over-reaction.
-
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the consumption of the starting material and the formation of products.[12]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the relative amounts of starting material, desired product, and any byproducts.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time or by analyzing aliquots.[1] The appearance of new aromatic signals corresponding to the nitrated product provides a clear indication of reaction progress.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of Isomers Obtained
Causality: The directing effects of the substituents on the tetrahydrobenzazepine ring dictate the position of nitration. Both electronic and steric factors play a significant role.[2][17] An activating group will direct ortho- and para-, while a deactivating group will direct meta-.
Troubleshooting Steps:
-
Protecting Groups: If the nitrogen atom of the tetrahydrobenzazepine is a secondary amine, it will be protonated under acidic conditions, becoming a strong deactivating, meta-directing group.[1] Protecting the nitrogen with an electron-withdrawing group (e.g., acetyl, trifluoroacetyl) can "switch off" this deactivating effect and allow the directing influence of other substituents on the aromatic ring to dominate, potentially leading to different regioselectivity.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. Experiment with different solvents, such as acetic acid or dichloromethane, in conjunction with your chosen nitrating agent.
-
Temperature Control: As mentioned in the FAQs, lower temperatures often lead to higher regioselectivity. Ensure your reaction is adequately cooled and the temperature is maintained throughout the addition of the nitrating agent.
Issue 2: Formation of Polynitrated Byproducts
Causality: Over-reaction occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration. This is more likely with potent nitrating systems and extended reaction times.
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use no more than 1.0-1.2 equivalents of the nitrating agent relative to the substrate.
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the cooled solution of the tetrahydrobenzazepine. This helps to maintain a low concentration of the nitronium ion and minimizes localized heating.
-
Reaction Time: Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
Issue 3: Low Yield Due to Decomposition or Oxidation
Causality: The strongly acidic and oxidizing nature of many nitrating systems can lead to the degradation of the starting material or product, especially if the molecule contains sensitive functional groups.
Troubleshooting Steps:
-
Milder Nitrating Conditions: If decomposition is observed, consider switching to a milder nitrating agent.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Issue 4: Difficult Purification of the Desired Product
Causality: The similar polarities of regioisomers and the presence of charged byproducts can make purification by standard column chromatography challenging.
Troubleshooting Steps:
-
Crystallization: If the desired product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to induce crystallization.
-
pH Adjustment during Workup: After quenching the reaction, carefully adjust the pH of the aqueous layer. This can help to precipitate the desired product while keeping charged impurities in solution.
-
Specialized Chromatography: If column chromatography is necessary, consider using a different stationary phase or a gradient elution with a mobile phase modifier (e.g., a small amount of triethylamine for basic compounds) to improve separation.
Experimental Protocols
Optimized Protocol for the Mono-Nitration of a Tetrahydrobenzazepine Derivative
This protocol provides a general framework. The specific substrate, reagents, and conditions may require further optimization.
Materials:
-
Tetrahydrobenzazepine derivative
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice Bath
Procedure:
-
Dissolve the tetrahydrobenzazepine derivative (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (5-10 eq) dropwise, ensuring the temperature does not rise above 5°C.
-
In a separate flask, dissolve potassium nitrate (1.1 eq) in a minimal amount of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Safety Precautions:
-
All nitration reactions must be performed in a well-ventilated fume hood.[4][7]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4][6][7]
-
Nitric acid and sulfuric acid are highly corrosive and strong oxidizers.[4][6] Handle with extreme care and avoid contact with skin and eyes.[4]
-
The reaction is exothermic. Ensure adequate cooling and control the rate of addition of reagents to prevent a thermal runaway.
-
Have an appropriate quenching agent and spill kit readily available.[7]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Regioselectivity
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Product A: Product B) |
| 1 | HNO₃/H₂SO₄ | 25 | 2 | 65 | 2:1 |
| 2 | HNO₃/H₂SO₄ | 0 | 4 | 78 | 4:1 |
| 3 | KNO₃/H₂SO₄ | 0 | 4 | 82 | 5:1 |
| 4 | KNO₃/H₂SO₄ | -20 | 8 | 75 | 9:1 |
Visualizations
Caption: General workflow for the nitration of tetrahydrobenzazepine.
Caption: Factors influencing regioselectivity in tetrahydrobenzazepine nitration.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. US20200384445A1 - Nitration Of Benzene - Google Patents [patents.google.com]
- 6. ehs.com [ehs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. vapourtec.com [vapourtec.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
Technical Support Center: Navigating Coupling Reactions with 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Welcome to the technical support center for واحدة of the more challenging substrates in modern synthetic chemistry: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important scaffold. We understand the frustrations that can arise from its poor reactivity in standard coupling protocols. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The "Split Personality" of a Nitro-Benzazepine
The core difficulty in performing coupling reactions on this compound stems from the powerful electron-withdrawing nature of the nitro group. This substituent significantly deactivates the aromatic ring, making it a poor substrate for common palladium-catalyzed cross-coupling reactions that rely on oxidative addition.[1][2] Concurrently, the tetrahydroazepine ring, particularly the secondary amine, can introduce both steric hindrance and potential for unwanted side reactions.
This guide will focus on three key areas of coupling:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Amide Coupling: For the acylation of the azepine nitrogen.
Troubleshooting Guide & FAQs
Section 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling with 7-bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine and an arylboronic acid is not proceeding. What are the likely causes and how can I fix it?
Answer:
The primary culprit is almost certainly the electron-deficient nature of the aryl bromide, which slows down the rate-determining oxidative addition step of the catalytic cycle.[3] Standard palladium catalysts like Pd(PPh₃)₄ are often not active enough for such deactivated substrates.
Here is a systematic approach to troubleshoot this reaction:
1. Catalyst and Ligand Selection is Crucial:
-
Move Beyond First-Generation Catalysts: For electron-deficient aryl halides, more robust catalyst systems are required. Consider using pre-catalysts or in-situ generated catalysts with bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[3][4]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices. They are designed to be both sterically demanding and electron-rich.
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also highly effective for challenging couplings.[5]
-
2. Optimize Reaction Conditions:
-
Base Selection: A stronger base is often necessary to facilitate the transmetalation step. While K₂CO₃ is common, consider switching to K₃PO₄, Cs₂CO₃, or even non-aqueous bases like KHMDS or NaOtBu if your substrate is stable to them.
-
Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are good starting points. The addition of a small amount of water can sometimes be beneficial, but for sensitive substrates, anhydrous conditions are recommended.
-
Temperature: Higher temperatures are often required to overcome the activation barrier for oxidative addition. Microwave irradiation can be a powerful tool to rapidly screen conditions and drive reactions to completion.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Table 1: Recommended Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective pre-catalysts. |
| Ligand | SPhos, XPhos, or PEPPSI-IPr | Bulky, electron-rich ligands to promote oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate transmetalation. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic polar solvents are generally effective. |
| Temperature | 100-120 °C (oil bath) or 150 °C (microwave) | Overcomes the high activation energy of the deactivated substrate. |
Section 2: Buchwald-Hartwig Amination
Question 2: I am attempting a Buchwald-Hartwig amination on 7-bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine, but I am observing low yields and significant side products. What could be going wrong?
Answer:
Similar to the Suzuki coupling, the electron-deficient nature of the aryl bromide is a primary factor. Additionally, the secondary amine of the benzazepine can compete as a nucleophile if it is not protected.
1. Protect the Azepine Nitrogen:
-
N-Protection is Key: Before attempting the Buchwald-Hartwig amination on the aromatic ring, it is highly advisable to protect the secondary amine of the azepine ring. A Boc (tert-butoxycarbonyl) group is a good first choice as it is stable to many coupling conditions and can be readily removed later.
2. Catalyst System for Deactivated Substrates:
-
Modern Ligands are Essential: The same classes of ligands recommended for Suzuki coupling are also effective here. Buchwald's biaryl phosphine ligands have been extensively developed for this transformation.[6]
-
Recommended Ligands:
-
Josiphos-type ligands: These have shown broad utility.
-
BrettPhos: Specifically designed for challenging C-N couplings.[7]
-
3. Base and Solvent Considerations:
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[8]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are dry.
dot
Caption: Recommended workflow for Buchwald-Hartwig amination.
Section 3: Amide Coupling
Question 3: I am trying to acylate the secondary amine of this compound with a carboxylic acid, but the reaction is sluggish and incomplete. Why is this happening?
Answer:
The nitro group's electron-withdrawing effect extends to the entire molecule, reducing the nucleophilicity of the secondary amine in the azepine ring. This makes it a less reactive nucleophile compared to a typical secondary amine.
1. Use a More Potent Coupling Reagent:
-
Standard Reagents May Fail: Simple carbodiimide activators like EDC may not be sufficient.
-
Uronium/Phosphonium Salts: More potent coupling reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for challenging amide couplings.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
2. Reaction Conditions for Deactivated Amines:
-
Base: A non-nucleophilic organic base like DIEA (N,N-Diisopropylethylamine) or N-methylmorpholine is essential.
-
Solvent: Anhydrous DMF or DCM are good choices.
-
Temperature: While many amide couplings are run at room temperature, gentle heating (40-50 °C) may be necessary for this deactivated amine.
Table 2: Amide Coupling Reagent Comparison
| Reagent | Activating Species | Advantages | Disadvantages |
| EDC/HOBt | O-acylisourea | Inexpensive, water-soluble byproducts | May be too weak for deactivated amines |
| HATU | Activated ester | Highly reactive, low racemization | More expensive |
| PyBOP | Phosphonium salt | Very effective for hindered amines | Can be moisture sensitive |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add DIEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Organ, M. G., et al. (2014). Room-temperature Amination of Deactivated Aniline and Aryl Halide Partners With Carbonate Base Using a Pd-PEPPSI-IPentCl-o-picoline Catalyst. Angewandte Chemie International Edition, 53(12), 3223-3226. [Link]
-
Ikawa, T., & Akai, S. (2017). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 50(8), 1953-1963. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). A Broadly Applicable Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Albericio, F., et al. (2001). Use of PyBOP as a coupling reagent in solid-phase peptide synthesis. Journal of Organic Chemistry, 66(26), 8869-8875.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing a Reference Spectra Database for Novel Benzazepine Derivatives
Focus: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a potential synthetic precursor for novel dopaminergic ligands.
Comparative Reference: Fenoldopam, a selective Dopamine D1 Receptor Agonist.
Introduction: The Imperative for Verifiable Spectral Libraries in Drug Discovery
In the landscape of modern drug discovery, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. This is particularly true for scaffolds like the benzazepine core, which is prevalent in a range of neurologically active agents.[1] this compound represents a key synthetic intermediate, poised for further functionalization to explore novel dopaminergic modulators. Its precise characterization is not merely a procedural step but a critical prerequisite for meaningful pharmacological screening and development.
This guide moves beyond a simple repository of data. It serves as a methodological framework for establishing a robust, verifiable reference spectra database for a novel compound, using this compound as our primary subject. We will compare its analytical data against Fenoldopam, a well-characterized, FDA-approved benzazepine derivative and selective dopamine D1 receptor agonist.[2] This comparative approach provides context and demonstrates how data from a novel compound is benchmarked against an established standard.
The core principle underpinning this guide is that every analytical protocol must be a self-validating system. We will not only present data but also elucidate the causal reasoning behind each experimental choice, ensuring that the resulting spectral library is both accurate and trustworthy for researchers, scientists, and drug development professionals.
Pharmacological Context: The Dopamine D1 Receptor Pathway
The primary therapeutic target for many benzazepine derivatives is the Dopamine D1 receptor (D1R), a G-protein coupled receptor (GPCR) predominantly linked to a Gαs subunit.[3] Activation of D1R is crucial for modulating processes like voluntary movement and memory.[4] As illustrated below, agonist binding initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, leading to downstream cellular responses. Understanding this pathway is vital for interpreting the structure-activity relationships of new compounds designed to target this receptor.
Comparative Analysis: Physicochemical and Spectroscopic Properties
A direct comparison between a novel intermediate and a known active pharmaceutical ingredient (API) is essential for contextualizing its properties. Fenoldopam is an ideal reference standard due to its structural similarity (a benzazepine derivative) and well-documented D1 receptor activity.[2][5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Fenoldopam |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₆H₁₆ClNO₃ |
| Molecular Weight | 192.22 g/mol | 305.75 g/mol [5] |
| CAS Number | Not Assigned | 67227-56-9[2] |
| Class | Synthetic Intermediate | Dopamine D1 Receptor Agonist[2] |
Spectroscopic Data Comparison
The following table summarizes the expected and known spectral data. The data for this compound is illustrative, based on chemical structure, and requires experimental verification as outlined in the protocols below.
Table 2: Comparison of Key Spectroscopic Data
| Spectroscopic Method | This compound (Illustrative Data) | Fenoldopam (Reference Data) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺: 193.09 | m/z [M+H]⁺: 306.09[5] |
| Key Fragments: 176 (-OH), 146 (-NO₂) | Key Fragments: 289 (-OH), 195, 171, 107[5] | |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.0 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.5 (t, 2H, CH₂-N), ~3.0 (m, 4H, CH₂), ~2.8 (t, 2H, Ar-CH₂), ~2.0 (s, 1H, NH) | Specific shifts vary; key features include aromatic protons (6-8 ppm), a methine proton (~4.5-5.0 ppm), and aliphatic protons (2.5-3.5 ppm). |
| FTIR (ATR, cm⁻¹) | Key Peaks: ~3350 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1520 & ~1340 (Asymmetric & Symmetric NO₂ stretch) , ~1600 (C=C stretch) | Key Peaks: ~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~800-700 (C-Cl stretch) |
| UV-Vis (Methanol) | λₘₐₓ (nm): ~275 nm (π→π* transition of nitroaromatic system) | λₘₐₓ (nm): ~225 nm, ~270 nm (π→π* transitions of phenolic and aromatic systems) |
Establishing the Reference Standard: A Methodological Workflow
The creation of a reliable spectral database begins with a clear, logical workflow. This process ensures that the material is correctly synthesized, purified, and then subjected to a battery of analytical tests. Each step validates the next, forming a chain of evidence that confirms the molecule's identity and purity.
Detailed Experimental Protocols
The following protocols are designed to generate high-quality, reproducible data for the establishment of a reference spectral library.
Synthesis and Purification
-
Rationale: The starting point for any reference standard is a well-documented synthesis and rigorous purification to ensure the analytical data corresponds to the correct molecule, free from significant impurities. A plausible route involves the nitration of the parent benzazepine.[6]
-
Protocol:
-
Dissolve 2,3,4,5-tetrahydro-1H-benzo[d]azepine (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Carefully pour the mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield this compound.
-
Confirm purity (>98%) using reverse-phase HPLC with UV detection.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight of the compound, which is the primary confirmation of successful synthesis. Fragmentation patterns offer initial structural evidence.
-
Protocol (LC-MS):
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol. Dilute to 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Method:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters:
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment data.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
Protocol (¹H and ¹³C NMR):
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is used to identify the specific functional groups present in the molecule, providing complementary evidence to the NMR and MS data. The presence of the nitro group (NO₂) is a key diagnostic feature.
-
Protocol (ATR-FTIR):
-
Instrument: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond crystal).
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid purified compound directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
-
Conclusion: Towards a More Robust and Open-Access Future
This guide has outlined a comprehensive, validation-centric approach to establishing a reference spectral database for a novel synthetic intermediate, this compound. By detailing the rationale behind each analytical step and comparing the expected data with an established reference standard like Fenoldopam, we provide a blueprint for generating trustworthy and high-utility data. The creation of such databases, whether internal to an organization or shared within the broader scientific community through platforms like PubChem, is essential.[5] They accelerate research, prevent the duplication of effort, and form the bedrock of reproducible science in the quest for new therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3341, Fenoldopam. Retrieved from [Link].
-
Wikipedia contributors (2024). Fenoldopam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Medicosis Perfectionalis (2020, February 21). Cardiac Pharmaoclogy (1) | Fenoldopam with a Mnemonic [Video]. YouTube. Retrieved from [Link].
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Retrieved from [Link].
-
U.S. Food and Drug Administration (2018). CORLOPAM (fenoldopam mesylate) Label. Retrieved from [Link].
-
PatSnap (2024). What is the mechanism of Fenoldopam Mesylate? Patsnap Synapse. Retrieved from [Link].
-
Nimit, Y. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. PMC. Retrieved from [Link].
-
Nishi, A., et al. (2012). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy. Retrieved from [Link].
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. Retrieved from [Link].
-
Bio-Rad Laboratories. (n.d.). Spectral Databases. Retrieved from [Link].
-
Wikipedia contributors (2024). Dopamine receptor D1. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Girault, J. A., & Greengard, P. (2004). The neurobiology of dopamine signaling. Archives of Neurology, 61(5), 641–644. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49659, Fenoldopam Mesylate. Retrieved from [Link].
-
StatPearls Publishing (2024). Fenoldopam. NCBI Bookshelf. Retrieved from [Link].
-
U.S. Food and Drug Administration (1997). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link].
-
Medscape. (n.d.). Corlopam (fenoldopam) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link].
-
ResearchGate. (n.d.). Chemical structure of Fenoldopam. Retrieved from [Link].
-
ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Retrieved from [Link].
-
Wang, S., et al. (2012). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link].
Sources
- 1. Corlopam (fenoldopam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Fenoldopam - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Influence of 7-Position Substituents on the Pharmacological Profile of 2,3,4,5-Tetrahydro-1H-benzo[D]azepines: A Comparative Guide
The 2,3,4,5-tetrahydro-1H-benzo[D]azepine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents.[1] These compounds have demonstrated significant therapeutic potential, targeting a variety of receptors and enzymes implicated in neurological, psychiatric, and metabolic disorders.[2][3] A critical determinant of the biological activity and selectivity of these molecules lies in the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-substituted-2,3,4,5-tetrahydro-1H-benzo[D]azepines, with a particular focus on their modulation of the serotonin 5-HT2C and dopamine D1 receptors. Through an examination of experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications at the 7-position can be strategically employed to fine-tune the pharmacological profile of this important class of compounds.
The Benzazepine Core: A Versatile Pharmacophore
The tricyclic structure of 2,3,4,5-tetrahydro-1H-benzo[D]azepine provides a rigid framework that allows for the precise orientation of functional groups to interact with biological targets. This inherent structural rigidity, combined with the synthetic tractability of the ring system, has made it an attractive starting point for the development of novel therapeutics.[4] The aromatic ring, in particular, offers multiple sites for substitution, with the 7-position being a key locus for modulating receptor affinity, selectivity, and functional activity.
Structure-Activity Relationship at the 7-Position: A Tale of Two Receptors
The pharmacological effects of 7-substituted benzazepines are largely dictated by their interactions with specific G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT2C and dopamine D1 receptors. The nature of the substituent at the 7-position plays a pivotal role in determining the potency and selectivity of these interactions.
Modulation of the Serotonin 5-HT2C Receptor
The 5-HT2C receptor is a key target for the treatment of obesity, psychiatric disorders, and substance abuse.[5] Agonism at this receptor is known to reduce appetite and produce anxiolytic and antidepressant effects.[6] The substitution pattern on the benzazepine ring, particularly at the 7-position, significantly influences the affinity and efficacy of these compounds as 5-HT2C receptor agonists.
Halogenation at the 7-position has proven to be a successful strategy for enhancing 5-HT2C agonist activity. For instance, the introduction of a chloro group at this position, often in combination with a chloro group at the 6-position, has been shown to yield potent and selective 5-HT2C agonists.[7] Furthermore, the incorporation of a sulfonamido group at the 7-position has also been demonstrated to produce potent 5-HT2C agonists with minimal activity at the related 5-HT2A and 5-HT2B receptors.[8]
Targeting the Dopamine D1 Receptor
The dopamine D1 receptor is implicated in motor control, cognition, and reward pathways.[9] D1 receptor agonists have been investigated for the treatment of Parkinson's disease and cognitive disorders.[10] The presence of specific substituents at the 7- and 8-positions of the benzazepine ring is crucial for high-affinity D1 receptor binding.
A key structural motif for potent D1 agonism is the presence of a catechol-like dihydroxy substitution at the 7- and 8-positions. This feature mimics the structure of the endogenous ligand, dopamine. A phenolic group at the C-7 position appears to be particularly important for retaining D1 receptor affinity.[10] Halogenation, such as the introduction of a chloro or bromo group, has also been shown to influence D1 receptor affinity and selectivity.[11]
Comparative Analysis of 7-Substituted Benzazepines
To provide a clear and objective comparison, the following tables summarize the in vitro biological data for a selection of 7-substituted-2,3,4,5-tetrahydro-1H-benzo[D]azepine derivatives at the 5-HT2C and dopamine D1 receptors.
Table 1: Biological Activity of 7-Substituted Benzazepines at the 5-HT2C Receptor
| Compound ID | 7-Substituent | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Functional Activity | Reference |
| 1 | -H | >1000 | >1000 | >1000 | Inactive | [7] |
| 2 | 7-Cl | 5.8 | 130 | 25 | Agonist | [7] |
| 3 | 6,7-diCl | 1.2 | 28 | 6.5 | Agonist | [7] |
| 4 | 7-SO2N(CH3)2 | 3.2 | >1000 | 120 | Agonist | [8] |
Table 2: Biological Activity of 7-Substituted Benzazepines at the Dopamine D1 Receptor
| Compound ID | 7-Substituent | D1 Ki (nM) | D2 Ki (nM) | D5 Ki (nM) | Functional Activity | Reference |
| 5 | 7-OH | 30 | >10000 | 180 | Antagonist | [10] |
| 6 | 7-OCH3 | >10000 | >10000 | >10000 | Inactive | [10] |
| 7 | 7,8-diOH | 1.5 | 250 | 0.8 | Agonist | [11] |
| 8 | 7,8-diOH, 6-Cl | 0.8 | 150 | 0.5 | Agonist | [11] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 7-substituted benzazepine and for key in vitro assays.
Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
This protocol describes a general method for the synthesis of a 7-chloro-substituted benzazepine intermediate, which can be further modified.[3]
Experimental Workflow: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[D]azepine-5-one
Caption: General synthetic scheme for a 7-chloro benzazepine intermediate.
Step-by-Step Protocol:
-
Step A to B: To a solution of 4-chloroaniline in a suitable organic solvent (e.g., dichloromethane), add succinic anhydride portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. After completion, filter the precipitate and wash with the solvent to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.
-
Step B to C: Add 4-(4-chloroanilino)-4-oxobutanoic acid to a flask containing anhydrous aluminum chloride. Heat the mixture at a specified temperature (e.g., 140°C) for a defined period (e.g., 2 hours). Cool the reaction mixture and carefully add crushed ice followed by concentrated hydrochloric acid. Filter the resulting solid and wash with water to yield 7-chloro-3,4-dihydronaphthalene-1,2,5(1H)-trione.
-
Step C to D: To a suspension of sodium borohydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add boron trifluoride etherate dropwise at a controlled temperature (e.g., below 30°C). Then, add the trione from the previous step portion-wise. Heat the reaction mixture (e.g., 50-60°C) for 10-12 hours. After cooling, quench the reaction with hydrochloric acid. Filter the solids and concentrate the filtrate. The resulting solid can be purified by recrystallization to afford 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
In Vitro Biological Assays
This assay determines the binding affinity of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.[12]
Experimental Workflow: 5-HT2C Radioligand Binding Assay
Caption: Workflow for a 5-HT2C radioligand binding assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a solution of the radioligand (e.g., [3H]mesulergine) at a concentration near its Kd. Prepare a suspension of cell membranes expressing the human 5-HT2C receptor in assay buffer.
-
Incubation: In a 96-well plate, add the test compound, radioligand, and membrane suspension to each well. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled 5-HT2C ligand. Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, in cells expressing the D1 receptor.[13]
Experimental Workflow: Dopamine D1 cAMP Functional Assay
Caption: Workflow for a dopamine D1 receptor cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture: Seed cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) into a 96-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 15-30 minutes).
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the wells.
-
Antagonist Mode: Add serial dilutions of the test compound followed by a fixed concentration of a known D1 agonist (e.g., dopamine or SKF-81297).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 value and maximal response. For antagonists, determine the IC50 value.
Signaling Pathways and Mechanistic Insights
The biological effects of 7-substituted benzazepines are mediated through the activation of distinct intracellular signaling cascades upon binding to their respective receptors.
5-HT2C Receptor Signaling
The 5-HT2C receptor is a Gq/11-coupled GPCR.[6] Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Signaling Pathway: 5-HT2C Receptor Activation
Caption: Simplified signaling pathway of the 5-HT2C receptor.
Dopamine D1 Receptor Signaling
The dopamine D1 receptor is a Gs/olf-coupled GPCR.[10] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[14] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.[2]
Signaling Pathway: Dopamine D1 Receptor Activation
Caption: Simplified signaling pathway of the dopamine D1 receptor.
Conclusion and Future Directions
The strategic modification of the 7-position of the 2,3,4,5-tetrahydro-1H-benzo[D]azepine scaffold offers a powerful approach to modulate the pharmacological properties of this important class of compounds. As demonstrated, the introduction of different substituents at this position can significantly impact the affinity, selectivity, and functional activity at key neurological targets such as the 5-HT2C and dopamine D1 receptors. This comparative guide provides a framework for understanding these structure-activity relationships and offers practical experimental protocols to aid in the design and evaluation of novel benzazepine derivatives.
Future research in this area should focus on expanding the diversity of substituents at the 7-position to further probe the chemical space and identify novel ligands with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular interactions between these compounds and their target receptors, aided by computational modeling and structural biology, will be invaluable in guiding the rational design of next-generation therapeutics based on the versatile benzazepine scaffold.
References
-
Giri, R., Namballa, H. K., Emogaje, V., & Harding, W. W. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6079. [Link]
-
Shimada, I., Maeno, K., Kondoh, Y., Kaku, H., Sugasawa, K., Kimura, Y., ... & Tsukamoto, S. I. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & medicinal chemistry, 16(6), 3309–3320. [Link]
-
Kaur, H., & Kumar, V. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Mini reviews in medicinal chemistry, 15(10), 843–855. [Link]
- Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
-
INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]
-
Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Di Giovanni, G. (Ed.). (2015). The serotonin 5-HT2C receptor. Springer.
- Google Patents. (n.d.). Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine.
- Kaur, M., Singh, M., & Kumar, M. (2014). Chemistry and pharmacological diversity of benzothiazepine-excellent pathway to drug discovery. Journal of advanced pharmaceutical technology & research, 5(3), 106.
- Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences, 13, 61-69.
-
Rowley, M., Broughton, H. B., Collins, I., Leeson, P. D., Scott, A. L., & Baker, R. (2009). 7-Sulfonamido-3-benzazepines as potent and selective 5-HT2C receptor agonists: hit-to-lead optimization. Bioorganic & medicinal chemistry letters, 19(7), 2051–2055. [Link]
-
Wikipedia. (n.d.). Lorcaserin. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Oak, J. N., Lavine, N., & Van Tol, H. H. (2000). Dopamine D1 and D2 receptor-regulated gene expression in striatal neurons. Annals of the New York Academy of Sciences, 914(1), 68-84.
-
Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (1992). Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue. Journal of medicinal chemistry, 35(8), 1466–1471. [Link]
- Kaur, H., & Kumar, V. (2016). Benzazepines: An overview of their pharmacological and biological activities. Bentham Science Publishers.
-
Eurofins. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. 149354-01-8|2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | 4424-20-8 [chemicalbook.com]
- 6. medmedchem.com [medmedchem.com]
- 7. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine versus Nitrazepam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the structural nuances of a molecule can dictate its biological activity, distinguishing a potent therapeutic from an inactive compound. This guide provides a detailed comparative analysis of the well-established benzodiazepine, nitrazepam, and the less-characterized compound, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. While nitrazepam's profile as a GABAergic modulator is extensively documented, the pharmacological identity of this compound remains largely unexplored in publicly available literature. Therefore, this guide will juxtapose the known pharmacology of nitrazepam with a predictive profile for the 7-nitro-benzazepine derivative, based on established structure-activity relationships (SAR) within the benzazepine class.
Introduction to the Compounds
Nitrazepam , a 1,4-benzodiazepine, is a well-established hypnotic and anticonvulsant agent.[1] Its clinical utility in the short-term management of insomnia is attributed to its potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]
This compound is a derivative of the benzazepine scaffold. While specific pharmacological data for this compound is scarce, the benzazepine core is a privileged structure in medicinal chemistry, with various derivatives exhibiting affinity for a range of receptors, including dopamine and serotonin receptors.[2] The introduction of a nitro group at the 7-position of the aromatic ring is a key structural feature that is expected to significantly influence its pharmacological properties.[3]
Comparative Pharmacological Analysis
Mechanism of Action
Nitrazepam: The primary mechanism of action for nitrazepam involves its role as a positive allosteric modulator of the GABA-A receptor.[3] It binds to the benzodiazepine site on the GABA-A receptor complex, which is located at the interface of the α and γ subunits.[3] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition results in the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of nitrazepam.
This compound (Predicted): Based on the pharmacology of related benzazepine derivatives, the primary targets for this compound are less likely to be GABA-A receptors and more likely to be dopamine and/or serotonin receptors. Substituted 1-phenyl-3-benzazepines are known to possess potent and selective affinity for the D1 dopamine receptor.[4] The nature and position of substituents on the benzazepine ring are critical determinants of receptor affinity and selectivity. For instance, halogen substitution at the 7-position of 8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines influences D1 receptor affinity, with the order being Cl = Br > H.[4] While a nitro group is an electron-withdrawing group like halogens, its specific impact on dopamine receptor affinity in this scaffold is not explicitly documented. However, it is plausible that this compound could exhibit affinity for dopamine receptors, and its functional activity (agonist, antagonist, or partial agonist) would require experimental determination.
Signaling Pathway Diagram: Nitrazepam's Mechanism of Action
Caption: Nitrazepam potentiates GABAergic inhibition.
Predicted Signaling Pathway: Potential Dopaminergic Activity of this compound
Caption: Predicted interaction with dopamine receptors.
Pharmacokinetic Profile
| Parameter | Nitrazepam | This compound (Predicted) |
| Absorption | Well absorbed orally. | Expected to be orally bioavailable, but requires experimental confirmation. |
| Distribution | Widely distributed, crosses the blood-brain barrier. | Lipophilicity will influence distribution; likely to cross the blood-brain barrier. |
| Metabolism | Primarily hepatic, via nitroreduction and acetylation. | Expected to undergo hepatic metabolism, potentially involving nitroreduction. |
| Elimination | Excreted in the urine as metabolites. | Likely renal excretion of metabolites. |
| Half-life | 25-30 hours. | Unknown, would require pharmacokinetic studies. |
Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of this compound and compare it to nitrazepam, a series of in vitro and in vivo experiments would be necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compounds for a panel of receptors, including GABA-A, dopamine (D1, D2, etc.), and serotonin (5-HT) receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptors.
-
Assay Setup: In a multi-well plate, incubate the membranes with a specific radioligand for the target receptor and varying concentrations of the test compound (nitrazepam or this compound).[5]
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) to quantify the binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Electrophysiological Studies
Objective: To assess the functional activity of the compounds on ion channels, particularly the GABA-A receptor for nitrazepam and potentially dopamine-modulated channels for the benzazepine.
Methodology (Patch-Clamp Electrophysiology):
-
Cell Culture: Culture cells (e.g., HEK293 cells) transiently or stably expressing the receptor of interest.
-
Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Cell Patching: Form a high-resistance seal between the micropipette and the cell membrane.[7]
-
Recording: In whole-cell configuration, clamp the membrane potential and record the ionic currents in response to the application of the natural ligand (e.g., GABA) in the absence and presence of the test compound.[7]
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationships to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
In Vivo Behavioral Models
Objective: To evaluate the sedative, anxiolytic, and potential antipsychotic-like or motor effects of the compounds in animal models.
Methodology:
-
Elevated Plus Maze (for anxiolytic activity): This test assesses the anxiety-reducing effects of a compound by measuring the proportion of time a rodent spends in the open, exposed arms of the maze versus the enclosed, protected arms.[8] Anxiolytic compounds typically increase the time spent in the open arms.[8]
-
Open Field Test (for locomotor activity and anxiety): This test measures general locomotor activity and can also provide an indication of anxiety-like behavior (thigmotaxis, or staying close to the walls).[9] A sedative effect would be indicated by reduced distance traveled.[9]
-
Rotarod Test (for motor coordination): This test assesses motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod. A compound with sedative or motor-impairing effects will reduce the time the animal can stay on the rod.
Conclusion and Future Directions
Nitrazepam's pharmacological profile is well-defined, centering on its positive allosteric modulation of the GABA-A receptor. In contrast, the pharmacological properties of this compound are currently uncharacterized. Based on the extensive research into the benzazepine scaffold, it is reasonable to hypothesize that this compound may interact with dopamine and/or serotonin receptors, rather than GABA-A receptors. The presence of the 7-nitro group is a critical structural feature that warrants investigation to understand its influence on receptor affinity and functional activity.
The experimental protocols outlined in this guide provide a roadmap for the comprehensive pharmacological characterization of this compound. Such studies are essential to elucidate its mechanism of action, receptor selectivity, and potential therapeutic applications, thereby providing a clear and data-driven comparison with established drugs like nitrazepam. This comparative approach is fundamental to the discovery and development of novel therapeutics with improved efficacy and side-effect profiles.
References
-
7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | C11H12N2O2 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
Nitrazepam. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
The pharmacology of N-substituted azidomorphines. (1976). PubMed. Retrieved January 23, 2026, from [Link]
-
Electrophysiological recording methods used in vascular biology. (1996). PubMed. Retrieved January 23, 2026, from [Link]
-
A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]
-
1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. (1990). PubMed. Retrieved January 23, 2026, from [Link]
-
The age of anxiety: role of animal models of anxiolytic action in drug discovery. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]
-
In vitro receptor binding assays: General methods and considerations. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. Retrieved January 23, 2026, from [Link]
-
Electrophysiological Recording Techniques. (n.d.). Drexel University. Retrieved January 23, 2026, from [Link]
-
(+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. (1991). PubMed. Retrieved January 23, 2026, from [Link]
-
Can anyone recommend good literature on behavioral tests to determine the difference between sedative and anxiolytic effects? (2014, June 18). ResearchGate. Retrieved January 23, 2026, from [Link]
-
AFFINITY OF NEW POTENTIAL LIGANDS OF THE GABAA-RECEPTOR COMPLEX AND TSPO RECEPTORS OF THE CNS – cis-3-ARYLIDENE-7-BROMO-5-ARYL-1,2-DIHYDRO-3H-1,4-BENZODIAZEPIN-2-ONES. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. (1989). PubMed. Retrieved January 23, 2026, from [Link]
-
Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. (1979). PubMed. Retrieved January 23, 2026, from [Link]
-
Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). SciSpace. Retrieved January 23, 2026, from [Link]
-
7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Experimental Models for Screening Anxiolytic Activity. (n.d.). Jetir.org. Retrieved January 23, 2026, from [Link]
-
Electrophysiology. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved January 23, 2026, from [Link]
-
Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2019). MDPI. Retrieved January 23, 2026, from [Link]
-
Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Different forms of electrophysiological recording techniques. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Models to Evaluate Anti-Anxiety Effect. (2021). Research and Reviews. Retrieved January 23, 2026, from [Link]
-
Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed. Retrieved January 23, 2026, from [Link]
-
Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae. (2023, March 18). YouTube. Retrieved January 23, 2026, from [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. (1987). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Electrophysiology - Wikipedia [en.wikipedia.org]
- 8. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the In Vitro-In Vivo Gap for Novel Benzazepine Analogs: A Case Study Approach with 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Introduction: The IVIVC Imperative for Novel CNS Drug Candidates
In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in understanding how in vitro activity—the effect of a compound on a specific molecular target in a controlled laboratory setting—translates into in vivo efficacy in a complex biological system. This relationship, or lack thereof, is the focus of In Vitro-In Vivo Correlation (IVIVC). Establishing a robust IVIVC is a cornerstone of modern drug development, serving as a predictive mathematical model that links a drug's performance in laboratory assays to its pharmacokinetic and pharmacodynamic profile in living organisms.[1][2][3] A successful IVIVC framework can de-risk clinical trials, optimize formulation strategies, and satisfy regulatory requirements for bioequivalence, ultimately accelerating the delivery of novel medicines to patients.[1][3][4][5]
This guide provides a comprehensive framework for establishing an IVIVC for a novel benzazepine derivative, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine . Given the limited publicly available data on this specific molecule, we will leverage the well-established pharmacology of the benzazepine scaffold as a guiding principle. Benzazepines are a privileged structure in medicinal chemistry, known to interact with various CNS targets, most notably dopamine receptors.[6] Therefore, this guide will hypothesize that our target compound is a dopamine D1 receptor agonist, a class of molecules with therapeutic potential in disorders like Parkinson's disease and cognitive deficits.[7][8] We will outline a logical, stepwise approach to characterize its activity from the benchtop to preclinical models, with the ultimate goal of creating a predictive correlation between the two domains.
Part 1: In Vitro Characterization – Defining the Molecular Interaction
The initial step is to rigorously define the compound's activity at its putative molecular target. This involves determining its binding affinity, functional potency, and mechanism of action in controlled, cell-based systems.
Hypothesized Signaling Pathway
Based on our working hypothesis, this compound acts as a dopamine D1 receptor agonist. The D1 receptor is a Gs-protein-coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP).[9][10] This signaling cascade is the foundation of our in vitro functional assays.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 4. premier-research.com [premier-research.com]
- 5. wjarr.com [wjarr.com]
- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. openarchive.ki.se [openarchive.ki.se]
- 9. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant and unforeseen impacts on biological activity, toxicity, and overall drug efficacy and safety.[1] This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a key intermediate, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. The narrative is structured to provide not just protocols, but the scientific rationale behind the selection of each technique, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough understanding of the synthetic route is critical for predicting potential impurities. While various synthetic strategies exist for benzazepine derivatives, a plausible and common approach for the synthesis of this compound involves a two-step process: electrophilic nitration of a suitable benzolactam precursor, followed by reduction of the amide functionality.[2]
A representative synthetic pathway is outlined below:
Caption: A plausible two-step synthesis of this compound.
This synthetic approach allows us to anticipate the following potential impurities:
-
Regioisomers: Electrophilic nitration of the benzene ring can potentially yield other nitro-substituted isomers (e.g., 6-nitro, 8-nitro, or 9-nitro isomers).
-
Unreacted Starting Material: Incomplete nitration would leave residual 2,3,4,5-Tetrahydro-1H-benzo[D]azepin-1-one.
-
Incomplete Reduction: The presence of the intermediate, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-one, would indicate an incomplete reduction step.
-
Byproducts of Reduction: Depending on the reducing agent used, side reactions could lead to other byproducts.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification steps may also be present.
A Multi-faceted Approach to Purity Validation
No single analytical technique is sufficient to definitively declare a compound as "pure." A comprehensive and orthogonal approach, employing multiple analytical methods, is essential for a thorough purity assessment. The following sections detail the application and comparison of key analytical techniques for validating the purity of this compound.
Caption: Orthogonal analytical workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Determination
HPLC with UV detection is a cornerstone technique for the quantitative assessment of purity and the profiling of non-volatile impurities.[3][4] The presence of the nitroaromatic chromophore in this compound makes it readily detectable by UV spectroscopy.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the main compound from potential impurities with varying polarities. A common mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is typically employed.[3]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Comparison with Other Methods:
| Feature | HPLC-UV | GC-MS | NMR | Elemental Analysis |
| Primary Application | Quantitative purity, impurity profiling | Identification of volatile impurities, structural confirmation | Structural elucidation, isomeric purity | Elemental composition |
| Strengths | High precision and accuracy for quantification, versatile for a wide range of compounds. | High sensitivity and specificity for volatile compounds, provides mass information for identification. | Provides detailed structural information, excellent for identifying and quantifying isomers. | Confirms the elemental formula of the bulk material. |
| Limitations | May not be suitable for volatile compounds, requires a chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, quantification can be complex. | Does not provide information on the nature of impurities, requires a pure standard for comparison. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an invaluable technique for the identification of volatile and semi-volatile impurities that may not be readily detected by HPLC.[5] It also provides crucial structural information through the fragmentation pattern of the analyte in the mass spectrometer.
Experimental Protocol: GC-MS
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is generally used.
-
Injection: A split/splitless injector is typically employed.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and fragmentation of the azepine ring.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information.[9][10] For purity validation, NMR is particularly powerful for identifying and quantifying isomeric impurities that may be difficult to resolve chromatographically.
Expected ¹H and ¹³C NMR Features:
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the position of the nitro group. The aliphatic protons of the tetrahydroazepine ring would appear as complex multiplets. The ¹³C NMR spectrum would show the expected number of signals for the carbon atoms in the molecule, with the chemical shifts being indicative of their chemical environment. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to definitively assign all proton and carbon signals.[11][12]
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[13] This technique is a fundamental check of purity, as a significant deviation from the theoretical elemental composition indicates the presence of impurities. For a compound with the molecular formula C₁₀H₁₂N₂O₂, the theoretical elemental composition would be:
-
Carbon (C): 58.81%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 13.72%
-
Oxygen (O): 15.67% (often determined by difference)
A measured composition that is in close agreement with these theoretical values provides strong evidence for the purity of the synthesized compound.
Conclusion: A Synergistic and Self-Validating Approach
The validation of the purity of synthesized this compound requires a multi-pronged analytical strategy. Each of the discussed techniques—HPLC-UV, GC-MS, NMR, and Elemental Analysis—provides unique and complementary information. By integrating the data from these orthogonal methods, researchers can build a comprehensive and self-validating purity profile. This rigorous approach is essential to ensure the quality, safety, and reliability of this important chemical entity in research and drug development endeavors.
References
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(10), 1629–1639. [Link]
-
PubChem. (n.d.). 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Singh, R. P., Saini, A., & Kumar, A. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of hazardous materials, 168(2-3), 856–861. [Link]
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie, 134, 1629-1639. [Link]
-
Wuts, P. G. M. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 2036–2040. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(21), 6378. [Link]
-
Gao, Y., Yin, Y., & Zhao, S. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(5), 656–662. [Link]
-
PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
S. S. Shaik, et al. (2018). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. [Link]
-
Matt, C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]
-
F. L. G. de la Vega, et al. (2005). The complete and unambiguous assignment of the 1H NMR and 13C NMR spectra of 26 N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonylbenz[c]azepines was performed on the basis of APT, DEPT, homonuclear (gs-COSY) and 1H-detected heteronuclear one-bond (gs-HMQC) and long-range (gs-HMBC) correlation experiments. Magnetic Resonance in Chemistry. [Link]
-
M. A. A. Al-Amiery, et al. (2012). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
A. A. A.-A. Al-Amiery, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
S. N. Pandeya, et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
-
Dr. P. S. K. (2020). GCMS 3 Fragmentation Patterns. YouTube. [Link]
-
Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry. [Link]
-
PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A. F. M. M. Pinto, et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
S. G. Newman, et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
-
ResearchGate. (2006). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (2006). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]
-
Journal of Chemistry and Technologies. (2025). MODERN METHODS FOR THE DETERMINATION OF EXPLOSIVES AND THEIR METABOLITES IN ENVIRONMENTAL SAMPLES. Journal of Chemistry and Technologies. [Link]
-
ResearchGate. (n.d.). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemsrc. (2025). CAS#:34583-83-0 | 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine. Chemsrc. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. [Link]
-
ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
-
MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Beilstein Journals. [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. BJOC - Search Results [beilstein-journals.org]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
In the landscape of pharmaceutical development, the rigorous and accurate analysis of novel chemical entities is paramount. 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, a heterocyclic compound featuring a benzazepine core, is of significant interest due to the pharmacological activities associated with this scaffold.[1] The presence of a nitroaromatic group adds a unique electronic and structural dimension, necessitating robust analytical methods for its quantification and characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, culminating in a cross-validation framework to ensure data integrity across different analytical platforms.
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[2][3] When multiple analytical methods are employed within a drug development program, cross-validation becomes critical to ensure that the data generated is comparable and reliable, irrespective of the methodology or laboratory.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A Robust Workhorse
HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, simplicity, and cost-effectiveness.[6] For a nitroaromatic compound like this compound, the nitro group provides a strong chromophore, making UV detection a highly suitable and sensitive choice.
Rationale for Method Development
The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte. The benzazepine structure suggests a degree of hydrophobicity, making reversed-phase chromatography the logical choice. A C18 column is a versatile starting point, offering excellent retention for a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and peak shape. The presence of the basic azepine nitrogen necessitates the use of a slightly acidic mobile phase to ensure its protonation and prevent peak tailing. A phosphate buffer is a common and robust choice for controlling pH.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (chosen based on the expected absorbance maximum of the nitroaromatic moiety)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range.
-
For assay of a drug substance, accurately weigh and dissolve the sample in methanol to a known concentration.
Method Validation (as per ICH Q2(R1) Guidelines)
The method must be validated to demonstrate its suitability.[3][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the analysis of a placebo and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended.[3]
-
Accuracy: The closeness of the test results to the true value. It is assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling at trace levels, LC-MS/MS is the method of choice. The high selectivity is achieved by monitoring a specific fragmentation transition of the analyte.
Rationale for Method Development
The LC method is often similar to that used for HPLC-UV, but with the critical difference that volatile buffers (e.g., ammonium formate or ammonium acetate) must be used to be compatible with the mass spectrometer interface. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely in positive ion mode due to the basicity of the azepine nitrogen. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a significant increase in selectivity over single-quadrupole MS.[10]
Experimental Protocol: LC-MS/MS Method
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate in water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined by direct infusion of a standard solution. Based on the structure (MW of C10H12N2O2 is 192.22), the precursor ion would be [M+H]+ at m/z 193.2. A plausible fragmentation would be the loss of the nitro group (NO2, 46 Da), leading to a product ion at m/z 147.2.
-
Proposed Transition: 193.2 -> 147.2
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Method Validation
The validation parameters are similar to those for the HPLC-UV method, with a strong emphasis on matrix effects in bioanalytical applications. The validation should demonstrate that components of the sample matrix do not interfere with the ionization of the analyte.
Cross-Validation: Bridging the Methodologies
Cross-validation is the process of comparing data from two different analytical methods to determine if they are comparable.[4][5] This is crucial when, for example, a robust HPLC-UV method is used for routine quality control, while a more sensitive LC-MS/MS method is used for specific investigations. The goal is to ensure data consistency and reliability across the drug development lifecycle.[11][12]
Cross-Validation Protocol
-
Sample Selection: A set of at least 20 samples covering the analytical range should be selected. These can be quality control samples, stability samples, or incurred samples.
-
Analysis: Analyze the selected samples using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Data Evaluation: The results from the two methods are compared statistically. A common approach is to calculate the percentage difference for each sample:
% Difference = [(Result_Method_A - Result_Method_B) / Average(Result_A, Result_B)] * 100
-
Acceptance Criteria: A predefined acceptance criterion is essential. For example, at least two-thirds of the samples should have a percentage difference within ±15%.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the two methods based on typical validation results.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Visualizing the Workflow
Diagrams are essential for clearly communicating experimental processes.
Caption: Experimental workflow for the HPLC-UV analysis.
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific application requirements. HPLC-UV offers a robust and cost-effective solution for routine analysis, such as quality control and stability testing. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for bioanalysis and trace-level impurity determination.
A thorough validation of each method according to ICH guidelines is mandatory to ensure data quality.[2][13] Furthermore, when both methods are used within a project, a formal cross-validation must be performed to guarantee the consistency and comparability of the data. This rigorous approach to analytical science underpins the integrity of the entire drug development process, from discovery to commercialization.
References
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.). Retrieved from [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995, June). Retrieved from [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11). Retrieved from [Link]
-
Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process | The Journal of Organic Chemistry - ACS Publications. (2016, July 14). Retrieved from [Link]
-
(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. - SciSpace. (n.d.). Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma - MDPI. (2022, June 16). Retrieved from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Retrieved from [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (n.d.). Retrieved from [Link]
-
Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. (n.d.). Retrieved from [Link]
-
2,3,4,5-Tetrahydro-1H-benzo(d)azepine - PubChem. (n.d.). Retrieved from [Link]
- CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof - Google Patents. (n.d.).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples - ScienceOpen. (n.d.). Retrieved from [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022, December 29). Retrieved from [Link]
-
Analytical methods for determination of benzodiazepines. A short review - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Introduction to Analytical Method Development and Validation - Lab Manager. (2025, April 30). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC - NIH. (2015, April 10). Retrieved from [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved from [Link]
-
Cross-validation of bioanalytical methods between laboratories - PubMed. (n.d.). Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31). Retrieved from [Link]
-
(PDF) Development and validation of an HPLC method for the determination of carbamazepine in human plasma - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Retrieved from [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][2][5][10]triazepines and Their Biological Activity: Recent Advances and New Approaches - MDPI. (2024, January 29). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mdpi.com [mdpi.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 12. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Head-to-Head Preclinical Assessment of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine: A Novel Anxiolytic Candidate
Abstract
The therapeutic landscape for anxiety disorders, while mature, remains imperfect, with significant unmet needs regarding efficacy, side-effect profiles, and onset of action. This guide presents a comparative preclinical evaluation of a novel benzazepine derivative, 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (hereafter referred to as Compound N-BZD), against three established classes of anxiolytics: benzodiazepines (Diazepam), selective serotonin reuptake inhibitors (SSRIs; Fluoxetine), and azapirones (Buspirone). Through a series of validated in-vitro and in-vivo assays, we explore the pharmacological distinctions in mechanism, efficacy, and safety. This guide provides drug development professionals with a framework for assessing novel anxiolytic candidates, using Compound N-BZD as an illustrative model for a compound with a hypothesized dual serotonin-dopamine receptor modulation profile.
Introduction: The Evolving Quest for Superior Anxiolytics
Anxiety disorders represent a significant global health burden, yet current pharmacological interventions are a trade-off between efficacy and tolerability. Benzodiazepines offer rapid, potent anxiolysis but are hampered by sedation, cognitive impairment, and a high potential for dependence[1]. SSRIs, the first-line treatment for many anxiety disorders, are non-addictive but suffer from a delayed onset of action and a side-effect profile that can include emotional blunting and sexual dysfunction[2][3]. Buspirone presents a unique mechanism but has modest efficacy and a similarly delayed therapeutic effect[4][5].
This context drives the search for novel molecular entities with improved therapeutic indices. The benzazepine scaffold is a privileged structure in neuroscience, forming the basis of drugs targeting various CNS receptors[6]. Compound N-BZD, a nitro-substituted tetrahydro-1H-benzo[D]azepine, is a research chemical with structural alerts suggesting potential interaction with monoamine receptors[7][8]. This guide outlines a hypothetical, yet scientifically rigorous, preclinical workflow to characterize its anxiolytic potential head-to-head with standard-of-care agents.
Comparative Mechanisms of Action: Beyond GABA and Serotonin Reuptake
A drug's clinical utility is fundamentally dictated by its mechanism of action (MOA). The selected comparators operate via distinct neurochemical pathways, providing a robust baseline for evaluating Compound N-BZD's unique profile.
-
Diazepam (Benzodiazepine): Acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to a site distinct from the GABA binding site, increasing the frequency of chloride channel opening when GABA is bound. This enhances the inhibitory tone of the central nervous system, leading to sedation and anxiolysis[1][9][10].
-
Fluoxetine (SSRI): Selectively blocks the serotonin transporter (SERT) on the presynaptic neuron. This inhibition of reuptake increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission over time[2][11][12][13].
-
Buspirone (Azapirone): Exhibits a complex MOA, primarily acting as a partial agonist at the serotonin 5-HT1A receptor and also possessing antagonist activity at dopamine D2 receptors[4][14][15]. Its anxiolytic effects are thought to be mediated mainly by its modulation of the serotonergic system[16].
Hypothesized MOA of Compound N-BZD: Based on the benzazepine scaffold, we hypothesize that Compound N-BZD acts as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors. This dual antagonism is a clinically validated anxiolytic mechanism, distinct from the comparators, which may offer anxiolysis with a reduced risk of the motor impairment or dependence associated with GABAergic agents and the delayed onset of SSRIs.
Caption: Comparative Mechanisms of Action at the Synapse.
Preclinical Efficacy Assessment in Rodent Models of Anxiety
Rationale for Model Selection: To assess anxiolytic potential, we employ two standard, validated behavioral paradigms: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. Both tests rely on the innate conflict between a rodent's drive to explore a novel environment and its aversion to open, brightly lit spaces[17][18][19]. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones (open arms in the EPM, light chamber in the LDB).
The Elevated Plus Maze (EPM) Test
The EPM is a plus-shaped apparatus with two open arms and two enclosed arms, elevated from the floor. An increase in the proportion of time spent in the open arms is a robust indicator of anxiolytic activity[20][21][22].
-
Habituation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes prior to the experiment[21].
-
Dosing: Administer the test compound (Compound N-BZD, Diazepam, Fluoxetine, Buspirone) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection. Diazepam is administered 30 minutes prior to testing, while Compound N-BZD, Fluoxetine, and Buspirone are administered 60 minutes prior.
-
Test Initiation: Place the mouse in the center of the maze, facing a closed arm[17].
-
Data Acquisition: Allow the mouse to explore the maze for a 5-minute session. An overhead camera and automated tracking software (e.g., ANY-maze) record the time spent in and entries into each arm[20].
-
Inter-trial Procedure: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues[17].
The Light-Dark Box (LDB) Test
The LDB apparatus consists of a large, brightly lit chamber connected to a small, dark chamber[23]. Anxiolytic compounds increase the time spent in the light chamber and the number of transitions between chambers[18][24].
-
Habituation & Dosing: As described in the EPM protocol.
-
Test Initiation: Place the mouse in the center of the brightly lit chamber, facing away from the opening to the dark chamber[23][24].
-
Data Acquisition: Record the animal's behavior for a 10-minute session using an automated system that tracks time in each chamber and the number of transitions.
-
Inter-trial Procedure: Clean the apparatus thoroughly with 70% ethanol between subjects.
Caption: General workflow for rodent behavioral anxiety assays.
Comparative Efficacy Results (Hypothetical Data)
The following table summarizes the expected outcomes from these behavioral assays, reflecting the known properties of the comparators and the hypothesized profile of Compound N-BZD.
| Compound (Dose, mg/kg) | % Time in Open Arms (EPM) | Total Arm Entries (EPM) | Time in Light Chamber (s) (LDB) | Transitions (LDB) |
| Vehicle | 18 ± 2.5 | 22 ± 3.1 | 110 ± 15.2 | 25 ± 4.0 |
| Diazepam (1.5) | 45 ± 4.1 | 15 ± 2.8 | 245 ± 20.5 | 18 ± 3.5 |
| Fluoxetine (10) | 20 ± 3.0 | 21 ± 2.9 | 125 ± 18.1 | 24 ± 3.8 |
| Buspirone (5) | 30 ± 3.5 | 23 ± 3.3 | 180 ± 19.8 | 26 ± 4.1 |
| Compound N-BZD (3) | 38 ± 3.9 | 24 ± 3.0 | 220 ± 21.3 | 28 ± 4.5 |
| Statistically significant difference from vehicle (p < 0.05). Data are presented as mean ± SEM. |
Interpretation: Diazepam shows strong anxiolysis but reduces total arm entries, indicating sedation. Fluoxetine shows no acute anxiolytic effect, as expected. Buspirone and the hypothesized Compound N-BZD both demonstrate significant anxiolytic effects without impacting general locomotor activity, suggesting a favorable efficacy profile.
Receptor Binding Profile and Selectivity
Rationale: To validate the hypothesized MOA and understand potential off-target effects, a radioligand binding assay is essential. This in-vitro technique quantifies the affinity of a compound for specific receptor targets[25]. A compound's selectivity—its higher affinity for the target receptor versus other receptors—is a critical predictor of its side-effect profile.
-
Membrane Preparation: Prepare cell membrane homogenates from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A, 5-HT1A, SERT, GABA-A)[26].
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and increasing concentrations of the unlabeled test compound[27].
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[26].
-
Filtration & Washing: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity[26][28].
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Comparative Receptor Binding Affinities (Ki, nM) (Hypothetical Data)
| Compound | D2 | 5-HT2A | 5-HT1A | SERT | GABA-A (BZD site) |
| Diazepam | >10,000 | >10,000 | >10,000 | >10,000 | 15 |
| Fluoxetine | >5,000 | >2,000 | >1,000 | 1.1 | >10,000 |
| Buspirone | 45 | >1,000 | 1.2 | >5,000 | >10,000 |
| Compound N-BZD | 8.5 | 5.2 | >1,500 | >8,000 | >10,000 |
| Lower Ki values indicate higher binding affinity. Key targets for each compound are in bold. |
Interpretation: The data confirm the primary targets for each comparator. The hypothetical data for Compound N-BZD show high affinity and selectivity for D2 and 5-HT2A receptors, with minimal affinity for other key anxiolytic targets, supporting its proposed novel MOA.
Safety and Tolerability Profile: The Rotarod Test
Rationale: A critical differentiator for new anxiolytics is a reduction in sedative side effects. The Rotarod test is the gold-standard assay for assessing motor coordination, balance, and sedation in rodents[29][30]. Animals are placed on a rotating rod, and the latency to fall is measured. Compounds that cause motor impairment will significantly reduce the time an animal can remain on the rod[31][32].
-
Training: Acclimate mice to the Rotarod apparatus for 1-2 days prior to the test, with several training trials on a slowly rotating rod.
-
Dosing: Administer compounds at the same pre-treatment times as for the efficacy studies.
-
Test Procedure: Place the mouse on the rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 5-minute period[33].
-
Data Acquisition: Record the latency (in seconds) for the mouse to fall from the rod. A trial also ends if the mouse clings to the rod and completes two full rotations without walking.
-
Analysis: Conduct multiple trials (e.g., 3 trials with a 15-minute inter-trial interval) and average the latency to fall for each animal[31].
Comparative Motor Impairment Results (Hypothetical Data)
| Compound (Dose, mg/kg) | Average Latency to Fall (s) |
| Vehicle | 245 ± 18.5 |
| Diazepam (1.5) | 85 ± 12.1* |
| Fluoxetine (10) | 238 ± 20.1 |
| Buspirone (5) | 241 ± 19.4 |
| Compound N-BZD (3) | 235 ± 17.8 |
| Statistically significant difference from vehicle (p < 0.05). Data are presented as mean ± SEM. |
Interpretation: As expected, Diazepam causes significant motor impairment at its anxiolytic dose. In contrast, Fluoxetine, Buspirone, and the hypothesized Compound N-BZD do not impair motor coordination, highlighting a key safety advantage over benzodiazepines.
Synthesis and Discussion
This head-to-head comparison provides a preclinical profile that distinguishes Compound N-BZD from established anxiolytics. The data, while hypothetical, are constructed to illustrate a plausible and promising therapeutic candidate.
Summary Comparison Table:
| Feature | Diazepam | Fluoxetine | Buspirone | Compound N-BZD (Hypothesized) |
| Primary MOA | GABA-A PAM | SERT Inhibition | 5-HT1A Partial Agonist | 5-HT2A/D2 Antagonist |
| Anxiolytic Onset | Rapid (Acute) | Delayed (Chronic) | Delayed (Chronic) | Rapid (Acute) |
| Efficacy (Acute) | High | Low / None | Moderate | High |
| Sedation | High | Low | Low | Low |
| Dependence Risk | High | Low | Low | Low |
The hypothesized profile of Compound N-BZD suggests it could bridge a critical gap in anxiety treatment: a compound with the rapid onset of a benzodiazepine but without the associated sedation, motor impairment, and dependence liability. Its unique dual 5-HT2A/D2 antagonist mechanism offers a clear differentiation from SSRIs and Buspirone, potentially leading to a different spectrum of efficacy and side effects.
Future Directions: The logical next steps in a real-world drug development program would include chronic dosing studies to assess antidepressant-like effects, pharmacokinetic profiling to determine brain penetration and half-life, and more extensive safety pharmacology, including cardiovascular and respiratory assessments, before consideration for clinical trials.
Conclusion
The preclinical data framework presented here positions the hypothetical compound, this compound, as a promising anxiolytic candidate with a potential best-in-class profile. By demonstrating acute efficacy in validated behavioral models without the motor impairment characteristic of benzodiazepines, and possessing a novel receptor binding profile, Compound N-BZD exemplifies the goals of modern CNS drug discovery. This guide serves as both a specific comparison and a general methodological template for the rigorous, multi-faceted evaluation required to identify and validate the next generation of anxiolytic therapies.
References
-
PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. National Center for Biotechnology Information. Retrieved from [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Buspirone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. Retrieved from [Link]
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
-
PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors. National Center for Biotechnology Information. Retrieved from [Link]
-
protocols.io. (2024). Light-dark box test for mice. Retrieved from [Link]
-
University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Benzodiazepines. In StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). The mouse light/dark box test. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Buspirone: an update on a unique anxiolytic agent. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacia. (2025). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[9][17][34]triazepine derivatives. Retrieved from [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
OCD-UK. (n.d.). How SSRIs work. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
-
Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride?. Retrieved from [Link]
-
MMPC.org. (2024). Rotarod. Retrieved from [Link]
-
GoodRx. (n.d.). How Do SSRIs Work for Anxiety and Depression?. Retrieved from [Link]
-
Cleveland Clinic. (2023). Benzodiazepines: What They Are, Uses, Side Effects & Risks. Retrieved from [Link]
-
PMC. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Announcing the Novel Class of GABA–A Receptor Selective Positive Allosteric Modulator Antidepressants. Retrieved from [Link]
-
Wikipedia. (n.d.). Light-dark box test. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Buspirone (BuSpar): How It Works & Side Effects. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Synaptologics. (2024). What are GABAA receptor positive allosteric modulators and how do they work?. Retrieved from [Link]
-
MMPC.org. (2024). Light-Dark Test. Retrieved from [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
YouTube. (2018). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. Retrieved from [Link]
-
GoodRx. (2023). How Does Buspirone Work?. Retrieved from [Link]
-
PMC. (n.d.). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2017). The GABAa Receptor & Positive Allosteric Modulation. Retrieved from [Link]
-
YouTube. (2014). The Rotarod (2014). Retrieved from [Link]
-
ResearchGate. (2025). GABA A receptor: Positive and negative allosteric modulators. Retrieved from [Link]
-
Wikipedia. (n.d.). Rotarod performance test. Retrieved from [Link]
-
ResearchGate. (2025). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). Retrieved from [Link]
-
ResearchGate. (2010). 1,3-Dihydro-7-Nitro-5-Phenyl-2H-1,4-Benzodiazepin-2-One. Retrieved from [Link]
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benzoinfo.com [benzoinfo.com]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. ocduk.org [ocduk.org]
- 12. goodrx.com [goodrx.com]
- 13. youtube.com [youtube.com]
- 14. Buspirone - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. GoodRx - Error [blocked.goodrx.com]
- 17. Elevated plus maze protocol [protocols.io]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. researchgate.net [researchgate.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. mmpc.org [mmpc.org]
- 25. biophysics-reports.org [biophysics-reports.org]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biomed-easy.com [biomed-easy.com]
- 30. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 31. mmpc.org [mmpc.org]
- 32. youtube.com [youtube.com]
- 33. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 34. 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | C11H12N2O2 | CID 9816191 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine Routes
Introduction
The 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine scaffold is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting central nervous system disorders, making the development of efficient and scalable synthetic routes a significant focus for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this key intermediate: a late-stage nitration approach and an early-stage nitration approach. By examining the experimental details, yields, and overall efficiency of each route, this document aims to equip researchers with the necessary insights to select the most suitable pathway for their specific needs, balancing factors such as starting material availability, scalability, and overall yield.
Route A: Late-Stage Nitration Strategy
This synthetic approach focuses on first constructing the core 2,3,4,5-tetrahydro-1H-benzo[D]azepine ring system, followed by the introduction of the nitro group onto the aromatic ring in a final step. This strategy offers the flexibility of utilizing the un-nitrated core for the synthesis of other derivatives.
Experimental Workflow: Route A
Caption: Synthetic pathway for Route A, a late-stage nitration approach.
Detailed Experimental Protocols: Route A
Step 1: Synthesis of 4-Phenylbutanoyl Chloride
To a solution of 4-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield 4-phenylbutanoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-(2-Phenylethyl)-4-phenylbutanamide
4-Phenylbutanoyl chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to a solution of phenethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.
Step 3: Cyclization to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
N-(2-phenylethyl)-4-phenylbutanamide (1.0 eq) is heated in polyphosphoric acid (PPA) at 140-150 °C for 3-4 hours with vigorous stirring. The hot mixture is poured onto crushed ice, and the resulting solution is basified with concentrated NaOH solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to afford 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Step 4: Nitration of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
2,3,4,5-Tetrahydro-1H-benzo[d]azepine (1.0 eq) is added portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at 0-5 °C for 1 hour and then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from ethanol provides the final product, this compound. The regioselectivity of the nitration is directed to the 7-position due to the activating and para-directing effect of the alkyl portion of the fused azepine ring.
Route B: Early-Stage Nitration Strategy
This alternative strategy introduces the nitro group at the beginning of the synthesis, starting with a pre-nitrated aromatic precursor. This approach can be advantageous if the subsequent cyclization and reduction steps are tolerant of the nitro group.
Experimental Workflow: Route B
Caption: Synthetic pathway for Route B, an early-stage nitration approach.
Detailed Experimental Protocols: Route B
Step 1: Synthesis of 4-(4-Nitrophenyl)butanoic Acid
4-Nitrotoluene (1.0 eq) is reacted with acrylonitrile in the presence of a strong base such as sodium hydroxide in a polar aprotic solvent like dimethylformamide to yield 4-(p-nitrophenyl)butyronitrile.[1] Subsequent hydrolysis of the nitrile with a strong acid, such as a mixture of concentrated sulfuric acid and water, upon heating, affords 4-(4-nitrophenyl)butanoic acid.[1]
Step 2: Synthesis of 4-(4-Nitrophenyl)butanoyl Chloride
4-(4-Nitrophenyl)butanoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl2, 1.5 eq) for 2 hours.[2][3] The excess thionyl chloride is removed by distillation under reduced pressure to give the crude 4-(4-nitrophenyl)butanoyl chloride, which is typically used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation
To a suspension of anhydrous aluminum chloride (AlCl3, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 4-(4-nitrophenyl)butanoyl chloride (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4 and concentrated. The resulting crude product, 7-Nitro-1,2,3,4-tetrahydro-5H-benzo[d]azepin-5-one, is purified by column chromatography. The formation of a seven-membered ring via intramolecular Friedel-Crafts acylation is known to be less favorable than the formation of a six-membered ring, often requiring specific catalysts or conditions to achieve reasonable yields.[4]
Step 4: Reduction of the Ketone and Nitro Group
The 7-Nitro-1,2,3,4-tetrahydro-5H-benzo[d]azepin-5-one can be reduced to the target molecule using a one-pot reduction method. A common method is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[5][6] This method effectively reduces the ketone to a methylene group. Alternatively, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) could be employed, though it is performed under strongly acidic conditions which might not be compatible with all substrates.[5][7][8][9] For a milder approach, the ketone can first be converted to a thioacetal, which is then reduced with Raney nickel.
Comparative Analysis
To provide a clear comparison of the two synthetic routes, the following table summarizes the key metrics for each approach. The yield data presented are representative and may vary depending on the specific reaction conditions and scale.
| Metric | Route A: Late-Stage Nitration | Route B: Early-Stage Nitration |
| Overall Yield | Moderate | Moderate to Low |
| Number of Steps | 4 | 4 |
| Key Challenges | Regioselectivity of nitration | Intramolecular Friedel-Crafts cyclization to a 7-membered ring |
| Scalability | Potentially higher due to more established transformations | May be limited by the efficiency of the intramolecular cyclization |
| Starting Materials | Readily available | Requires synthesis of the nitrated starting material |
| Flexibility | The un-nitrated intermediate can be used for other derivatives | Less flexible, committed to the nitro-substituted scaffold early on |
Discussion and Conclusion
Both Route A and Route B present viable, albeit distinct, strategies for the synthesis of this compound.
Route A , the late-stage nitration approach, benefits from the initial construction of a more stable and well-precedented benzazepine core. The individual steps generally involve robust and scalable reactions. The primary challenge lies in controlling the regioselectivity of the final nitration step. While the directing effects of the alkyl portion of the azepine ring favor the desired 7-nitro isomer, the formation of other isomers is possible and may necessitate careful purification.
Route B , the early-stage nitration strategy, introduces the nitro group at the outset, which can be advantageous in avoiding potential side reactions during the nitration of a more complex heterocyclic system. However, the key intramolecular Friedel-Crafts acylation to form the seven-membered ring is a significant hurdle. The formation of seven-membered rings through this method is often less efficient than the formation of six-membered rings, potentially leading to lower overall yields and the formation of polymeric byproducts. The choice of Lewis acid and reaction conditions is critical to the success of this step.
Recommendation:
For researchers prioritizing a reliable and potentially more scalable synthesis, Route A is likely the more prudent choice. The steps leading to the benzazepine core are generally high-yielding, and while the final nitration requires careful control, it is a well-understood transformation. The flexibility of having the un-nitrated intermediate is an additional significant advantage for broader synthetic campaigns.
Route B may be considered when the specific starting material, 4-(4-nitrophenyl)butanoic acid, is readily available or when late-stage nitration proves problematic for a particular substrate. However, significant optimization of the intramolecular Friedel-Crafts cyclization step would likely be required to achieve a synthetically useful yield.
Ultimately, the choice between these two routes will depend on the specific experimental capabilities, available resources, and the overall goals of the research program. This guide provides the foundational information to make an informed decision and to further optimize the chosen synthetic pathway.
References
- Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Aromatic Cation-Activated Nucleophilic Acyl Substitution: Rapid Conversion of Carboxylic Acids to Acyl Chlorides. Journal of the American Chemical Society, 132(14), 5002–5003.
- Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. (2017).
- PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011).
- Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Wolff-Kishner Reduction. (2023, January 22). Chemistry LibreTexts.
- Process for the preparation of gamma-(nitrophenyl)butyronitriles. (1969).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Quantum Chemical Estimation of Reactivity of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H). (n.d.).
- Clemmensen reduction. (n.d.). Wikipedia.
- Friedel-Crafts Acyl
- 4-(4-Nitrophenyl)butyric acid. (2018, May 16). SIELC Technologies.
- Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts.
-
Effects of nitric acid concentration for nitration of fused[5][10][11]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. (2017). Dalton Transactions.
- Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.
- Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts.
- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. (n.d.). Biosynth.
-
Synthesis of 1,3,5-Triazepines and Benzo[f][10][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI.
- Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1970).
- Acyl chloride synthesis. (n.d.). Organic Chemistry Portal.
- CLEMMENSEN REDUCTION. (n.d.). Juniper Publishers.
- Wolff Kishner Reduction Mechanism. (2020, June 23). YouTube.
- Synthesis method of 2-(4-nitrophenyl) butyric acid. (2022).
- The Clemmensen Reduction. (2024, April 16). Juniper Publishers.
- Wolff–Kishner reduction. (n.d.). Wikipedia.
- Synthesis. (n.d.).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- Redox Reactions: Wolff - Kishner Type. (2016, October 12). Yale Chemistry.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI.
- 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023, November 23). Chemistry LibreTexts.
- 4-Nitrophenyl butyr
- Predict the products you would expect from the reaction of LiALH4... (n.d.). Pearson.
Sources
- 1. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
This document provides a comprehensive guide for the proper and safe disposal of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS No. 34583-83-0), a critical procedure for maintaining laboratory safety and environmental integrity. As this compound is a specialized research chemical, detailed disposal information is not always readily available. Therefore, this guide synthesizes data from the parent compound, the general class of nitroaromatic compounds, and standard hazardous waste management protocols to establish a robust and cautious disposal strategy.
Hazard Assessment: A Principle of Proactive Safety
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. While a complete Safety Data Sheet (SDS) for this specific nitrated derivative is not consistently available, we can infer its hazard profile from its constituent parts: the benzazepine core and the nitroaromatic functionality.
The parent compound, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, is classified as a hazardous substance.[1] It is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2] The addition of a nitro group to an aromatic ring can introduce further hazards. Nitroaromatic compounds are often toxic or mutagenic and can be environmentally persistent.[3] Certain polynitrated aromatic compounds are also known to be potentially explosive, especially when they dry out.[4] Although this compound is a mono-nitro compound and less likely to be explosive, it is prudent to handle it with care, avoiding heat, friction, or shock.
Inferred Hazard Profile:
| Hazard Class | Description | Supporting Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the known toxicity of the parent benzazepine compound.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Inherited from the corrosive nature of the parent benzazepine.[1] |
| Eye Damage/Irritation | Causes serious eye damage. | Based on the parent compound and the irritant nature of a related nitrobenzazepine.[1][5] |
| Chronic Toxicity | Potential for long-term health effects. | A general characteristic of many nitroaromatic compounds.[3] |
| Environmental Hazard | Potential for persistence and aquatic toxicity. | A common concern with synthetic aromatic compounds. |
Due to these significant potential hazards, This compound must be treated as a hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous PPE protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
-
Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during waste consolidation and cleanup.
-
Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a risk of splashing.
-
Body Protection : A chemically resistant lab coat is mandatory. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : All handling of the solid compound or its volatile solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Management Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to manage it as a regulated hazardous chemical waste from the point of generation to its final disposal by a certified entity.
Sources
- 1. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cswab.org [cswab.org]
- 4. essr.umd.edu [essr.umd.edu]
- 5. 22246-45-3 Cas No. | 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one | Matrix Scientific [matrixscientific.com]
- 6. case.edu [case.edu]
Navigating the Unseen: A Guide to Personal Protective Equipment for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety When Handling Aromatic Nitro Compounds.
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when working with compounds like 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine. The introduction of a nitro group to the benzazepine scaffold, a privileged structure in medicinal chemistry, fundamentally alters its reactivity and toxicological profile. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation. Our aim is to instill a deep-seated culture of safety, ensuring that groundbreaking research is not conducted at the expense of personal or environmental well-being.
Understanding the Hazard: The Impact of the Nitro Group
The parent benzazepine is classified as causing severe skin burns and eye damage. The addition of a nitro group to an aromatic ring can increase the compound's reactivity and potential for toxicity. Aromatic nitro compounds are known to be readily absorbed through the skin and can have systemic effects. Furthermore, studies have shown that the addition of a nitro group to benzamine molecules can convert them into direct mutagens[1]. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be a potent skin and eye irritant with the potential for systemic toxicity and mutagenicity.
Primary Line of Defense: Engineering Controls
Before any personal protective equipment is donned, the primary focus should always be on robust engineering controls to minimize exposure.
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the most critical engineering control to prevent the inhalation of any aerosols or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area.
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination of other experiments.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a comprehensive PPE plan is essential to protect against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Chemical splash goggles and a full-face shield | The parent compound causes severe eye damage. A full-face shield provides an additional layer of protection against splashes to the entire face. |
| Hands | Butyl rubber gloves | Aromatic nitro compounds can penetrate many common glove materials. Butyl rubber gloves offer excellent resistance to a wide variety of chemicals, including nitro compounds[2]. Double gloving is recommended for extended operations. |
| Body | Chemical-resistant lab coat | A lab coat made of a material resistant to chemical penetration is essential to protect the skin and clothing from splashes. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Carefully weigh the solid this compound in a tared container within the fume hood.
-
Use a spatula for transfers to minimize the generation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by a soap and water wash.
-
Carefully remove and dispose of contaminated gloves and any other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Waste Safely and Responsibly
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure compliance with institutional and regulatory requirements.
Waste Segregation and Labeling
All waste streams must be segregated and clearly labeled.
| Waste Type | Container | Labeling |
| Solid Waste | Sealable, labeled plastic container | "Hazardous Waste: this compound" |
| Liquid Waste | Sealable, chemical-resistant (e.g., HDPE) container | "Hazardous Waste: this compound in [Solvent]" |
| Contaminated PPE | Labeled, sealed plastic bag | "Hazardous Waste: Contaminated PPE" |
Disposal Protocol
-
Collection:
-
All solid and liquid waste containing this compound should be collected in the appropriately labeled containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The following diagram outlines the logical flow for the disposal of waste generated from handling this compound.
Caption: Waste Disposal Workflow
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
-
By internalizing the principles and adhering to the protocols outlined in this guide, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
-
Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved January 23, 2026, from [Link]
-
2,3,4,5-Tetrahydro-1H-benzo(d)azepine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


